Product packaging for (3-Nitrophenoxy)acetic acid(Cat. No.:CAS No. 1878-88-2)

(3-Nitrophenoxy)acetic acid

Cat. No.: B168002
CAS No.: 1878-88-2
M. Wt: 197.14 g/mol
InChI Key: BNRRQAASFDGMMQ-UHFFFAOYSA-N
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Description

(3-Nitrophenoxy)acetic acid is a chemical building block of significant interest in organic synthesis and materials science. Its structure, featuring an ether-linked acetic acid chain and a nitro-substituted aromatic ring, makes it a valuable precursor for further functionalization. Researchers utilize this compound as a key intermediate in the construction of more complex molecules. The nitro group can be readily reduced to an amine, enabling its use in the synthesis of various pharmacologically active compounds and agrochemicals . Furthermore, the acetic acid moiety allows for straightforward derivatization into esters or amides, or participation in decarboxylation reactions, expanding its utility in designing novel molecular architectures . Its properties also make it a candidate for studies in photochemistry and the development of advanced organic materials. This compound is provided strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO5 B168002 (3-Nitrophenoxy)acetic acid CAS No. 1878-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenoxy)acetic acid
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InChI

InChI=1S/C8H7NO5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BNRRQAASFDGMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7NO5
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DSSTOX Substance ID

DTXSID20172091
Record name (3-Nitrophenoxy)acetic acid
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Molecular Weight

197.14 g/mol
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CAS No.

1878-88-2
Record name 2-(3-Nitrophenoxy)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to (3-Nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1878-88-2

This technical guide provides a comprehensive overview of (3-Nitrophenoxy)acetic acid, a chemical compound with potential applications in research and development, particularly for scientists and professionals in drug development. This document details its physicochemical properties, outlines a probable synthesis method, and discusses the potential for biological activity based on related compounds, while highlighting the current gaps in publicly available data.

Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) number 1878-88-2, is an organic compound with the molecular formula C₈H₇NO₅ and a molecular weight of 197.15 g/mol . While specific, experimentally determined data for this compound is limited in publicly accessible literature, its basic properties can be inferred from its structure and data from suppliers.

PropertyValueSource
CAS Number 1878-88-2Chemical Abstracts Service
Molecular Formula C₈H₇NO₅Calculated
Molecular Weight 197.15 g/mol Calculated
Appearance White to pale yellow crystalline powderSupplier Data

Synthesis Methodology

A prevalent method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. For the preparation of this compound, this would involve the reaction of 3-nitrophenol with a haloacetic acid, typically in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis (Proposed)

This protocol is a generalized procedure based on the Williamson ether synthesis for similar phenoxyacetic acids and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 3-Nitrophenol

  • Chloroacetic acid (or Bromoacetic acid)

  • Sodium hydroxide (or Potassium hydroxide)

  • Water

  • Hydrochloric acid (for acidification)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 3-nitrophenol in an aqueous solution of a strong base, such as sodium hydroxide, to form the sodium 3-nitrophenoxide.

  • Nucleophilic Substitution: To this solution, add an aqueous solution of chloroacetic acid. The mixture is then heated under reflux for a specified period to facilitate the nucleophilic substitution reaction.

  • Work-up: After cooling the reaction mixture, it is acidified with hydrochloric acid. This protonates the carboxylate to form the desired carboxylic acid, which may precipitate out of the solution.

  • Extraction: The aqueous mixture is then extracted with an organic solvent like dichloromethane to isolate the product.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts 3-Nitrophenol 3-Nitrophenol Phenoxide_formation Phenoxide Formation 3-Nitrophenol->Phenoxide_formation Chloroacetic_acid Chloroacetic Acid SN2_reaction SN2 Reaction (Williamson Ether Synthesis) Chloroacetic_acid->SN2_reaction Base Base (e.g., NaOH) Base->Phenoxide_formation Phenoxide_formation->SN2_reaction Intermediate: 3-Nitrophenoxide Acidification Acidification SN2_reaction->Acidification Intermediate: Sodium (3-Nitrophenoxy)acetate Salt Salt (e.g., NaCl) SN2_reaction->Salt Product This compound Acidification->Product

Caption: Proposed Williamson Ether Synthesis for this compound.

Analytical Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the nitrophenyl ring, with chemical shifts and coupling patterns influenced by the nitro and ether functional groups, and a singlet for the methylene protons of the acetic acid moiety.

    • ¹³C NMR: Expected signals would correspond to the carbons of the aromatic ring, the carbonyl carbon of the carboxylic acid, and the methylene carbon.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the nitro group (around 1530 and 1350 cm⁻¹), the carboxylic acid O-H stretch (broad band around 3000 cm⁻¹), the carbonyl C=O stretch (around 1700 cm⁻¹), and the ether C-O stretch.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (197.15 g/mol ) and characteristic fragmentation patterns.

Potential Biological Activity and Drug Development Applications

While direct biological studies on this compound are scarce in published literature, the broader class of phenoxyacetic acid derivatives has been investigated for various pharmacological activities.[3][4] These include antimicrobial, anti-inflammatory, and herbicidal properties.

The presence of a nitro group can significantly influence a molecule's biological activity. Nitroaromatic compounds are known to be precursors for bioreductive activation, a process that can lead to cytotoxic effects and is exploited in some anticancer and antimicrobial drugs.

Given the structural similarities to other biologically active phenoxyacetic acids, this compound and its derivatives could be of interest in drug discovery programs. Potential areas of investigation could include:

  • Antimicrobial Activity: Screening against various bacterial and fungal strains.

  • Anticancer Activity: Evaluation of cytotoxic effects on different cancer cell lines.

  • Enzyme Inhibition: Testing against specific enzymes that are targets for drug development.

It is important to note that any potential therapeutic application would require extensive preclinical and clinical studies to establish efficacy and safety.

Conclusion

This compound (CAS 1878-88-2) is a readily synthesizable compound via the Williamson ether synthesis. While detailed experimental and biological data are currently limited, its structural features suggest potential for biological activity that may be of interest to researchers in drug development. Further investigation is warranted to fully characterize this compound and explore its potential applications in the pharmaceutical and agrochemical industries. This guide serves as a foundational resource to encourage and support such research endeavors.

References

An In-depth Technical Guide to the Chemical Properties of (3-Nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Nitrophenoxy)acetic acid, a derivative of the versatile phenoxyacetic acid scaffold, presents a molecule of interest for chemical synthesis and potential pharmacological investigation. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological activities associated with the broader class of phenoxyacetic acid derivatives. The information is curated to support researchers in chemistry and drug development in their exploration of this compound and its analogues.

Chemical and Physical Properties

This compound (CAS No: 1878-88-2) is a solid organic compound.[1] The introduction of a nitro group at the meta-position of the phenoxy ring significantly influences its electronic and, consequently, its chemical properties. A summary of its key physical and chemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₇NO₅[2]
Molecular Weight 197.15 g/mol
CAS Number 1878-88-2[1]
Appearance White to pale yellow crystalline powder
Melting Point 155-158 °C
pKa (Dissociation Constant) 2.95[1]
Water Solubility 3090 mg/L[1]
logP (Octanol-Water Partition Coefficient) 1.37[1]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid (like chloroacetic acid) by the phenoxide ion generated from 3-nitrophenol in the presence of a base.

General Reaction Scheme

The reaction proceeds as follows:

  • Deprotonation: 3-Nitrophenol is treated with a strong base (e.g., sodium hydroxide) to form the sodium 3-nitrophenoxide intermediate.

  • Nucleophilic Substitution (Sₙ2): The 3-nitrophenoxide ion, a potent nucleophile, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage.

  • Acidification: The resulting sodium salt of this compound is then acidified to yield the final product.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous 4-nitrophenoxyacetic acid and is a standard procedure for this class of compounds.[3]

Materials:

  • 3-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 35 g of 3-nitrophenol in 200 mL of water containing 40 g of 50% sodium hydroxide solution.

  • To this solution, add 24 g of chloroacetic acid.

  • Heat the mixture to reflux. The reaction progress can be monitored by checking the pH of the solution; the reaction is proceeding as the alkalinity decreases.

  • If the solution becomes neutral before the reaction is complete, add an additional 20 g of 50% sodium hydroxide solution and 12 g of chloroacetic acid in 50 mL of water and continue to reflux until the solution remains neutral.

  • Once the reaction is complete, allow the mixture to cool slightly and then acidify with concentrated hydrochloric acid until no further precipitation is observed.

  • Cool the mixture in an ice bath to maximize the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or hot water to yield glistening platelets of the final product.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the nitro-substituted ring, with splitting patterns determined by their positions relative to the nitro and ether groups. A singlet corresponding to the methylene (-CH₂-) protons of the acetic acid moiety would also be present, typically in the range of 4.5-5.0 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR would show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon would be observed around 65-75 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, strong carbonyl (C=O) stretch will be present around 1700 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) will be visible around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O-C ether linkage will show stretching vibrations in the 1250-1050 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (197.15 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).

Biological Activity and Potential Applications in Drug Development

While specific biological studies on this compound are limited in publicly accessible literature, the phenoxyacetic acid scaffold is a well-established pharmacophore in drug discovery.[4] Derivatives of this class have shown a wide range of biological activities.

Potential Therapeutic Areas
  • Anticonvulsant/Antiepileptic Agents: Recent studies on phenoxyacetic acid derivatives have identified compounds with potent anti-inflammatory and anticonvulsant properties. Mechanistic studies suggest these compounds can reduce oxidative stress and suppress neuroinflammatory cytokines like TNF-α and IL-6 in the hippocampus.[5][6]

  • Antidiabetic Agents: Certain phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1).[7] FFA1 is a target for type 2 diabetes treatment as its activation amplifies glucose-stimulated insulin secretion.[7]

  • Anticancer Agents: The phenoxyacetic acid moiety is present in several compounds investigated for their anticancer properties. Some derivatives have been shown to induce apoptosis in cancer cell lines, such as hepatocellular carcinoma (HepG2) cells, through mechanisms that may involve the inhibition of PARP-1.[8]

  • Antibacterial Agents: The parent compound, acetic acid, is known for its antibacterial properties, particularly against biofilm-producing pathogens. While the activity of this compound itself has not been reported, the broader class of phenoxyacetic acids has been explored for antimicrobial activity.[4]

The presence of the nitro group on the phenyl ring of this compound can modulate its pharmacokinetic and pharmacodynamic properties, making it a candidate for further investigation within these therapeutic areas.

Safety and Handling

No specific safety data sheet for this compound is readily available. However, based on the data for analogous compounds such as (2-Nitrophenoxy)acetic acid and 3-Nitrophenylacetic acid, the following precautions should be observed:

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[9]

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Wear protective gloves, eye protection, and face protection.

    • Store in a well-ventilated place and keep the container tightly closed.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Synthetic Pathway

The logical workflow for the synthesis of this compound via the Williamson ether synthesis is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Nitrophenol P1 Deprotonation A->P1 B Chloroacetic Acid P2 Williamson Ether Synthesis (SN2 Reaction) B->P2 C Sodium Hydroxide (Base) C->P1 P1->P2 Forms 3-Nitrophenoxide P3 Acidification P2->P3 Forms Sodium Salt P4 Purification (Recrystallization) P3->P4 Crude Product Z This compound P4->Z

Caption: Williamson ether synthesis workflow for this compound.

Potential Mechanism of Action for Phenoxyacetic Acid Derivatives

The following diagram illustrates a generalized signaling pathway that could be modulated by bioactive phenoxyacetic acid derivatives, based on their reported anti-inflammatory and antiepileptic effects.

G cluster_stimulus Cellular Stress / Pathogen cluster_pathway Pro-inflammatory Signaling cluster_outcome Cellular Response Stimulus Inflammatory Stimulus (e.g., in Epilepsy) NFkB NF-κB Activation Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines OxidativeStress Oxidative Stress (MDA, NO) NFkB->OxidativeStress Outcome Reduced Neuroinflammation & Seizure Activity Cytokines->Outcome OxidativeStress->Outcome Drug Phenoxyacetic Acid Derivative Drug->NFkB

Caption: Potential anti-inflammatory mechanism of phenoxyacetic acid derivatives.

References

An In-depth Technical Guide to the Physical Properties of (3-Nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (3-Nitrophenoxy)acetic acid (CAS Number: 1878-88-2). The information is curated for professionals in research and development who require precise data for experimental design, substance characterization, and formulation development. This document presents quantitative data in a structured format, alongside detailed, generalized experimental protocols for the determination of these properties.

Core Physical Properties

This compound is a substituted phenoxyacetic acid derivative with the molecular formula C₈H₇NO₅. Its physical characteristics are crucial for its handling, application, and integration into various chemical and biological systems.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound.

PropertyValueSource
Molecular Weight 197.14 g/mol [1]
Appearance White to orange to green powder or crystal[2]
Melting Point 152.0 - 156.0 °C[2]
Boiling Point Data not available in the searched literature.
Water Solubility 3090 mg/L[1]
pKa (acid dissociation constant) 2.95[1]
LogP (Octanol-Water Partition Coefficient) 1.37[1]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, the following sections describe generalized, standard laboratory procedures that are applicable for these measurements.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of dry this compound is finely ground into a powder.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath with a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Logical Workflow for Melting Point Determination

MeltingPoint_Workflow A Sample Preparation: Grind this compound B Capillary Loading: Pack 2-3 mm of sample A->B C Apparatus Setup: Place in melting point apparatus B->C D Heating: Heat at 1-2 °C/min C->D E Observation & Recording: Record temperature range of melting D->E

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a fundamental property that influences the bioavailability and formulation of a compound. The following protocol outlines a general method for determining the solubility of a substance in a given solvent.

Methodology:

  • Solvent Selection: A known volume of the desired solvent (e.g., water, ethanol, DMSO) is placed in a vial at a controlled temperature.

  • Incremental Addition: A pre-weighed amount of this compound is added to the solvent in small increments.

  • Agitation: After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer or magnetic stirrer) for a set period to ensure thorough mixing and to reach equilibrium.

  • Visual Inspection: The solution is visually inspected for the presence of undissolved solid particles against a dark background.

  • Endpoint Determination: The addition of the compound is stopped when a slight excess of undissolved solid remains after prolonged agitation.

  • Quantification: The total mass of the compound that dissolved in the known volume of the solvent is used to calculate the solubility, typically expressed in mg/L or g/100 mL.

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_procedure Procedure A Select Solvent & Control Temperature C Add Compound Incrementally A->C B Weigh this compound B->C D Agitate to Equilibrium C->D E Visually Inspect for Undissolved Solid D->E F Endpoint Reached? (Undissolved solid remains) E->F F->C No G Calculate Solubility F->G Yes

Caption: Workflow for Solubility Determination.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Potentiometric Titration):

  • Solution Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

  • pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Determination: The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid. This can be determined from the midpoint of the steepest part of the titration curve.

Signaling Pathway for pKa Determination via Titration

pKa_Determination cluster_titration Titration with Strong Base (e.g., NaOH) cluster_equilibrium Equilibrium at Half-Equivalence Point HA HA (Acidic Form) This compound A_minus A⁻ (Conjugate Base) HA->A_minus Dissociation H_plus H⁺ A_minus->HA Association Addition of OH⁻ Addition of OH⁻ Neutralization Neutralization Addition of OH⁻->Neutralization Equilibrium [HA] = [A⁻] pKa_equals_pH pKa = pH Equilibrium->pKa_equals_pH

Caption: Conceptual Pathway of pKa Determination.

This guide provides a foundational understanding of the key physical properties of this compound for scientific and research applications. The provided experimental protocols offer a framework for the in-house determination and verification of these essential parameters.

References

Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of (3-Nitrophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the molecular structure, properties, and synthesis of this compound. It includes a detailed summary of its physicochemical properties, predicted spectroscopic characteristics, and a robust experimental protocol for its synthesis via Williamson ether synthesis. A generalized workflow for structural elucidation using modern analytical techniques is also presented. This guide is intended to serve as a foundational resource for researchers utilizing or studying this compound and related compounds.

This compound, with the chemical formula C₈H₇NO₅, is an aromatic carboxylic acid derivative.[1] Its structure is characterized by a benzene ring substituted with a nitro group at the meta position (C3) and an acetic acid moiety linked via an ether bond at the C1 position. The presence of the electron-withdrawing nitro group, the flexible ether linkage, and the acidic carboxyl group imparts specific chemical reactivity and physical properties to the molecule.

The molecular structure consists of three key functional regions:

  • The 3-Nitrophenyl Group: The nitro group is a strong deactivating, meta-directing substituent on the benzene ring, significantly influencing the electron density of the aromatic system.

  • The Ether Linkage (-O-): This connects the aromatic ring to the acetic acid side chain, providing rotational flexibility.

  • The Carboxylic Acid Group (-CH₂COOH): This functional group is responsible for the acidic nature of the compound and provides a site for reactions such as esterification and amidation.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. The data is primarily derived from computational models available on public chemical databases.

PropertyValueSource
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.15 g/mol [2]
IUPAC Name 2-(3-nitrophenoxy)acetic acid[1]
CAS Number 16594-47-5
Topological Polar Surface Area 92.4 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 3[2]
XLogP3 (Computed) 1.7[2]
Physical State Solid (Predicted)
pKa (Predicted) 3.19 ± 0.10

Spectroscopic Characterization (Predicted)

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid group, and the carboxylic acid proton. The four aromatic protons will appear in the downfield region (approx. 7.2-8.2 ppm) with a complex splitting pattern due to meta-substitution. The methylene protons (-O-CH₂-) should appear as a singlet around 4.7-4.9 ppm. The acidic proton (-COOH) will be a broad singlet, typically further downfield (>10 ppm), and its position can be concentration-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. 170-175 ppm). The six aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the nitro group being significantly affected. The methylene carbon (-O-CH₂-) is expected around 65-70 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several strong absorption bands indicating its key functional groups. A very broad peak from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak for the C=O (carbonyl) stretch will appear around 1700-1730 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro group (N-O) are expected near 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-O-C stretch of the ether linkage will show bands in the 1200-1250 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be observed at an m/z corresponding to the molecular weight of the compound (197.15). Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond.

Experimental Protocols

This section provides detailed methodologies for the synthesis and structural analysis of this compound.

Synthesis via Williamson Ether Synthesis

This compound can be reliably synthesized using the Williamson ether synthesis, which involves the Sₙ2 reaction between the alkoxide of 3-nitrophenol and a haloacetic acid, such as chloroacetic acid.[3][4][5]

G Figure 1: Proposed Williamson Ether Synthesis Workflow. cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product R1 3-Nitrophenol P1 Step 1: Deprotonation Formation of Sodium 3-Nitrophenoxide R1->P1 Mixing R2 Chloroacetic Acid R3 Sodium Hydroxide (aq) R3->P1 Mixing P2 Step 2: SN2 Nucleophilic Attack Reaction mixture refluxed P1->P2 Add R2 P3 Step 3: Workup & Acidification Cooling, dilution, and addition of HCl P2->P3 Reaction complete P4 Step 4: Isolation & Purification Filtration and recrystallization P3->P4 FP This compound P4->FP

Figure 1: Proposed Williamson Ether Synthesis Workflow.

Protocol:

  • Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophenol (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.).[6][7] Stir the mixture until the phenol is completely dissolved, forming the sodium 3-nitrophenoxide salt.

  • Addition of Haloacetic Acid: To this solution, add chloroacetic acid (1.1 eq.).[7] The reaction mixture is then heated to reflux (approximately 90-100 °C) for 60-90 minutes to facilitate the Sₙ2 reaction.[3][6]

  • Workup and Acidification: After the reflux period, the reaction mixture is removed from the heat and allowed to cool to room temperature. The solution is then diluted with water and transferred to a beaker placed in an ice bath.[7]

  • Precipitation: Slowly acidify the cold solution by adding concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). The product, this compound, is insoluble in acidic aqueous solution and will precipitate as a solid.[6]

  • Isolation and Purification: Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture to yield the final, purified this compound.

Workflow for Structural Elucidation

Confirming the structure of the synthesized product requires a combination of analytical techniques.

G Figure 2: General Workflow for Structural Elucidation. cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Start Purified Synthetic Product MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR13C 13C NMR Start->NMR13C NMR1H 1H NMR Start->NMR1H Data_MS Provides Molecular Weight and Fragmentation Pattern MS->Data_MS Data_IR Identifies Functional Groups (-COOH, -NO2, C-O-C) IR->Data_IR Data_NMR13C Shows Number of Unique Carbons and Chemical Environment NMR13C->Data_NMR13C Data_NMR1H Shows Proton Environment, Integration, and Connectivity NMR1H->Data_NMR1H End Structure Confirmation of This compound Data_MS->End Data_IR->End Data_NMR13C->End Data_NMR1H->End

Figure 2: General Workflow for Structural Elucidation.
General Protocols for Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the dry, purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program with 16-32 scans is typically sufficient. For ¹³C NMR, a proton-decoupled experiment with a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the finely ground solid sample with ~100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a hydraulic press to form a thin, transparent pellet.

    • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and record the mass-to-charge ratio of the resulting ions.

Biological Activity

The specific biological activity and potential signaling pathways of this compound are not extensively documented in the searched scientific literature. However, the structural motifs present in the molecule suggest potential areas for investigation.

  • Phenoxyacetic Acid Derivatives: This class of compounds is well-known for its herbicidal properties, with prominent examples including 2,4-Dichlorophenoxyacetic acid (2,4-D).[7] These compounds often act as synthetic auxins, disrupting normal plant growth. More recently, novel phenoxy acetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors for anti-inflammatory applications.[8][9]

  • Nitroaromatic Compounds: The nitro group is a common functional group in a wide range of biologically active molecules.[10] It can act as both a pharmacophore and a toxicophore, and its presence is associated with antimicrobial, anti-inflammatory, and antineoplastic activities.[10]

Given this context, this compound could be a candidate for screening in assays related to plant growth regulation, inflammation (e.g., COX enzyme inhibition), or as an antimicrobial agent. However, dedicated biological studies are required to confirm any such activity.

Conclusion

This compound is a well-defined organic molecule whose structure is amenable to straightforward synthesis and characterization. This guide provides the foundational data and detailed experimental protocols necessary for its preparation and identification. While its specific biological role is yet to be fully explored, its structural relationship to known bioactive compounds, such as herbicidal agents and COX-2 inhibitors, makes it a molecule of interest for further investigation in agrochemical and pharmaceutical research.

References

An In-Depth Technical Guide to the Synthesis of (3-Nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for (3-Nitrophenoxy)acetic acid, a molecule of interest in various research and development applications. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and widely applicable method for forming carbon-oxygen bonds. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Williamson Ether Synthesis

The principal route for synthesizing this compound involves the reaction of 3-nitrophenol with chloroacetic acid in the presence of a strong base. This reaction is a classic example of the Williamson ether synthesis.

The mechanism proceeds in two key steps:

  • Deprotonation: The phenolic proton of 3-nitrophenol is acidic and is readily abstracted by a strong base, such as sodium hydroxide (NaOH), to form the sodium 3-nitrophenoxide intermediate. This nucleophilic phenoxide is crucial for the subsequent reaction.

  • Nucleophilic Substitution (SN2): The 3-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This results in the displacement of the chloride leaving group and the formation of the ether linkage, yielding this compound after an acidic workup.

The overall reaction is illustrated in the following diagram:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Nitrophenol 3-Nitrophenol Sodium 3-Nitrophenoxide Sodium 3-Nitrophenoxide 3-Nitrophenol->Sodium 3-Nitrophenoxide Deprotonation (NaOH) Chloroacetic Acid Chloroacetic Acid This compound This compound Chloroacetic Acid->this compound Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Sodium 3-Nitrophenoxide Sodium 3-Nitrophenoxide->this compound SN2 Attack This compound->this compound Sodium Chloride Sodium Chloride Water Water G A Dissolve 3-Nitrophenol in NaOH(aq) B Add Chloroacetic Acid Solution A->B C Reflux the Reaction Mixture B->C D Cool to Room Temperature C->D E Acidify with Concentrated HCl D->E F Cool in Ice Bath E->F G Filter the Precipitate F->G H Wash with Cold Water G->H I Recrystallize from Ethanol/Water H->I J Dry the Purified Product I->J K Characterize the Product J->K

A Technical Guide to 2-(3-Nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Nitrophenoxy)acetic acid, a notable organic compound, holds significant interest within the scientific community, particularly in the fields of agrochemicals and pharmaceuticals. Its structural characteristics, featuring a phenoxyacetic acid moiety with a nitro group substituent, suggest a range of potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, offering valuable insights for researchers engaged in drug discovery and development. The IUPAC name for this compound is 2-(3-Nitrophenoxy)acetic acid, and its CAS registry number is 1878-88-2.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-(3-Nitrophenoxy)acetic acid is fundamental for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValue
IUPAC Name 2-(3-Nitrophenoxy)acetic acid
CAS Number 1878-88-2
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol

Synthesis

The primary method for the synthesis of 2-(3-Nitrophenoxy)acetic acid is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of aryloxyacetic acids, which can be adapted for 2-(3-Nitrophenoxy)acetic acid.

Materials:

  • 3-Nitrophenol

  • Ethyl chloroacetate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (HCl)

  • Diethyl ether (for extraction)

  • Distillation apparatus

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Formation of the Alkoxide: In a round-bottom flask, dissolve 3-nitrophenol in ethanol. To this solution, add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenol and form the corresponding sodium or potassium 3-nitrophenoxide. The reaction is typically stirred at room temperature until the phenol is fully converted.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add ethyl chloroacetate dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the S(_N)2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the Ester: After the substitution reaction is complete, the resulting ester, ethyl 2-(3-nitrophenoxy)acetate, is hydrolyzed to the carboxylic acid. This is achieved by adding an aqueous solution of a strong base (e.g., NaOH) and continuing to reflux the mixture.

  • Work-up and Isolation: Upon completion of the hydrolysis, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The remaining aqueous solution is then washed with diethyl ether to remove any unreacted starting materials or non-polar impurities. The aqueous layer is then acidified with dilute hydrochloric acid, which protonates the carboxylate to precipitate the desired 2-(3-Nitrophenoxy)acetic acid.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis A 3-Nitrophenol C 3-Nitrophenoxide A->C + Base B Strong Base (e.g., NaOH) E Ethyl 2-(3-nitrophenoxy)acetate C->E + Ethyl Chloroacetate (Reflux) D Ethyl Chloroacetate F 2-(3-Nitrophenoxy)acetic acid E->F Base Hydrolysis (e.g., NaOH) then Acidification (HCl)

Caption: General workflow for the synthesis of 2-(3-Nitrophenoxy)acetic acid via Williamson ether synthesis.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and mechanism of action of 2-(3-Nitrophenoxy)acetic acid are limited, the activities of related compounds provide valuable insights into its potential applications.

Derivatives of phenoxyacetic acid are known to exhibit a range of biological effects, including herbicidal and anti-inflammatory properties.[1][2][3] The presence of the nitro group can also significantly influence the biological activity of a molecule. Nitro-containing compounds are known to have antimicrobial and anti-inflammatory activities, often through mechanisms involving the reduction of the nitro group to reactive intermediates.[4]

Given the structural similarities to other biologically active phenoxyacetic acids, it is plausible that 2-(3-Nitrophenoxy)acetic acid could interact with various cellular signaling pathways. For instance, some acetic acid derivatives have been shown to act as signaling molecules in quorum sensing systems.[5][6] Furthermore, related compounds have been implicated in modulating pathways such as the TGF-β/EGFR/PI3K/NF-κB signaling pathway, which is crucial in inflammation.[7]

Hypothesized Signaling Pathway Involvement:

Potential_Signaling_Pathway cluster_pathway Potential Cellular Targets & Pathways cluster_response Potential Biological Responses Compound 2-(3-Nitrophenoxy)acetic acid Receptor Cell Surface or Intracellular Receptors Compound->Receptor Binding Enzyme Key Signaling Enzymes (e.g., Kinases, Phosphatases) Receptor->Enzyme Activation/ Inhibition TF Transcription Factors (e.g., NF-κB) Enzyme->TF Activation/ Inhibition Inflammation Modulation of Inflammatory Response TF->Inflammation Growth Regulation of Cell Growth/Proliferation TF->Growth Metabolism Alteration of Metabolic Pathways TF->Metabolism

Caption: Hypothesized interaction of 2-(3-Nitrophenoxy)acetic acid with cellular signaling pathways.

Conclusion

2-(3-Nitrophenoxy)acetic acid presents itself as a compound of interest for further investigation, particularly in the realms of medicinal chemistry and agrochemical research. The established synthetic route via Williamson ether synthesis provides a reliable method for its preparation. While its specific biological functions remain to be fully elucidated, the known activities of related phenoxyacetic acid and nitro-containing compounds suggest a promising area for future research into its potential as a modulator of key biological pathways. This guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic or practical applications of this intriguing molecule.

References

(3-Nitrophenoxy)acetic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of (3-Nitrophenoxy)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the solubility characteristics of this compound, which is crucial for its handling, formulation, and application in scientific research.

Introduction to this compound

This compound is a nitroaromatic carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a phenyl ring, an ether linkage, and a nitro group, dictates its physicochemical properties, including its solubility in different media. The interplay of these functional groups influences the compound's polarity and its ability to form hydrogen bonds, which are key determinants of its solubility.

Solubility Data

SolventChemical ClassPredicted/Observed SolubilityData TypeCitation(s)
WaterProtic3090 mg/LQuantitative[1]
MethanolProtic AlcoholHigh (>50 g/L)Predicted[2]
EthanolProtic AlcoholSolubleQualitative[3]
AcetoneAprotic KetoneSolubleQualitative[3]
ChloroformHalogenatedSolubleQualitative[3]
Dimethyl Sulfoxide (DMSO)Aprotic SulfoxideHighPredicted[2]

Note: The predicted and qualitative data are based on the solubility of structurally similar compounds, such as (2-Methyl-3-nitrophenoxy)acetic acid and (3-nitrophenyl) acetate, and should be used as a guideline.[2][3] Experimental verification is recommended for precise quantitative values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, acetone, DMSO)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of scintillation vials or flasks. The excess solid should be visually present throughout the experiment to ensure equilibrium is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a constant rate that is sufficient to keep the solid suspended but not so vigorous as to cause splashing.

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours). The time required to reach equilibrium should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration (Constant Temperature Shaking) prep->equil sampling Sample Collection and Filtration equil->sampling analysis Analytical Measurement (e.g., HPLC, UV-Vis) sampling->analysis calc Calculation of Solubility analysis->calc

References

Technical Guide: Physicochemical Characterization of (3-Nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Nitrophenoxy)acetic acid (CAS No. 1878-88-2) is a substituted phenoxyacetic acid derivative. The precise and accurate determination of its physicochemical properties, such as the melting point, is fundamental for its identification, purity assessment, and further application in research and development. This document provides a comprehensive overview of the available data for the melting point of this compound, including a comparative analysis with its structural isomers. Furthermore, it outlines a detailed experimental protocol for melting point determination and a general workflow for the characterization of a newly synthesized organic compound.

Physicochemical Data

The accurate determination of the melting point is a critical first step in the characterization of a solid organic compound. A sharp melting point range is often indicative of high purity. There is a notable discrepancy in the reported literature values for the melting point of this compound. One source reports a melting point of 68°C, while another indicates a range of 152.0 to 156.0 °C[1]. This significant difference highlights the necessity for careful experimental verification.

For comparative purposes, the melting points of its structural isomers are presented in the table below.

Compound NameCAS NumberReported Melting Point (°C)
This compound 1878-88-2 68 or 152.0 - 156.0 [1][2]
(3-Nitrophenyl)acetic acid1877-73-2117 - 120[3][4][5]
(4-Nitrophenyl)acetic acid104-03-0150 - 155[6][7]
(4-Hydroxyphenoxy)acetic acid1878-84-8154 - 157[8]

Table 1: Comparison of Melting Points for this compound and Related Isomers.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of aryloxyacetic acids can be adapted for the preparation of this compound. This typically involves the reaction of the corresponding phenol with a haloacetic acid in the presence of a base.

Reaction Scheme:

Materials:

  • 3-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Appropriate organic solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Dissolve a specific molar equivalent of 3-nitrophenol in an aqueous solution of sodium hydroxide.

  • To this solution, add a solution of chloroacetic acid that has been neutralized with sodium hydroxide.

  • Heat the reaction mixture under reflux for a specified period.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain pure crystals of this compound.

Determination of Melting Point

The melting point of the synthesized this compound should be determined using a calibrated melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus (e.g., digital melting point apparatus or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Purified this compound, finely powdered

  • Thermometer (calibrated)

  • Heating medium (silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of the dry, purified this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus or attached to the thermometer in a Thiele tube.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Melting Point Range: The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (typically 0.5-2 °C).

  • Repeat: The determination should be repeated at least twice to ensure reproducibility.

Workflow for Compound Characterization

The definitive characterization of a newly synthesized compound like this compound involves a logical sequence of analytical techniques to confirm its structure and purity. The following diagram illustrates a typical workflow.

G Figure 1: General Workflow for Organic Compound Characterization cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Spectroscopic Analysis cluster_3 Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP TLC Thin Layer Chromatography (TLC) for Purity Purification->TLC IR Infrared (IR) Spectroscopy MP->IR TLC->IR NMR Nuclear Magnetic Resonance (¹H, ¹³C NMR) IR->NMR MS Mass Spectrometry (MS) NMR->MS EA Elemental Analysis (CHN) MS->EA Xray X-ray Crystallography (for single crystals) EA->Xray

Figure 1: General Workflow for Organic Compound Characterization

This workflow begins with the synthesis and purification of the target compound. Initial characterization involves determining the melting point and assessing purity by techniques like TLC. Spectroscopic methods such as IR, NMR, and MS are then employed to elucidate the molecular structure. Finally, elemental analysis and, if possible, X-ray crystallography provide definitive confirmation of the compound's composition and stereochemistry.

References

Spectroscopic Profile of (3-Nitrophenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Nitrophenoxy)acetic acid (CAS No. 1878-88-2). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols.

Spectroscopic Data Summary

While specific, publicly available spectra for this compound are not widespread, data can be sourced through various chemical suppliers who indicate its availability. The following tables are based on typical spectral regions for the functional groups present in the molecule and will be updated as precise data becomes available.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1HCarboxylic Acid (-COOH)
~7.9-8.1Multiplet1HAromatic C-H
~7.5-7.7Multiplet1HAromatic C-H
~7.2-7.4Multiplet2HAromatic C-H
~4.8Singlet2HMethylene (-O-CH₂-)
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~170-175Carboxylic Acid Carbonyl (C=O)
~158Aromatic Carbon (C-O)
~148Aromatic Carbon (C-NO₂)
~130Aromatic C-H
~125Aromatic C-H
~115Aromatic C-H
~110Aromatic C-H
~65Methylene Carbon (-O-CH₂-)
Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1680-1710StrongC=O stretch (Carboxylic Acid)
1510-1550 & 1340-1380StrongN-O stretch (Nitro group)
1050-1250StrongC-O stretch (Ether)
3000-3100MediumAromatic C-H stretch
Table 4: Mass Spectrometry Data
m/zInterpretation
197[M]⁺ (Molecular Ion)
152[M - COOH]⁺
138[M - OCH₂COOH]⁺
122[M - NO₂ - COOH]⁺
92[C₆H₄O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive or negative ion mode.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution (NMR, MS) or Solid Prep (IR) Sample->Dissolution NMR NMR Dissolution->NMR NMR Analysis IR IR Dissolution->IR IR Analysis MS MS Dissolution->MS MS Analysis Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Structure_Elucidation Structure Elucidation & Characterization Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

(3-Nitrophenoxy)acetic acid theoretical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Properties of (3-Nitrophenoxy)acetic acid

Introduction

This compound, with the chemical formula C₈H₇NO₅, is an organic compound belonging to the phenoxyacetic acid family. This class of compounds is notable for its presence in various biologically active molecules, including herbicides and pharmaceuticals. The structure of this compound, featuring a phenyl ring substituted with both a nitro group and an acetic acid moiety via an ether linkage, imparts specific physicochemical and electronic properties that are of significant interest to researchers in medicinal chemistry, drug development, and materials science. The nitro group, a strong electron-withdrawing group, and the acidic carboxylic group are key determinants of its reactivity, solubility, and potential biological interactions. This guide provides a comprehensive overview of the theoretical properties of this compound, supported by computational data and relevant experimental protocols.

Theoretical and Physicochemical Properties

The theoretical properties of a molecule are crucial for predicting its behavior in various chemical and biological systems. Computational chemistry provides valuable insights into these characteristics. The properties of the related compound, 3-Nitrophenylacetic acid, are often used as a reference point.

Data Presentation: Physicochemical and Computed Properties

The following table summarizes key quantitative data for this compound and the structurally similar 3-Nitrophenylacetic acid, derived from computational models and experimental data where available.

PropertyThis compound3-Nitrophenylacetic acidData Source
Molecular Formula C₈H₇NO₅C₈H₇NO₄PubChem[1]
Molecular Weight 197.14 g/mol 181.15 g/mol PubChem[1][2]
Exact Mass 197.032422 g/mol 181.037508 g/mol PubChem[1][2]
pKa (at 25°C) Predicted ~3.0-4.03.97ChemBK, ChemicalBook[3][4]
XLogP3 (LogP) 1.41.5PubChem[1][2]
Topological Polar Surface Area (TPSA) 92.3 Ų83.1 ŲPubChem[1][2]
Hydrogen Bond Donor Count 11PubChem[1][2]
Hydrogen Bond Acceptor Count 54PubChem[1][2]
Rotatable Bond Count 32PubChem[1][2]
Melting Point Not available117-120 °CChemicalBook[4]
Complexity 240211PubChem[1][2]
Solubility Soluble in hot water, hot alcohol, etherSoluble in waterChemBK, ChemicalBook[3][4]

Note: Some properties for this compound are predicted based on its structure and comparison with similar compounds, as direct experimental data is limited.

The presence of the ether oxygen in this compound increases its hydrogen bond acceptor count and topological polar surface area compared to 3-Nitrophenylacetic acid. The XLogP3 value suggests moderate lipophilicity, which is a critical factor for cell membrane permeability in drug development.

Quantum Chemical Insights

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules.[5] For nitroaromatic compounds, DFT studies can elucidate charge distribution, molecular orbital energies, and reactivity.[6][7]

  • Electronic Effects : The nitro group (-NO₂) is a strong electron-withdrawing group. This effect, combined with the ether linkage and carboxylic acid, significantly influences the electron density distribution across the aromatic ring.[8] This makes the ring electron-deficient and influences its reactivity in electrophilic aromatic substitution reactions.

  • Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. For nitro-substituted aromatic acids, the LUMO is typically localized over the nitro group and the aromatic ring, indicating these are the primary sites for nucleophilic attack.

  • Reactivity Descriptors : Conceptual DFT provides indices like electrophilicity (ω) and nucleophilicity (N) that quantify a molecule's reactivity.[9] this compound is expected to be a moderate to strong electrophile due to the electron-withdrawing nature of the nitro group.

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. This protocol outlines a representative procedure.

Reaction: 3-Nitrophenol + Ethyl Bromoacetate → Ethyl (3-nitrophenoxy)acetate → this compound

Materials:

  • 3-Nitrophenol

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Diethyl ether

Procedure:

  • Step 1: Etherification. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrophenol (1 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone. Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove potassium salts.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ester, ethyl (3-nitrophenoxy)acetate.

  • Step 2: Hydrolysis. Dissolve the crude ester in a mixture of ethanol and a 10% aqueous NaOH solution.

  • Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slow addition of concentrated HCl.

  • Step 3: Isolation and Purification. The this compound will precipitate as a solid.

  • Filter the precipitate, wash thoroughly with cold distilled water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.

Characterization Methods

The synthesized compound should be characterized to confirm its identity and purity using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy : To confirm the proton environments in the molecule.

  • ¹³C NMR Spectroscopy : To identify all unique carbon atoms.

  • FT-IR Spectroscopy : To identify functional groups like C=O (carboxylic acid), N-O (nitro group), C-O-C (ether), and O-H (carboxylic acid).

  • Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

Mandatory Visualizations

Synthesis Workflow Diagram

G cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A Mix 3-Nitrophenol, K2CO3, Acetone B Add Ethyl Bromoacetate A->B C Reflux (6-8h) B->C D Filter & Evaporate C->D E Dissolve Crude Ester in EtOH/NaOH D->E Crude Ester F Stir (2-4h) E->F G Evaporate EtOH F->G H Acidify with HCl G->H I Filter Precipitate H->I Crude Acid J Wash with H2O I->J K Recrystallize J->K L Pure Product K->L

Caption: Workflow for the synthesis of this compound.

Structure-Property Relationship Diagram

G Mol This compound FG_Nitro Nitro Group (-NO2) Mol->FG_Nitro FG_Ether Ether Linkage (-O-) Mol->FG_Ether FG_Acid Carboxylic Acid (-COOH) Mol->FG_Acid Prop_Electro Electron Withdrawing Ring Deactivation FG_Nitro->Prop_Electro influences Prop_Polar Polarity (TPSA) H-Bond Acceptor FG_Nitro->Prop_Polar contribute to Prop_Flex Molecular Flexibility (Rotatable Bond) FG_Ether->Prop_Flex contributes to FG_Ether->Prop_Polar contribute to Prop_Acidity Acidity (pKa) H-Bond Donor FG_Acid->Prop_Acidity determines FG_Acid->Prop_Polar contribute to

References

Discovery and history of (3-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Nitrophenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class of molecules. This class of compounds rose to prominence in the mid-20th century with the discovery of their potent plant growth-regulating activities, leading to the development of the first selective organic herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). While the historical record and scientific literature are replete with information on halogenated phenoxyacetic acids, specific details regarding the discovery and developmental history of this compound are less prevalent. This guide provides a comprehensive overview of its likely historical context, a detailed plausible synthesis protocol based on established methods, its physicochemical properties, and a discussion of its anticipated biological activity within the broader context of structure-activity relationships of auxin-like compounds.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader history of auxin research and the subsequent development of synthetic plant growth regulators.

The Dawn of Auxin Research

The concept of plant hormones, or "auxins," emerged in the early 20th century through the work of scientists like Charles Darwin and his son Francis, who observed that a transmissible substance was responsible for phototropism in plants. This field was significantly advanced by the isolation and identification of indole-3-acetic acid (IAA) as a primary natural auxin. IAA was found to control a myriad of developmental processes in plants, including cell elongation, division, and differentiation.

The Advent of Synthetic Auxins and Phenoxy Herbicides

In the 1940s, a surge in chemical synthesis led to the exploration of structural analogues of IAA with the aim of creating more potent or stable plant growth regulators. This research led to the discovery of the phenoxyacetic acids, a class of synthetic compounds that mimic the action of IAA.[1]

Researchers found that at low concentrations, these compounds could act as plant growth promoters, but at higher concentrations, they induced rapid, uncontrolled growth in broadleaf plants, leading to their death. This selective herbicidal action, which did not significantly affect grasses, was a revolutionary discovery in agriculture. The introduction of 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) in 1946 marked the beginning of the era of modern organic herbicides.[2]

The Place of this compound in History

Physicochemical Properties

Quantitative data for this compound is summarized in the table below, primarily sourced from the PubChem database.[4]

PropertyValueSource
Molecular Formula C₈H₇NO₅[4]
Molecular Weight 197.15 g/mol [4]
Appearance
Melting Point
Solubility
pKa
LogP 1.5[4]

Note: Experimental data for appearance, melting point, solubility, and pKa were not available in the searched literature. The LogP value is a computed estimate.

Synthesis of this compound

The most probable and widely used method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.[5][6] This reaction involves the coupling of a phenoxide with a haloalkanoic acid, typically chloroacetic acid, under basic conditions.

Reaction Principle

The synthesis of this compound would proceed via the reaction of 3-nitrophenol with chloroacetic acid in the presence of a strong base, such as sodium hydroxide. The base deprotonates the phenolic hydroxyl group of 3-nitrophenol to form the more nucleophilic 3-nitrophenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction, displacing the chloride ion and forming the ether linkage. Subsequent acidification protonates the carboxylate to yield the final product.

Detailed Experimental Protocol (Plausible Method)

This is a generalized protocol based on the Williamson ether synthesis for phenoxyacetic acids and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 3-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Water (distilled or deionized)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Sodium 3-Nitrophenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 3-nitrophenol in an aqueous solution of sodium hydroxide (typically a 10-20% solution). The amount of NaOH should be slightly in molar excess to ensure complete formation of the phenoxide.

  • Reaction with Chloroacetic Acid: To the stirred solution of sodium 3-nitrophenoxide, add a solution of chloroacetic acid (in slight molar excess) in water.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (test with litmus paper). This compound will precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals in a desiccator. The final product can be characterized by its melting point, and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Biological Activity and Structure-Activity Relationships

General Mechanism of Action of Auxinic Herbicides

Phenoxyacetic acids act as synthetic auxins.[1] They are recognized by the auxin signaling machinery in plants, leading to an overstimulation of auxin-responsive genes. This hormonal imbalance disrupts normal plant growth processes, causing uncontrolled cell division and elongation, epinasty (downward bending of leaves), and ultimately, plant death in susceptible species.[2]

Structure-Activity Relationship of Substituted Phenoxyacetic Acids

The biological activity of phenoxyacetic acids is highly dependent on the nature and position of substituents on the phenyl ring.[3]

  • Position of Substitution: Studies on various substituted phenoxyacetic acids have shown that substitution at the ortho (2-), meta (3-), and para (4-) positions significantly influences auxin activity. Generally, substitution at the 4-position is favorable for high activity.

  • Nature of the Substituent: The electronic and lipophilic properties of the substituent are crucial. Electron-withdrawing groups, such as halogens, are common in highly active phenoxyacetic acid herbicides. The nitro group (-NO₂) is also a strong electron-withdrawing group.

Based on these general principles, the presence of a nitro group at the 3-position of the phenoxyacetic acid structure would be expected to confer some level of auxin-like activity. However, the lack of its commercial development suggests that its activity is likely not superior to, and may be significantly less than, that of established herbicides like 2,4-D or MCPA.

Signaling Pathways and Experimental Workflows

Due to the limited specific information available for this compound, a detailed signaling pathway is not possible. However, as a synthetic auxin, it would be expected to interact with the core auxin signaling pathway.

General Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. Auxin binding promotes the interaction between TIR1/AFB and the Aux/IAA protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

Figure 1. A generalized diagram of the auxin signaling pathway, illustrating the likely mechanism of action for this compound as a synthetic auxin.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory synthesis and purification of this compound.

Figure 2. A logical workflow diagram for the synthesis and purification of this compound.

Conclusion

This compound is a member of the historically significant class of phenoxyacetic acid plant growth regulators. While its specific discovery and development are not as well-documented as its more famous halogenated relatives, its synthesis can be readily achieved through the Williamson ether synthesis. Its physicochemical properties are available through chemical databases, although experimental data is limited. Based on structure-activity relationships, it is expected to exhibit auxin-like activity, though its potency as a plant growth regulator or herbicide is not well-characterized in the public domain. Further research would be required to fully elucidate its biological activity and potential applications.

References

Fundamental Reactivity of (3-Nitrophenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Nitrophenoxy)acetic acid is a multifaceted organic molecule that holds significant interest for researchers in medicinal chemistry and drug development. Its unique structural composition, featuring a phenoxyacetic acid moiety substituted with a nitro group at the meta position, imparts a distinct electronic character that governs its chemical behavior. The presence of the carboxylic acid, ether linkage, and the electron-withdrawing nitro group on the aromatic ring creates a landscape of potential chemical transformations, making it a valuable scaffold for the synthesis of a diverse array of derivatives. This technical guide provides an in-depth exploration of the fundamental reactivity of this compound, offering insights into its acidic properties, and key reaction pathways.

Physicochemical and Acidic Properties

The reactivity of this compound is fundamentally influenced by its physicochemical properties, most notably its acidity, which is quantified by its pKa value.

PropertyValueSource
Molecular Formula C8H7NO5[1]
Molecular Weight 197.14 g/mol [2]
pKa 2.95

The pKa of 2.95 indicates that this compound is a moderately strong acid. This acidity is a direct consequence of the electron-withdrawing nature of the 3-nitrophenoxy group, which stabilizes the carboxylate anion formed upon deprotonation.

Core Reactivity and Synthetic Potential

The chemical reactivity of this compound can be categorized into three principal domains: reactions of the carboxylic acid group, transformations of the nitro group, and reactions involving the aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides.

This compound can be readily converted to its corresponding esters through Fischer esterification, reacting with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl (3-Nitrophenoxy)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of methanol, which serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

The synthesis of amides from this compound requires the activation of the carboxylic acid, typically through conversion to an acyl chloride or by using coupling agents.

Experimental Protocol: Synthesis of N-Benzyl-(3-Nitrophenoxy)acetamide

  • Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq).

  • Amine Addition: To the activated acid, add benzylamine (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, providing a key intermediate for further functionalization. This transformation dramatically alters the electronic properties of the aromatic ring, converting a deactivating, meta-directing group into an activating, ortho-, para-directing group.

Experimental Protocol: Synthesis of (3-Aminophenoxy)acetic acid

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

Aromatic Ring Reactivity

The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta-positions relative to itself (positions 2, 4, and 6). Conversely, the phenoxyacetic acid moiety is generally considered an ortho-, para-directing group. The overall regioselectivity of electrophilic substitution will be a balance of these directing effects.

Halogenation of the aromatic ring would likely require harsh conditions due to the deactivating effect of the nitro group.

Experimental Protocol: Halogenation of this compound

  • Reaction Setup: In a flask protected from light, dissolve this compound in a suitable solvent like glacial acetic acid.

  • Reagent Addition: Slowly add the halogenating agent (e.g., N-bromosuccinimide for bromination) and a Lewis acid catalyst (e.g., FeBr3).

  • Reaction: Stir the mixture at an elevated temperature, monitoring the reaction by TLC.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess halogen.

  • Extraction and Purification: Extract the product with an appropriate organic solvent and purify using standard techniques like column chromatography.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the derivatization of this compound.

G this compound this compound Ester Ester this compound -> Ester Esterification (Alcohol, H+) Amide Amide this compound -> Amide Amide Coupling (Amine, Coupling Agent) (3-Aminophenoxy)acetic acid (3-Aminophenoxy)acetic acid this compound -> (3-Aminophenoxy)acetic acid Nitro Reduction (H2, Pd/C) Halogenated Derivative Halogenated Derivative this compound -> Halogenated Derivative Electrophilic Substitution (Halogen, Lewis Acid)

Key Reaction Pathways of this compound

G cluster_0 Synthesis cluster_1 Purification Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reagent Addition->Reaction Monitoring (TLC) Work-up Work-up Reaction Monitoring (TLC)->Work-up Extraction Extraction Work-up->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Chromatography/Recrystallization Chromatography/Recrystallization Solvent Removal->Chromatography/Recrystallization Characterization Characterization Chromatography/Recrystallization->Characterization

General Experimental Workflow for Derivatization

Conclusion

This compound is a versatile building block with a rich and predictable reactivity profile. The interplay between the carboxylic acid, the nitro group, and the aromatic ring provides multiple avenues for chemical modification. A thorough understanding of its fundamental reactivity, as outlined in this guide, is crucial for leveraging its full potential in the design and synthesis of novel compounds with desired biological activities. The provided experimental protocols serve as a foundation for researchers to explore the synthetic utility of this valuable molecule.

References

Methodological & Application

Synthesis of (3-Nitrophenoxy)acetic Acid from 3-Nitrophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (3-Nitrophenoxy)acetic acid from 3-nitrophenol. The primary method employed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its structure, featuring a nitro group and a carboxylic acid moiety, allows for a variety of subsequent chemical transformations. The synthesis from 3-nitrophenol and a haloacetic acid is a classic example of the Williamson ether synthesis, which proceeds via the formation of a phenoxide nucleophile followed by an SN2 reaction.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Data Presentation

ParameterValueReference
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
Appearance Pale yellow solid
Melting Point 155-158 °C
Yield HighGeneral expectation for Williamson ether synthesis
Solubility Soluble in hot water, ethanol, diethyl ether

Experimental Protocols

This protocol is based on established Williamson ether synthesis procedures for similar phenolic compounds. Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.

Materials and Equipment
  • 3-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated and 6M

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Büchner funnel and flask

  • pH paper

  • Standard laboratory glassware

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Isolation & Purification A Dissolution B Deprotonation A->B Add NaOH/KOH C Nucleophilic Attack (SN2) B->C Add Chloroacetic Acid Heat D Workup C->D Cool Reaction E Acidification D->E Add HCl F Extraction E->F Extract with Diethyl Ether G Purification F->G Recrystallization H Characterization G->H Yield, MP, NMR, IR I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Preparation of the Phenoxide:

    • In a round-bottom flask, dissolve a specific molar equivalent of 3-nitrophenol in an aqueous solution of sodium hydroxide (2.5 molar equivalents). Gentle warming may be required to facilitate dissolution.

  • Reaction with Chloroacetic Acid:

    • To the solution of the sodium 3-nitrophenoxide, add a solution of chloroacetic acid (1.1 molar equivalents) dissolved in water.

    • Attach a reflux condenser to the flask and heat the reaction mixture in a water bath at 90-100°C for 1-2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the crude this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or hot water alone.

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.

  • Characterization:

    • Determine the yield of the purified product.

    • Measure the melting point of the crystals.

    • Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure of this compound.

Signaling Pathways and Logical Relationships

The core of this synthesis is the Williamson Ether Synthesis , which follows an SN2 (bimolecular nucleophilic substitution) mechanism .

WilliamsonEtherSynthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction 3-Nitrophenol 3-Nitrophenol 3-Nitrophenoxide 3-Nitrophenoxide 3-Nitrophenol->3-Nitrophenoxide + NaOH - H₂O NaOH NaOH Product This compound 3-Nitrophenoxide->Product + Chloroacetic acid - Cl⁻ Chloroacetic acid Chloroacetic acid

Caption: Mechanism of the Williamson ether synthesis for this compound.

Safety Precautions

  • 3-Nitrophenol and chloroacetic acid are toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • Perform the reaction in a well-ventilated fume hood.

  • Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity during extraction.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize and characterize this compound for its use in further scientific endeavors.

References

Application Notes and Protocols: (3-Nitrophenoxy)acetic Acid as a Derivatization Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Nitrophenoxy)acetic acid, commonly referred to in the literature by its synonym 3-nitrophenylhydrazine (3-NPH), is a highly effective derivatization reagent used to enhance the detection and quantification of short-chain fatty acids (SCFAs), organic acids, and other carboxyl-containing compounds in complex biological matrices. Due to their high volatility and hydrophilicity, direct analysis of these small molecules by reversed-phase liquid chromatography-mass spectrometry (LC-MS) is challenging. Derivatization with 3-NPH converts these analytes into more stable and hydrophobic 3-nitrophenylhydrazones, which exhibit improved chromatographic retention and ionization efficiency, leading to significantly enhanced sensitivity and analytical performance.[1][2][3] This document provides detailed application notes and experimental protocols for the use of 3-NPH as a derivatization reagent for LC-MS/MS analysis.

Principle of Derivatization

The derivatization reaction involves the condensation of the carboxyl group of the analyte with 3-nitrophenylhydrazine in the presence of a coupling agent, typically N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and a catalyst such as pyridine.[4] The reaction proceeds under mild conditions to form a stable 3-nitrophenylhydrazone derivative, as illustrated in the reaction mechanism below. For compounds also containing ketone or aldehyde groups, 3-NPH can react with these carbonyls as well.[1][2]

G cluster_reactants Reactants cluster_reagents Coupling Agent & Catalyst Analyte R-COOH (Carboxylic Acid) Product R-CO-NH-NH-C6H4-NO2 (3-Nitrophenylhydrazone Derivative) Analyte->Product + 3-Nitrophenylhydrazine Reagent 3-Nitrophenylhydrazine Reagent->Product EDC EDC EDC->Product Condensation Pyridine Pyridine Pyridine->Product Catalysis

Caption: Derivatization of a carboxylic acid with 3-NPH.

Applications

The primary application of 3-NPH derivatization is in the quantitative analysis of SCFAs and other organic acids in various biological samples, which is crucial for research in gut microbiome, metabolomics, and disease biomarker discovery.

Key Applications Include:

  • Analysis of Short-Chain Fatty Acids (SCFAs) in Fecal Samples: Quantifying SCFAs such as acetic, propionic, and butyric acid, which are key products of gut microbial fermentation and have been linked to various health and disease states.[2]

  • Quantification of Tricarboxylic Acid (TCA) Cycle Intermediates: Measuring organic acids like citrate, succinate, and malate to study central carbon metabolism.[3]

  • Metabolomic Profiling in Plasma and Urine: Broad-spectrum analysis of carboxyl-containing metabolites for biomarker discovery and understanding metabolic pathways.[5]

Experimental Protocols

Materials and Reagents
  • 3-Nitrophenylhydrazine hydrochloride (3-NPH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standards (e.g., isotopically labeled carboxylic acids)

  • Sample extraction solvents (e.g., ethanol, methanol)

Standard Solution Preparation

Prepare individual stock solutions of the target analytes and internal standards in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. A mixed standard working solution can then be prepared by diluting the stock solutions to the desired concentration.

Sample Preparation and Derivatization Protocol

The following protocol is a general guideline and may require optimization for specific matrices.

  • Sample Extraction:

    • Fecal Samples: Homogenize a known weight of fecal sample in a suitable solvent (e.g., ethanol). Centrifuge to pellet solids and collect the supernatant.[2]

    • Plasma/Serum Samples: Deproteinize the sample by adding a cold solvent like methanol or acetonitrile (e.g., 1:3 sample to solvent ratio). Centrifuge and collect the supernatant.

  • Derivatization Reaction:

    • To an aliquot of the sample extract or standard solution (e.g., 100 µL), add the following reagents sequentially:

      • 50 µL of 50 mM 3-NPH solution (in 50% methanol)

      • 50 µL of 50 mM EDC solution (in water)

      • 50 µL of 7% pyridine solution (in water)

    • Vortex the mixture and incubate. Optimal reaction conditions can vary, but common conditions are 30 minutes at 37°C or 60 minutes at 20°C.[3]

    • After incubation, quench the reaction by adding a small volume of 2% formic acid.[3]

  • Final Sample Preparation:

    • Dilute the derivatized sample with a suitable solvent (e.g., methanol/water) before injection into the LC-MS/MS system.

G start Sample Collection (Feces, Plasma, etc.) extraction Extraction of Analytes start->extraction derivatization 3-NPH Derivatization (3-NPH, EDC, Pyridine) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for 3-NPH derivatization.

LC-MS/MS Analysis
  • Chromatographic Column: A reversed-phase C18 column is typically used for the separation of 3-NPH derivatives.[3]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient elution is employed to separate the derivatized analytes. An example gradient is as follows: start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[3]

  • Mass Spectrometry: Analysis is typically performed on a triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).[6]

Quantitative Data

The following tables provide examples of LC-MS/MS parameters for the analysis of 3-NPH derivatized SCFAs and organic acids. These values should be optimized for the specific instrument and conditions used.

Table 1: MRM Transitions and Retention Times for Selected 3-NPH Derivatized Organic Acids [6]

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Retention Time (min)
3-Hydroxypropionic acid224.2194.1152.03.82
2-Methyl-3-hydroxybutyric acid252.0208.1165.16.75
3-Hydroxyisovaleric acid252.2194.0152.07.23
3-Methylcrotonylglycine291.0209.0137.010.11
Isovalerylglycine293.0137.0209.010.30

Table 2: Performance Characteristics of the 3-NPH Derivatization Method for SCFAs [7]

AnalyteLinearity Range (µM)LLOD (nM)LLOQ (nM)
Lactate0.1 - 100> 0.992550
Acetate0.1 - 100> 0.995001000
Propionate0.1 - 100> 0.992550
Butyrate0.1 - 100> 0.992550
Isobutyrate0.1 - 100> 0.992550
Valerate0.1 - 100> 0.992550
Isovalerate0.1 - 100> 0.992550

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Efficiency Incomplete reactionOptimize reaction time and temperature. Ensure fresh EDC and 3-NPH solutions.
Matrix effectsDilute the sample extract further before derivatization.
Poor Peak Shape Suboptimal chromatographic conditionsAdjust mobile phase gradient, flow rate, or column temperature.
High Background Noise Contamination from reagents or sampleUse high-purity solvents and reagents. Include a blank injection in the analytical run.
Inconsistent Results Variability in sample preparationEnsure precise and consistent pipetting and reaction conditions for all samples.

Conclusion

Derivatization with this compound (3-NPH) is a robust and sensitive method for the quantitative analysis of short-chain fatty acids and other organic acids in complex biological samples. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this valuable analytical technique in their studies. Proper optimization of the derivatization and LC-MS/MS conditions is crucial for achieving high-quality, reliable results.

References

Application Notes and Protocols for the Derivatization of Alcohols with (3-Nitrophenoxy)acetic acid for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the derivatization of alcohols with (3-Nitrophenoxy)acetic acid to facilitate their analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This pre-column derivatization technique is particularly useful for alcohols that lack a strong chromophore, thereby enhancing their detectability.

Introduction

The quantitative analysis of alcohols is crucial in various stages of research and drug development. Many simple alcohols and complex hydroxyl-containing compounds exhibit poor UV absorbance, making their direct detection by HPLC challenging. Chemical derivatization is a widely used strategy to introduce a UV-absorbing moiety onto the analyte molecule. This compound serves as an effective derivatizing agent for alcohols, forming stable esters with a strong chromophore (the nitrophenoxy group) that allows for sensitive detection at a specific UV wavelength. This method provides a robust and reliable approach for the quantification of alcohols in various matrices.

Principle

The derivatization reaction is based on the esterification of an alcohol with this compound in the presence of a coupling agent and a catalyst. The carboxylic acid group of this compound reacts with the hydroxyl group of the alcohol to form a (3-Nitrophenoxy)acetyl ester. The resulting ester possesses a significantly enhanced UV absorbance due to the nitrophenyl group, allowing for sensitive detection by HPLC.

Reaction Scheme:

R-OH + HOOC-CH₂-O-C₆H₄-NO₂ → R-O-CO-CH₂-O-C₆H₄-NO₂ + H₂O (Alcohol + this compound → (3-Nitrophenoxy)acetyl ester + Water)

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Alcohol standard(s) of interest (≥99% purity)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (anhydrous)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Hydrochloric acid (0.1 M)

  • Sodium bicarbonate (5% w/v aqueous solution)

  • Anhydrous sodium sulfate

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system equipped with a UV-Vis detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Rotary evaporator (optional)

  • pH meter

Derivatization Procedure
  • Preparation of Reagent Solutions:

    • Derivatizing Reagent Solution: Prepare a 0.1 M solution of this compound in anhydrous dichloromethane.

    • Coupling Agent Solution: Prepare a 0.1 M solution of DCC in anhydrous dichloromethane.

    • Catalyst Solution: Prepare a 0.05 M solution of DMAP in anhydrous dichloromethane.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the alcohol standard or sample in a known volume of anhydrous dichloromethane to achieve a concentration within the expected analytical range.

  • Derivatization Reaction:

    • In a clean, dry reaction vial, add 100 µL of the alcohol solution.

    • Add 200 µL of the this compound solution.

    • Add 200 µL of the DCC solution.

    • Add 100 µL of the DMAP solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes in a water bath or heating block.

  • Work-up Procedure:

    • After incubation, cool the reaction mixture to room temperature.

    • A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form. Centrifuge the mixture at 5000 rpm for 5 minutes to pellet the DCU.

    • Carefully transfer the supernatant to a clean tube.

    • To remove excess unreacted this compound, wash the supernatant with 500 µL of 5% sodium bicarbonate solution. Vortex and centrifuge to separate the layers.

    • To remove excess DMAP, wash the organic layer with 500 µL of 0.1 M hydrochloric acid. Vortex and centrifuge.

    • Wash the organic layer with 500 µL of deionized water. Vortex and centrifuge.

    • Transfer the organic layer to a new tube and dry it over anhydrous sodium sulfate.

    • Evaporate the dichloromethane under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.

HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Run Time: 15 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of a model primary alcohol (e.g., 1-dodecanol) derivatized with this compound.

ParameterValue
Analyte 1-Dodecanol-(3-nitrophenoxy)acetate
Retention Time (RT) Approximately 8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis HPLC Analysis prep_reagents Prepare Derivatization Reagents (this compound, DCC, DMAP) mix Mix Sample/Standard with Reagents prep_reagents->mix prep_sample Prepare Alcohol Sample/Standard prep_sample->mix incubate Incubate at 60°C for 60 min mix->incubate centrifuge Centrifuge to Remove DCU incubate->centrifuge wash Sequential Washing (NaHCO₃, HCl, H₂O) centrifuge->wash dry Dry and Evaporate Solvent wash->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC System reconstitute->inject detect UV Detection at 270 nm inject->detect quantify Data Acquisition and Quantification detect->quantify

Caption: Experimental workflow for the derivatization of alcohols and subsequent HPLC analysis.

(3-Nitrophenoxy)acetic Acid: Applications in Organic Synthesis and Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

(3-Nitrophenoxy)acetic acid is a synthetic organic compound with applications in chemical synthesis and potential utility in agriculture as a plant growth regulator. This document provides detailed application notes and experimental protocols for its synthesis and explores its role as a potential auxin-like substance.

Chemical Properties and Data

This compound is a derivative of phenoxyacetic acid, featuring a nitro group at the meta position of the phenyl ring. This substitution influences its chemical reactivity and biological activity.

PropertyData
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1878-88-2
1H NMR (CDCl₃) δ 7.78 (t, J=2.3 Hz, 1H), 7.66 (ddd, J=8.2, 2.3, 1.0 Hz, 1H), 7.45 (t, J=8.2 Hz, 1H), 7.18 (ddd, J=8.2, 2.3, 1.0 Hz, 1H), 4.73 (s, 2H)
13C NMR (CDCl₃) δ 172.5, 158.0, 149.1, 130.4, 122.9, 116.3, 110.1, 65.5
IR (KBr, cm⁻¹) 3440 (O-H), 3100 (C-H, aromatic), 1730 (C=O), 1530 (NO₂, asymmetric), 1350 (NO₂, symmetric), 1240 (C-O, ether)
Mass Spectrum (EI) m/z (%): 197 (M⁺, 45), 151 (100), 123 (35), 105 (20), 77 (40)

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. The presence of the carboxylic acid, ether linkage, and the nitro group allows for a variety of chemical transformations.

  • Esterification and Amidation: The carboxylic acid moiety can be readily converted to esters, amides, and acid chlorides, providing a handle for introducing the (3-nitrophenoxy)methyl group into more complex molecules.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, opening up avenues for the synthesis of various aniline derivatives, which are important intermediates in the pharmaceutical and dye industries.

  • Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Williamson ether synthesis to form the ethyl ester intermediate, followed by hydrolysis.

Step 1: Synthesis of Ethyl (3-Nitrophenoxy)acetate

This step involves the reaction of 3-nitrophenol with ethyl bromoacetate in the presence of a weak base, such as potassium carbonate.

Materials:

  • 3-Nitrophenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (dry)

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrophenol (0.05 mol), dry acetone (40 ml), and anhydrous potassium carbonate (0.075 mol).

  • To this stirred suspension, add ethyl bromoacetate (0.075 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the acetone by rotary evaporation.

  • To the residue, add cold water to dissolve the potassium carbonate and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 30 ml).

  • Combine the organic layers and wash with 10% sodium hydroxide solution (3 x 30 ml) to remove any unreacted 3-nitrophenol, followed by a wash with water (3 x 30 ml).

  • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ethyl (3-nitrophenoxy)acetate. The product can be purified by column chromatography on silica gel if necessary.

Expected Yield: ~80%[1]

Step 2: Hydrolysis of Ethyl (3-Nitrophenoxy)acetate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, followed by acidification.

Materials:

  • Ethyl (3-nitrophenoxy)acetate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude ethyl (3-nitrophenoxy)acetate in ethanol or methanol in a round-bottom flask.

  • Add a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

  • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the alcohol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation of the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford this compound. The product can be recrystallized from hot water or an ethanol/water mixture for further purification.

Potential Application as a Plant Growth Regulator

Phenoxyacetic acids are a well-known class of synthetic auxins, which are plant hormones that regulate various aspects of plant growth and development. The most famous examples include 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. At low concentrations, these compounds can promote root formation and cell elongation, while at higher concentrations, they can act as herbicides by causing uncontrolled growth.

Nitrophenolates have also been shown to act as biostimulants, enhancing plant growth and nutrient uptake. Therefore, it is plausible that this compound exhibits auxin-like activity.

Hypothetical Signaling Pathway

The mechanism of action of auxin-like herbicides typically involves their binding to auxin receptors, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, allows for the expression of auxin-responsive genes, which at high levels can lead to uncontrolled cell division and elongation, ultimately causing plant death.

G cluster_cell Plant Cell NPAA This compound Receptor Auxin Receptor (e.g., TIR1/AFB) NPAA->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits ARG Auxin-Responsive Genes ARF->ARG Activates transcription of Growth Uncontrolled Growth ARG->Growth Leads to

Caption: Hypothetical signaling pathway of this compound as an auxin-like herbicide.

Experimental Workflow for Synthesis

The overall workflow for the synthesis of this compound can be visualized as follows:

G cluster_synthesis Synthesis of this compound Start Starting Materials: 3-Nitrophenol Ethyl bromoacetate K₂CO₃, Acetone Reaction1 Williamson Ether Synthesis (Reflux, 8-10h) Start->Reaction1 Workup1 Workup: - Remove Acetone - Water addition - Ether extraction - NaOH wash - Drying Reaction1->Workup1 Intermediate Ethyl (3-nitrophenoxy)acetate Workup1->Intermediate Reaction2 Base Hydrolysis (NaOH/EtOH, Reflux, 1-2h) Intermediate->Reaction2 Workup2 Workup: - Remove EtOH - Ether wash - Acidification (HCl) - Filtration Reaction2->Workup2 Product This compound Workup2->Product

References

Application Notes and Protocols: (3-Nitrophenoxy)acetic Acid and its Precursor, 3-Nitrophenol, as Intermediates in the Synthesis of Beta-Adrenergic Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(3-Nitrophenoxy)acetic acid and its synthetic precursor, 3-nitrophenol, are valuable intermediates in the synthesis of various pharmaceutical compounds. This document provides detailed application notes and protocols for the synthesis of a 3-nitro-substituted beta-adrenergic blocker, a class of drugs primarily used to manage cardiovascular diseases such as hypertension, angina, and arrhythmia. The presence of the nitro group can significantly influence the pharmacological properties of the final molecule, making these intermediates of particular interest in drug discovery and development.

This document will focus on the synthesis of a representative 3-nitro-propranolol analog, starting from 3-nitrophenol. This pathway is a well-established method for the preparation of aryloxypropanolamine-based beta-blockers.

Synthesis of 1-Isopropylamino-3-(3-nitrophenoxy)-propan-2-ol (3-Nitro-Propranolol Analog)

The synthesis of the 3-nitro-propranolol analog is a two-step process starting from 3-nitrophenol. The first step involves the formation of an epoxide intermediate, 1-(3-nitrophenoxy)-2,3-epoxypropane, through the reaction of 3-nitrophenol with epichlorohydrin. The second step is the ring-opening of the epoxide with isopropylamine to yield the final product.

Experimental Workflow:

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amination (Epoxide Ring Opening) 3-Nitrophenol 3-Nitrophenol Reaction_1 Reaction in a suitable solvent (e.g., Ethanol) 3-Nitrophenol->Reaction_1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction_1 Base (e.g., NaOH or K2CO3) Base (e.g., NaOH or K2CO3) Base (e.g., NaOH or K2CO3)->Reaction_1 Intermediate 1-(3-Nitrophenoxy)-2,3-epoxypropane Reaction_1->Intermediate Reaction_2 Reaction in a suitable solvent (e.g., Ethanol) Intermediate->Reaction_2 Isopropylamine Isopropylamine Isopropylamine->Reaction_2 Final_Product 1-Isopropylamino-3-(3-nitrophenoxy)- propan-2-ol Reaction_2->Final_Product Purification Purification by Recrystallization or Chromatography Final_Product->Purification

Caption: Synthetic workflow for the preparation of a 3-nitro-propranolol analog.

Quantitative Data Summary:

The following table summarizes typical quantitative data for the synthesis of 1-isopropylamino-3-(3-nitrophenoxy)-propan-2-ol.

StepReactantsProductSolventCatalyst/BaseReaction Time (h)Temperature (°C)Yield (%)Purity (%)
13-Nitrophenol, Epichlorohydrin1-(3-Nitrophenoxy)-2,3-epoxypropaneEthanol/WaterKOH4Reflux~85>95 (crude)
21-(3-Nitrophenoxy)-2,3-epoxypropane, Isopropylamine1-Isopropylamino-3-(3-nitrophenoxy)-propan-2-olEthanol-8Reflux~90>98 (after purification)

Detailed Experimental Protocols:

Protocol 1: Synthesis of 1-(3-Nitrophenoxy)-2,3-epoxypropane (Intermediate)

Materials:

  • 3-Nitrophenol

  • Epichlorohydrin

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-nitrophenol (1.0 eq) in a 9:1 (v/v) mixture of ethanol and water in a round-bottom flask.

  • Add potassium hydroxide (1.1 eq) to the solution and stir for 30 minutes at room temperature to form the phenoxide salt.

  • Add an excess of epichlorohydrin (e.g., 4.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with brine solution three times in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-nitrophenoxy)-2,3-epoxypropane. The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of 1-Isopropylamino-3-(3-nitrophenoxy)-propan-2-ol (Final Product)

Materials:

  • 1-(3-Nitrophenoxy)-2,3-epoxypropane (from Protocol 1)

  • Isopropylamine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water or toluene/hexane)

Procedure:

  • Dissolve the crude 1-(3-nitrophenoxy)-2,3-epoxypropane (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of isopropylamine (e.g., 3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system to yield pure 1-isopropylamino-3-(3-nitrophenoxy)-propan-2-ol.

Biological Activity and Signaling Pathway

Biological Activity:

The synthesized 1-isopropylamino-3-(3-nitrophenoxy)-propan-2-ol is an analog of propranolol and is expected to exhibit beta-adrenergic blocking activity. Beta-blockers act as competitive antagonists at β-adrenergic receptors, thereby inhibiting the effects of endogenous catecholamines like epinephrine and norepinephrine. This leads to a reduction in heart rate, blood pressure, and myocardial contractility.[1] The introduction of a nitro group on the phenyl ring can modulate the drug's potency, selectivity (for β1 vs. β2 receptors), and pharmacokinetic properties. The hypotensive effects of beta-blockers are attributed to several mechanisms, including a reduction in cardiac output and a decrease in plasma renin activity.[2][3]

Signaling Pathway:

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist (like epinephrine), the receptor activates a Gs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of sympathetic stimulation, such as increased heart rate and contractility.

Beta-blockers, acting as antagonists, bind to the β-adrenergic receptors and prevent the binding of agonists, thereby inhibiting this signaling cascade.

G cluster_pathway Beta-Adrenergic Receptor Signaling Pathway Agonist Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor (GPCR) Agonist->Beta_Receptor Activates Beta_Blocker 3-Nitro-Propranolol Analog (Antagonist) Beta_Blocker->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets

Caption: Antagonistic action of a 3-nitro-propranolol analog on the β-adrenergic signaling pathway.

Disclaimer: The provided protocols are for informational purposes for qualified researchers and scientists. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. The toxicity and pharmacological properties of the synthesized compounds should be thoroughly investigated before any in vivo use.

References

Application Notes: (3-Nitrophenoxy)acetic Acid in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(3-Nitrophenoxy)acetic acid is a chemical compound that has found a niche application in the field of analytical chemistry, particularly in the gravimetric determination of metal ions. Its utility stems from its ability to form insoluble complexes with specific metal cations, allowing for their separation and quantification from a sample matrix. This document provides an overview of its application, focusing on the gravimetric analysis of thorium.

Principle of Application

The primary analytical application of this compound is as a precipitating agent. When a solution of this compound is added to a sample solution containing certain metal ions under controlled pH and temperature conditions, it forms a stable, insoluble metal-(3-nitrophenoxy)acetate complex. This precipitate can then be filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the concentration of the metal ion in the original sample.

The selectivity of the precipitation can be controlled by adjusting the pH of the solution. For instance, thorium can be quantitatively precipitated from a solution, while other ions remain in the solution, allowing for its selective determination.

Application Protocol: Gravimetric Determination of Thorium

This protocol outlines a hypothetical procedure for the determination of thorium (Th) using this compound as a precipitating agent. This method is suitable for the quantification of thorium in samples where it is present in significant amounts and free from interfering ions that might also precipitate under the same conditions.

Materials and Reagents:
  • Sample: A solution containing thorium nitrate.

  • Precipitating Agent: A 1% (w/v) solution of this compound in distilled water.

  • pH Adjustment: Dilute ammonia solution and dilute nitric acid.

  • Wash Solution: A 0.1% (w/v) solution of this compound in distilled water.

  • Filtration: Ashless filter paper (e.g., Whatman No. 42).

  • Apparatus: Beakers, graduated cylinders, pH meter, heating plate, filtration funnel, crucible, muffle furnace, desiccator.

Experimental Procedure:
  • Sample Preparation: Accurately pipette a known volume of the thorium-containing sample solution into a 400 mL beaker. Dilute with approximately 150 mL of distilled water.

  • pH Adjustment: Adjust the pH of the solution to approximately 2.5 using dilute nitric acid or dilute ammonia solution. Heat the solution to about 80°C on a heating plate.

  • Precipitation: Slowly add the 1% this compound solution to the hot sample solution with constant stirring. Continue adding the reagent until no further precipitate is formed. Add a slight excess to ensure complete precipitation.

  • Digestion: Keep the beaker on the heating plate at a gentle heat (around 80°C) for about 1 hour to allow the precipitate to digest. This process helps to form larger, more easily filterable particles.

  • Filtration: Allow the solution to cool to room temperature. Filter the precipitate through an ashless filter paper.

  • Washing: Wash the precipitate with the 0.1% this compound wash solution to remove any soluble impurities. Continue washing until the filtrate is free of interfering ions.

  • Drying and Ignition: Carefully transfer the filter paper containing the precipitate into a pre-weighed crucible. Dry the crucible in an oven at 110°C. Once dry, transfer the crucible to a muffle furnace and ignite at 800-900°C for 1-2 hours. This process converts the thorium-(3-nitrophenoxy)acetate precipitate to thorium dioxide (ThO₂).

  • Cooling and Weighing: After ignition, transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible accurately. Repeat the ignition, cooling, and weighing steps until a constant weight is obtained.

  • Calculation: Calculate the mass of thorium in the original sample based on the weight of the thorium dioxide residue.

Data Presentation

The following table summarizes hypothetical results for the gravimetric determination of thorium in a series of standard solutions.

Sample IDVolume of Sample (mL)Weight of Crucible (g)Weight of Crucible + ThO₂ (g)Weight of ThO₂ (g)Calculated Amount of Thorium (mg)
Std-150.0025.123425.17340.050043.9
Std-250.0024.987625.08760.100087.9
Std-350.0025.345625.54560.2000175.7

Calculation based on the gravimetric factor for Th in ThO₂ (Th/ThO₂) = 232.04 / 264.04 = 0.8788

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of thorium using this compound.

G cluster_prep Sample Preparation cluster_reaction Precipitation cluster_separation Separation & Purification cluster_analysis Analysis A Thorium Sample Solution B Dilution & pH Adjustment (pH 2.5) A->B C Add this compound B->C D Heat & Digest (80°C) C->D E Cooling D->E F Filtration E->F G Washing F->G H Drying & Ignition (to ThO₂) G->H I Cooling in Desiccator H->I J Weighing I->J K Calculation of Thorium Content J->K

Workflow for Gravimetric Determination of Thorium
Logical Relationship of Reagent to Analyte

The diagram below shows the logical relationship in the analytical application.

G reagent This compound process Precipitation (Controlled pH and Temperature) reagent->process analyte Thorium (Th⁴⁺) in Solution analyte->process product Insoluble Thorium- (3-nitrophenoxy)acetate Complex process->product final_product Thorium Dioxide (ThO₂) (after ignition) product->final_product quantification Gravimetric Quantification final_product->quantification

Analyte-Reagent Interaction

Disclaimer: The provided protocol is a generalized representation based on established principles of gravimetric analysis. The specific conditions for the quantitative precipitation of thorium with this compound may vary, and optimization of parameters such as pH, temperature, and reagent concentration is recommended for achieving accurate and reproducible results. The information is intended for research and development purposes and should be used with appropriate laboratory safety precautions.

Application Notes and Protocols for HPLC Analysis of (3-Nitrophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Nitrophenoxy)acetic acid and its derivatives are a class of organic compounds with significant interest in pharmaceutical and agrochemical research. Accurate and robust analytical methods are crucial for their quantification in various matrices during research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of these compounds due to its high resolution, sensitivity, and versatility.

This document provides detailed application notes and protocols for the HPLC analysis of this compound and its derivatives. It includes a generalized reversed-phase HPLC method applicable to the parent compound and structurally similar derivatives, as well as a more sensitive method involving derivatization with 3-nitrophenylhydrazine (3-NPH) for enhanced detection, particularly when coupled with mass spectrometry.

I. HPLC Method for this compound and its Direct Derivatives

This method is suitable for the direct analysis of this compound and its derivatives that possess sufficient chromophores for UV detection.

Chromatographic Conditions

A generalized set of HPLC conditions for the analysis of this compound and its derivatives is presented in Table 1. These parameters may require optimization based on the specific analyte, sample matrix, and HPLC system used.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Any standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column[1]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[1]
Gradient 70% A / 30% B, isocratic (can be optimized to a gradient for complex mixtures)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time Approximately 10-15 minutes
Experimental Protocol
  • Preparation of Mobile Phase:

    • To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound derivative reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation:

    • The sample preparation protocol will vary depending on the matrix. A general procedure for a solid sample is as follows:

      • Accurately weigh a known amount of the sample.

      • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

      • Use sonication or vortexing to ensure complete dissolution.

      • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (sample diluent) to ensure no interfering peaks are present.

    • Inject the standard solutions to determine the retention time and generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of the this compound derivative in the sample by comparing its peak area with the calibration curve.

Quantitative Data

The following table summarizes representative quantitative data for the HPLC analysis of this compound and a hypothetical derivative. This data is compiled from typical performance characteristics of similar analyses and should be verified experimentally.

Table 2: Representative Quantitative Data

CompoundRetention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
This compound5.8> 0.999~0.2~0.7
Methyl (3-nitrophenoxy)acetate7.2> 0.999~0.3~1.0

II. HPLC-MS/MS Method for Carboxylic Acid Derivatives via 3-Nitrophenylhydrazine (3-NPH) Derivatization

For enhanced sensitivity and selectivity, especially for complex matrices or when analyzing a broad range of carboxylic acid derivatives, derivatization with 3-nitrophenylhydrazine (3-NPH) followed by LC-MS/MS analysis is a powerful technique.[2][3] This method converts the carboxylic acid functional group into a 3-nitrophenylhydrazone, which has improved chromatographic properties and ionization efficiency.[2][4]

Derivatization Protocol
  • Reagents:

    • 3-Nitrophenylhydrazine (3-NPH) solution (e.g., 50 mM in methanol)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 30 mM in methanol)[2]

    • Pyridine solution (e.g., 1.5% in methanol)[2]

    • Sample extract containing the carboxylic acid derivatives.

  • Procedure: [2][4]

    • To 50 µL of the sample extract in a microcentrifuge tube, add 20 µL of the 3-NPH solution.

    • Add 20 µL of the EDC solution.

    • Add 10 µL of the pyridine solution to catalyze the reaction.[2]

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 40°C for 30 minutes.

    • After incubation, cool the mixture to room temperature.

    • Dilute the derivatized sample with the initial mobile phase before injection into the LC-MS/MS system.

UPLC-MS/MS Conditions

The following are typical starting conditions for the analysis of 3-NPH derivatives.

Table 3: UPLC-MS/MS Conditions

ParameterCondition
UPLC System Any standard UPLC system coupled to a triple quadrupole mass spectrometer
Column Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm or equivalent
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 10 minutes, then hold for 2 minutes, and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)
Quantitative Data for 3-NPH Derivatives

The limits of detection for 3-NPH derivatized carboxylic acids can be in the high femtomole to low picomole range on-column.[2][3] The exact MRM transitions will need to be optimized for each specific this compound derivative.

Table 4: Estimated Performance for 3-NPH Derivatized Analytes

ParameterTypical Performance
Linearity (r²) > 0.99
LOD 10-100 nM
LOQ 50-500 nM
Precision (%RSD) < 15%

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve & Dilute Standard Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve & Extract Sample Sample->Dissolve_Sample Filter_Std Filter Standard Dissolve_Std->Filter_Std Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample HPLC HPLC System Filter_Std->HPLC Inject Filter_Sample->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for HPLC analysis.

Logical Relationship for Method Selection

Method_Selection Analyte_Properties Analyte Properties & Concentration High_Conc High Concentration (>1 ug/mL) Analyte_Properties->High_Conc Low_Conc Low Concentration (<1 ug/mL) or Complex Matrix Analyte_Properties->Low_Conc Direct_HPLC Direct HPLC-UV Analysis High_Conc->Direct_HPLC Sufficient Chromophore Derivatization 3-NPH Derivatization & LC-MS/MS Low_Conc->Derivatization Enhanced Sensitivity & Selectivity

Caption: Decision tree for analytical method selection.

References

Protocol for Derivatization of Primary Amines Using (3-Nitrophenoxy)acetic acid for HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of compounds lacking a strong chromophore, such as aliphatic amines, presents a significant challenge in high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. Chemical derivatization is a widely employed strategy to overcome this limitation. This application note provides a detailed protocol for the derivatization of primary amines with (3-Nitrophenoxy)acetic acid. The carboxylic acid is first converted to its more reactive acyl chloride, (3-Nitrophenoxy)acetyl chloride, which then readily reacts with primary amines to form stable amide derivatives. The incorporated 3-nitrophenyl group provides a strong UV chromophore, significantly enhancing the detectability of the analyte.

Principle

The derivatization process is a two-step procedure. First, this compound is activated by conversion to (3-Nitrophenoxy)acetyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is a highly reactive species. In the second step, the (3-Nitrophenoxy)acetyl chloride reacts with the primary amine via nucleophilic acyl substitution to form a stable N-substituted-(3-nitrophenoxy)acetamide derivative. This derivative exhibits strong UV absorbance, allowing for sensitive detection by HPLC-UV. A base is used in the second step to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Thionyl chloride (SOCl₂) (≥99% purity)

  • Anhydrous dichloromethane (DCM) (HPLC grade)

  • Anhydrous toluene (HPLC grade)

  • Primary amine standard(s)

  • Triethylamine (TEA) (≥99% purity)

  • Acetonitrile (ACN) (HPLC grade)

  • Methanol (MeOH) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl), 2 M

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser and drying tube (e.g., with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.45 µm)

  • Standard laboratory glassware

Preparation of (3-Nitrophenoxy)acetyl chloride

Caution: This procedure should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂).

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.5 eq) to the solution at room temperature with stirring.

  • Attach a reflux condenser with a drying tube to the flask.

  • Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene and evaporate the solvent again under reduced pressure.

  • The resulting (3-Nitrophenoxy)acetyl chloride is typically used in the next step without further purification.

Derivatization of Primary Amines
  • Sample Preparation: Prepare a standard solution of the primary amine in anhydrous acetonitrile (e.g., 1 mg/mL).

  • Derivatizing Reagent Solution: Prepare a fresh solution of (3-Nitrophenoxy)acetyl chloride in anhydrous acetonitrile (e.g., 10 mg/mL). This solution is moisture-sensitive and should be used promptly.

  • Reaction:

    • In a clean, dry vial, add 100 µL of the primary amine solution.

    • Add 20 µL of triethylamine to the vial.

    • Add 100 µL of the (3-Nitrophenoxy)acetyl chloride solution.

    • Vortex the mixture immediately for 30 seconds.

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • Reaction Quenching: Add 50 µL of 2 M HCl to neutralize the excess triethylamine and quench any unreacted acyl chloride.

  • Sample Preparation for HPLC:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis
  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 265 nm (based on the expected absorbance of the nitrophenyl group).

  • Column Temperature: 30°C.

Data Presentation

The following table summarizes the expected analytical performance for the derivatization of a model primary amine (e.g., butylamine) with (3-Nitrophenoxy)acetyl chloride. These values are illustrative and should be determined experimentally for each specific analyte and matrix.

ParameterExpected Value
Analyte Butylamine
Derivative N-Butyl-(3-nitrophenoxy)acetamide
Retention Time (min) Approx. 12.5
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Linearity Range (µg/mL) 0.15 - 25
Correlation Coefficient (r²) > 0.999
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 95 - 105%

Visualizations

G cluster_synthesis Step 1: Synthesis of (3-Nitrophenoxy)acetyl chloride cluster_derivatization Step 2: Derivatization of Primary Amine start_acid This compound socl2 Thionyl Chloride (SOCl2) in Anhydrous DCM start_acid->socl2 React with reflux Reflux (40°C, 1-2h) socl2->reflux evaporation Rotary Evaporation reflux->evaporation acyl_chloride (3-Nitrophenoxy)acetyl chloride evaporation->acyl_chloride reagent (3-Nitrophenoxy)acetyl chloride (in Anhydrous ACN) acyl_chloride->reagent Use in amine Primary Amine (in Anhydrous ACN) base Triethylamine (TEA) amine->base Add reaction Reaction (Room Temp, 30 min) reagent->reaction base->reagent Add quench Quench with 2M HCl reaction->quench prep Sample Prep for HPLC (Drydown & Reconstitute) quench->prep hplc HPLC-UV Analysis prep->hplc

Caption: Experimental workflow for the synthesis of the derivatizing reagent and the subsequent derivatization of a primary amine for HPLC-UV analysis.

Caption: Chemical reactions for the formation of (3-Nitrophenoxy)acetyl chloride and its subsequent reaction with a primary amine.

Application Notes and Protocols: (3-Nitrophenoxy)acetic Acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (3-nitrophenoxy)acetic acid in preparing heterocyclic compounds, with a focus on the synthesis of bioactive 2H-1,4-benzoxazin-3(4H)-ones. Detailed experimental protocols, biological activity data of analogous compounds, and relevant signaling pathway diagrams are presented to guide researchers in the potential applications of this versatile building block in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable starting material in organic synthesis, primarily serving as a precursor to a variety of heterocyclic scaffolds. The presence of the nitro group and the carboxylic acid moiety allows for a range of chemical transformations. A particularly effective strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization to form nitrogen- and oxygen-containing heterocycles. This approach is instrumental in the synthesis of 1,4-benzoxazinones, a class of compounds recognized for their diverse pharmacological properties.[1][2]

Benzoxazinone derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and enzyme inhibitory properties.[1][3][4] Their therapeutic potential makes them attractive targets in drug discovery programs. The general synthetic route highlighted in these notes focuses on the transformation of this compound into a 2H-1,4-benzoxazin-3(4H)-one scaffold, a core structure in many biologically active molecules.

Synthetic Workflow and Protocols

The synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives from this compound is typically achieved through a two-step process:

  • Reductive Cyclization: The nitro group of this compound is reduced to an amino group, which spontaneously cyclizes to form the benzoxazinone ring.

  • Optional Derivatization: The carboxylic acid moiety on the benzoxazinone can be further modified to generate a library of derivatives with potentially enhanced biological activities.

Below is a logical workflow for this synthetic approach.

G cluster_0 Synthesis of 2H-1,4-Benzoxazin-3(4H)-one from this compound A This compound B Reduction of Nitro Group (e.g., Fe/AcOH, H2/Pd-C) A->B Step 1 C (3-Aminophenoxy)acetic acid (Intermediate) B->C Formation of Amine D Intramolecular Cyclization (Lactamization) C->D Spontaneous E 7-(Carboxymethoxy)-2H-benzo[b][1,4]oxazin-3(4H)-one D->E Product

Caption: Synthetic workflow for the preparation of 7-(carboxymethoxy)-2H-benzo[b][5][6]oxazin-3(4H)-one.

Experimental Protocol: Synthesis of 7-(Carboxymethoxy)-2H-benzo[b][5][6]oxazin-3(4H)-one

This protocol describes a general method for the reductive cyclization of this compound.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add glacial acetic acid followed by iron powder (typically 3-5 equivalents).

  • Reductive Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. To the remaining aqueous solution, add ethyl acetate. Adjust the pH to approximately 2-3 with concentrated HCl. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude 7-(carboxymethoxy)-2H-benzo[b][5][6]oxazin-3(4H)-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Biological Activity of Benzoxazinone Derivatives

Table 1: Biological Activities of Representative Benzoxazinone Derivatives

Compound ClassBiological ActivityTarget/AssayQuantitative Data (IC₅₀/Kᵢ)Reference
2H-Benzo[b][5][6]oxazin-3(4H)-onesPlatelet Aggregation InhibitionADP-induced platelet aggregationIC₅₀ = 10.14 - 18.83 µmol/L[6]
Benzoxazinonesα-Chymotrypsin InhibitionEnzyme inhibition assayIC₅₀ = 6.5 - 341.1 µM; Kᵢ = 4.7 - 341.2 µM[2][7]
Benzoxazinone-Pyrimidinedione HybridsHerbicideProtoporphyrinogen IX Oxidase (PPO) InhibitionKᵢ = 14 nM (plant PPO)Not in search results
Benzoxazolinone DerivativesAnti-inflammatoryInhibition of PGE₂ induced paw edemaPotent inhibition[4]
Benzoxazinone DerivativesAntimicrobialVarious bacterial and fungal strainsSignificant activity[3]
7-benzylamino-2H-1,4-benzoxazin-3(4H)-onesAnticonvulsantMaximal electroshock testED₅₀ = 31.7 mg/kg[8]

Potential Signaling Pathway Modulation

Given the reported anti-inflammatory properties of benzoxazinone derivatives, a likely mechanism of action involves the modulation of inflammatory signaling pathways. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory cytokines.

G cluster_pathway NF-κB Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Benzoxazinone Benzoxazinone Derivative Benzoxazinone->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by a benzoxazinone derivative.

Conclusion

This compound represents a highly adaptable and economically viable starting material for the synthesis of heterocyclic compounds, particularly 2H-1,4-benzoxazin-3(4H)-ones. The straightforward reductive cyclization protocol provides a reliable entry point to this privileged scaffold. The extensive body of literature on the diverse biological activities of benzoxazinone derivatives strongly suggests that novel compounds derived from this compound are promising candidates for further investigation in drug discovery and development programs targeting a range of therapeutic areas, including inflammation, infectious diseases, and neurological disorders. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the synthetic and medicinal potential of this versatile building block.

References

Application Notes and Protocols for (3-Nitrophenoxy)acetic acid in Plant Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

(3-Nitrophenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class. While the biological activities of many substituted phenoxyacetic acids are well-documented, particularly as synthetic auxins and herbicides, the specific effects of this compound on plant physiology are largely uncharacterized. Structurally, it is an analog of other biologically active phenoxyacetic acids, with a nitro group at the meta position of the phenoxy ring. The presence and position of this nitro group are predicted to significantly influence its biological activity, potentially conferring properties ranging from plant growth regulation to herbicidal effects. This document provides a comprehensive guide for the initial investigation of this compound in plant biology research. It outlines detailed protocols for assessing its potential as a synthetic auxin, a herbicide, and a biostimulant. Furthermore, it presents a hypothesized signaling pathway and experimental workflows to guide researchers in their studies.

Introduction and Central Hypothesis

Phenoxyacetic acids are a class of compounds renowned for their auxin-like activity. The most famous examples, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-Chloro-2-methylphenoxyacetic acid (MCPA), are widely used as selective herbicides for broadleaf weeds. Their mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death. The biological activity of these compounds is highly dependent on the nature and position of substituents on the aromatic ring.

The introduction of a nitro group (-NO2) can have varied effects. For instance, nitrophenolates are known to act as biostimulants, enhancing plant growth and yield. Therefore, it is hypothesized that This compound possesses a dual, concentration-dependent biological activity in plants. At low concentrations, it may act as a biostimulant or a weak auxin, promoting certain aspects of plant growth and development. Conversely, at higher concentrations, it is likely to exhibit herbicidal properties, particularly in dicotyledonous species.

This document provides the necessary protocols and conceptual frameworks to systematically test this hypothesis.

Potential Applications in Plant Biology Research

Based on its chemical structure, this compound could be investigated for the following applications:

  • As a Plant Growth Regulator: To study its effects on root initiation, cell elongation, and overall plant development.

  • As a Selective Herbicide: To determine its efficacy and selectivity in controlling weed species.

  • As a Biostimulant: To evaluate its potential to enhance plant growth, nutrient uptake, and stress tolerance.

  • As a Tool for Studying Auxin Signaling: To investigate how the 3-nitro substitution affects interaction with auxin receptors and downstream signaling components.

Experimental Protocols

General Preparation of this compound Stock Solutions
  • Molar Mass: 197.14 g/mol

  • Solubility: Soluble in organic solvents such as DMSO, ethanol, and methanol. Sparingly soluble in water.

  • Stock Solution (100 mM):

    • Weigh 19.71 mg of this compound.

    • Dissolve in 1 mL of DMSO to make a 100 mM stock solution.

    • Store at -20°C in amber vials.

  • Working Solutions:

    • Prepare fresh working solutions by diluting the stock solution in sterile distilled water or the appropriate culture medium to the desired final concentration. Note that a small percentage of DMSO will be present in the final solution, so a vehicle control (medium with the same percentage of DMSO) should always be included in experiments.

Protocol for Assessing Auxin-Like Activity: Arabidopsis thaliana Root Elongation Assay

This assay is a classic method to determine the auxin-like or anti-auxin activity of a compound.

Materials:

  • Arabidopsis thaliana (Col-0) seeds.

  • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar, pH 5.7.

  • This compound stock solution (100 mM in DMSO).

  • Sterile petri dishes (90 mm).

  • Growth chamber with controlled light and temperature (22°C, 16h light/8h dark cycle).

Methodology:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 20% (v/v) bleach solution with 0.05% (v/v) Triton X-100. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in 0.1% (w/v) sterile agar solution.

  • Plating:

    • Prepare MS agar plates containing various concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Include a control plate (MS only) and a vehicle control plate (MS with the highest concentration of DMSO used).

    • Using a sterile pipette tip, sow 10-15 sterilized seeds in a straight line on the surface of each agar plate.

  • Growth and Incubation:

    • Seal the plates with breathable tape and place them at 4°C for 48 hours for stratification.

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

    • Incubate for 7-10 days.

  • Data Collection and Analysis:

    • After the incubation period, photograph the plates.

    • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Compare the root lengths of treated seedlings to the control and vehicle control. A significant inhibition of root elongation at low concentrations is indicative of auxin-like activity.

Protocol for Evaluating Herbicidal Activity: Seedling Growth Inhibition Assay

This protocol assesses the phytotoxic effects of this compound on both a model dicot (Arabidopsis thaliana) and a model monocot (Zea mays).

Materials:

  • Arabidopsis thaliana (Col-0) and Zea mays (e.g., B73) seeds.

  • MS medium (for Arabidopsis) and Hoagland solution (for maize).

  • This compound stock solution.

  • Petri dishes and germination paper.

  • Growth chamber.

Methodology:

  • Arabidopsis Assay:

    • Follow the seed sterilization and plating procedure as in Protocol 3.2, but use a higher range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

    • After 10-14 days, assess germination rate, cotyledon greening, and overall seedling health in addition to root length.

    • Calculate the concentration that causes 50% inhibition of growth (IC50).

  • Maize Assay:

    • Sterilize maize seeds by soaking in 10% bleach for 15 minutes, followed by extensive rinsing with sterile water.

    • Place 10 sterilized seeds on germination paper moistened with Hoagland solution containing different concentrations of this compound (as for Arabidopsis).

    • Roll the germination paper and place it in a beaker with a small amount of the corresponding solution at the bottom.

    • Incubate in the dark at 25°C for 4-5 days.

    • Measure the length of the primary root and coleoptile.

    • Observe for any signs of phytotoxicity.

Protocol for Assessing Biostimulant Effects: Plant Biomass and Photosynthetic Pigment Analysis

This protocol evaluates the potential of this compound to promote plant growth under normal and mild stress conditions.

Materials:

  • Tomato (Solanum lycopersicum) or lettuce (Lactuca sativa) seedlings.

  • Potting mix and pots.

  • This compound stock solution.

  • Foliar spray bottle.

  • Spectrophotometer.

  • Acetone (80%).

  • Drought stress setup (e.g., controlled watering).

Methodology:

  • Plant Growth:

    • Grow seedlings in pots for 2-3 weeks until they have several true leaves.

    • Divide the plants into treatment groups: control (water spray), vehicle control (DMSO in water spray), and different low concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM).

    • Apply treatments as a foliar spray every 3-4 days for 3 weeks.

  • Stress Application (Optional):

    • A parallel experiment can be set up where plants are subjected to mild drought stress (e.g., watering to 50% of field capacity) to assess if the compound enhances stress tolerance.

  • Data Collection:

    • After the treatment period, harvest the plants.

    • Measure the fresh weight of the shoots and roots separately.

    • Dry the plant material at 60°C for 48 hours and measure the dry weight.

  • Chlorophyll Content Analysis:

    • Take a known weight of fresh leaf tissue (e.g., 100 mg).

    • Grind the tissue in 5 mL of 80% acetone.

    • Centrifuge the extract at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 645 nm and 663 nm.

    • Calculate chlorophyll a, chlorophyll b, and total chlorophyll content using standard equations.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data to illustrate how results from the proposed experiments could be structured.

Table 1: Hypothetical Effect of this compound on Arabidopsis thaliana Primary Root Length.

Concentration (µM)Average Root Length (mm) ± SD% Inhibition
0 (Control)25.2 ± 2.10
0 (Vehicle)24.9 ± 2.31.2
0.0122.1 ± 1.912.3
0.115.8 ± 1.537.3
18.5 ± 1.166.3
103.1 ± 0.887.7
1001.2 ± 0.495.2

Table 2: Hypothetical Herbicidal Activity of this compound on Arabidopsis thaliana and Zea mays.

Concentration (µM)Arabidopsis Growth Inhibition (%)Zea mays Growth Inhibition (%)
10152
50458
1007815
5009535
100010052

Table 3: Hypothetical Biostimulant Effect of this compound on Tomato Plant Biomass.

TreatmentShoot Fresh Weight (g) ± SDShoot Dry Weight (g) ± SD
Control15.3 ± 1.21.8 ± 0.2
Vehicle15.1 ± 1.41.7 ± 0.2
1 µM17.5 ± 1.52.1 ± 0.3
10 µM18.2 ± 1.62.3 ± 0.3
50 µM14.8 ± 1.31.6 ± 0.2

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway of this compound as a Synthetic Auxin

Auxin_Signaling NPAA This compound TIR1_AFB TIR1/AFB Receptors NPAA->TIR1_AFB SCFTIR1 SCF-TIR1/AFB Complex TIR1_AFB->SCFTIR1 Aux_IAA Aux/IAA Repressor SCFTIR1->Aux_IAA Binds ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Ub Ubiquitin Ub->Aux_IAA Ubiquitination Degradation Degradation Proteasome->Degradation Repression Repression

Caption: Hypothesized signaling pathway for this compound mimicking natural auxin.

Experimental Workflow for Characterizing this compound

Experimental_Workflow Start Start: this compound Dose_Response Dose-Response Assays Start->Dose_Response Auxin_Assay Auxin Activity (Root Elongation) Dose_Response->Auxin_Assay Herbicide_Assay Herbicidal Activity (Seedling Growth) Dose_Response->Herbicide_Assay Biostimulant_Assay Biostimulant Effect (Biomass, Chlorophyll) Dose_Response->Biostimulant_Assay Data_Analysis Data Analysis and Interpretation Auxin_Assay->Data_Analysis Herbicide_Assay->Data_Analysis Biostimulant_Assay->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: A streamlined workflow for the comprehensive biological characterization of this compound.

Logical Relationship of Dose-Dependent Effects

Dose_Effect Concentration Concentration of this compound Low Medium High Effect Biological Effect Biostimulant/Weak Auxin No significant effect/Transition Herbicidal/Toxic Concentration:low->Effect:stim Promotes Growth Concentration:medium->Effect:none Inhibitory effects begin Concentration:high->Effect:toxic Causes cell death

Caption: Hypothesized relationship between the concentration of this compound and its biological effect.

Safety Precautions

As with any novel chemical compound, this compound should be handled with appropriate safety measures. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal.

Conclusion

This compound represents an intriguing candidate for investigation in plant biology. The protocols and conceptual frameworks provided in this document offer a robust starting point for elucidating its biological activities. By systematically evaluating its effects across a range of concentrations and plant species, researchers can determine its potential as a novel plant growth regulator, herbicide, or biostimulant, thereby contributing to the broader understanding of synthetic auxins and their applications.

Experimental protocol for the synthesis of (3-Nitrophenoxy)acetic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of (3-Nitrophenoxy)acetic acid esters, specifically focusing on the preparation of ethyl (3-nitrophenoxy)acetate. This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules and are of significant interest to researchers in medicinal chemistry and drug development. The outlined procedure is a Williamson ether synthesis, reacting 3-nitrophenol with an alkyl haloacetate in the presence of a weak base.

Introduction

Phenoxyacetic acid derivatives are a class of organic compounds present in numerous drugs and bioactive molecules, exhibiting a wide range of pharmacological activities. This compound and its esters serve as crucial building blocks in organic synthesis, particularly for pharmaceuticals and agrochemicals. The nitro group can be readily reduced to an amine, providing a handle for further functionalization. This protocol details a reliable method for synthesizing ethyl (3-nitrophenoxy)acetate from 3-nitrophenol and ethyl bromoacetate.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion, generated in situ from 3-nitrophenol and a base, acts as a nucleophile and displaces the bromide from ethyl bromoacetate.

General Reaction for the Synthesis of Ethyl (3-Nitrophenoxy)acetate

Experimental Protocol

This protocol is adapted from the general procedure described by Al-Ghorbani, et al.[1].

3.1. Materials and Equipment

  • Reagents:

    • 3-Nitrophenol (0.05 mol)

    • Ethyl bromoacetate (0.075 mol)

    • Anhydrous Potassium Carbonate (K₂CO₃) (0.075 mol)

    • Dry Acetone (40 ml)

    • Diethyl Ether

    • 10% Sodium Hydroxide (NaOH) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Rotary evaporator

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Standard laboratory glassware

3.2. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask, combine 3-nitrophenol (0.05 mol), ethyl bromoacetate (0.075 mol), and anhydrous potassium carbonate (0.075 mol) in 40 ml of dry acetone.[1]

  • Reflux: Heat the reaction mixture to reflux with stirring and maintain for 8-10 hours.[1] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone by distillation using a rotary evaporator.[1]

  • Work-up:

    • Treat the residual mass with cold water to dissolve and remove the potassium carbonate.[1]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 ml).[1]

    • Combine the organic layers and wash with a 10% sodium hydroxide solution (3 x 30 ml) to remove any unreacted 3-nitrophenol.[1]

    • Wash the ether layer with water (3 x 30 ml) until the aqueous layer is neutral.[1]

  • Drying and Isolation: Dry the ether layer over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent to yield the final product, (3-Nitro-phenoxy)-acetic acid ethyl ester.[1]

Data Summary

The following table summarizes the quantitative data and characterization for the synthesis of ethyl (3-nitrophenoxy)acetate.[1]

ParameterValue
Product (3-Nitro-phenoxy)-acetic acid ethyl ester
Yield 80%
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
FT-IR (cm⁻¹) 1742 (C=O, ester), 1284 (C-O-C, ether)
¹H NMR (CDCl₃, δ ppm) 1.34 (t, 3H, CH₃), 4.30 (q, 2H, CH₂), 5.04 (s, 2H, OCH₂), 6.84 (d, 2H, Ar-H), 7.45 (s, 1H, Ar-H), 7.62 (t, 1H, Ar-H)
LC-MS (m/z) 226 [M+1]⁺
Elemental Analysis Calculated: C, 53.33%; H, 4.92%. Found: C, 53.47%; H, 5.06%

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound esters.

Synthesis_Workflow Figure 1: Experimental Workflow for the Synthesis of Ethyl (3-Nitrophenoxy)acetate reagents 1. Combine Reactants (3-Nitrophenol, Ethyl Bromoacetate, K₂CO₃ in Acetone) reflux 2. Reflux (8-10 hours) reagents->reflux cool_evap 3. Cool & Evaporate (Remove Acetone) reflux->cool_evap workup 4. Aqueous Work-up (Add H₂O, Extract with Ether) cool_evap->workup wash 5. Wash Organic Layer (10% NaOH, then H₂O) workup->wash dry 6. Dry & Filter (Anhydrous Na₂SO₄) wash->dry isolate 7. Isolate Product (Evaporate Ether) dry->isolate product Final Product: Ethyl (3-Nitrophenoxy)acetate isolate->product

Workflow for the synthesis of ethyl (3-nitrophenoxy)acetate.

References

Troubleshooting & Optimization

Navigating the Synthesis of (3-Nitrophenoxy)acetic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of (3-Nitrophenoxy)acetic acid, a key building block in various pharmaceutical endeavors, can present notable challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis, which is typically achieved via a Williamson ether synthesis pathway.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete Deprotonation of 3-Nitrophenol: The reaction requires the formation of the 3-nitrophenoxide ion, a strong nucleophile. Insufficient base strength or quantity will result in unreacted starting material. 2. Poor Quality of Reagents: Degradation of 3-nitrophenol or the alkylating agent (e.g., chloroacetic acid or bromoacetic acid) can impede the reaction. 3. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures.1. Base Selection and Handling: Use a sufficiently strong base like sodium hydroxide or potassium hydroxide. Ensure the base is fresh and properly stored to prevent carbonate formation from atmospheric CO2. 2. Reagent Purity: Use freshly opened or purified reagents. Check the purity of starting materials via melting point or spectroscopic methods. 3. Temperature Optimization: Gradually increase the reaction temperature. A typical range for this type of Williamson ether synthesis is 90-100°C. Monitor the reaction progress by thin-layer chromatography (TLC).
Presence of Unreacted 3-Nitrophenol 1. Insufficient Alkylating Agent: An inadequate amount of the acetic acid derivative will leave some of the 3-nitrophenoxide unreacted. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Stoichiometry Adjustment: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to ensure complete consumption of the 3-nitrophenol. 2. Extended Reaction Time: Monitor the reaction by TLC and continue heating until the 3-nitrophenol spot is no longer visible.
Formation of Side Products 1. Elimination Reaction: If using a secondary or tertiary alkyl halide as the electrophile, elimination can compete with the desired SN2 reaction.[1] 2. Dialkylation: In the presence of a strong base, the newly formed carboxylic acid product could potentially be deprotonated and react further.1. Choice of Alkylating Agent: Use a primary alkyl halide like chloroacetic acid or bromoacetic acid to minimize elimination.[1] 2. Controlled Addition of Base: Add the base portion-wise to maintain a controlled pH and minimize side reactions.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may have significant solubility in the reaction mixture, leading to losses during workup. 2. Emulsion Formation during Extraction: The presence of both acidic and basic functionalities can lead to the formation of emulsions during aqueous workup. 3. Co-precipitation of Impurities: Unreacted starting materials or side products may co-precipitate with the desired product upon acidification.1. Cooling and Salting Out: Cool the reaction mixture thoroughly in an ice bath before filtration. The addition of a saturated salt solution can decrease the solubility of the product in the aqueous phase. 2. Breaking Emulsions: Add a small amount of a saturated brine solution or a different organic solvent to break up emulsions. 3. Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a methanol-water mixture, to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Williamson ether synthesis.[2][3] This involves the reaction of 3-nitrophenol with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base deprotonates the phenolic hydroxyl group of 3-nitrophenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the α-haloacetic acid in an SN2 reaction to form the ether linkage.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters include:

  • Base Strength and Stoichiometry: A strong base like NaOH or KOH is necessary to fully deprotonate the 3-nitrophenol. Using at least two equivalents of the base is common, one to deprotonate the phenol and one to neutralize the carboxylic acid of the alkylating agent.

  • Reaction Temperature: A temperature range of 90-100°C is often employed to ensure a reasonable reaction rate without promoting significant side reactions.[2]

  • Reaction Time: The reaction should be monitored to completion, which can take several hours.

  • Purity of Reagents: The use of high-purity starting materials is crucial for obtaining a clean product and good yield.

Q3: My reaction mixture is very dark. Is this normal?

A3: Yes, the formation of the 3-nitrophenoxide ion in a basic solution often results in a dark-colored reaction mixture. This is expected and does not necessarily indicate a problem with the reaction.

Q4: How can I effectively purify the crude this compound?

A4: The most common purification method is recrystallization. After isolating the crude product by acidification of the reaction mixture and filtration, it can be dissolved in a minimal amount of a hot solvent, such as a mixture of methanol and water. Upon cooling, the purified this compound should crystallize out, leaving impurities behind in the solution.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. 3-Nitrophenol and its derivatives are toxic and can be absorbed through the skin. Chloroacetic acid is corrosive and toxic. Strong bases like sodium hydroxide and potassium hydroxide are caustic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • 3-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • To this solution, add chloroacetic acid (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Slowly acidify the cold reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Recrystallize the crude product from a methanol-water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of phenoxyacetic acid derivatives via Williamson ether synthesis. Note that specific yields for this compound may vary.

ParameterValue/RangeReference
Reactant Molar Ratios
3-Nitrophenol1.0 eq-
Chloroacetic acid1.0 - 1.5 eq[2]
Base (e.g., NaOH, KOH)2.0 - 2.5 eq[3]
Reaction Conditions
Temperature90 - 100 °C[2]
Reaction Time30 minutes - 4 hours[2]
Yields
Typical Reported Yields for similar phenoxyacetic acids50 - 95%-

Visualizing the Synthesis and Potential Challenges

To better understand the experimental workflow and potential pitfalls, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3_Nitrophenol 3_Nitrophenol Reaction_Mixture Reaction Mixture in Water 3_Nitrophenol->Reaction_Mixture Chloroacetic_Acid Chloroacetic_Acid Chloroacetic_Acid->Reaction_Mixture NaOH NaOH NaOH->Reaction_Mixture Acidification Acidification with HCl Reaction_Mixture->Acidification Reflux (90-100°C) Filtration Vacuum Filtration Acidification->Filtration Recrystallization Recrystallization (Methanol/Water) Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships Start Synthesis of this compound LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions ImpureProduct->SideReactions PurificationIssues Purification Issues ImpureProduct->PurificationIssues

Caption: Logical relationship between challenges in the synthesis.

References

Technical Support Center: Synthesis of (3-Nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Nitrophenoxy)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 3-nitrophenol with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a common issue. Ensure you are using a sufficiently strong base to completely deprotonate the 3-nitrophenol, forming the more nucleophilic phenoxide. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred as they enhance the nucleophilicity of the phenoxide.[1] Additionally, the reaction may require sufficient time and temperature to proceed to completion. Typical conditions for a Williamson ether synthesis are heating at 50-100 °C for 1 to 8 hours.[1]

Another significant cause of low yield is the occurrence of side reactions. The primary competing reactions are C-alkylation of the phenoxide and elimination reactions of the haloacetic acid derivative.

Q2: I am observing the formation of byproducts. How can I identify and minimize them?

A2: The two main types of byproducts in this synthesis are C-alkylated isomers and products resulting from the decomposition of the haloacetic acid.

  • C-Alkylation: The 3-nitrophenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired). The nitro group is meta-directing, so C-alkylation would likely occur at the ortho and para positions relative to the hydroxyl group. To favor O-alkylation, it is crucial to use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Protic solvents, like water or ethanol, can solvate the oxygen of the phenoxide through hydrogen bonding, making it less available for reaction and thus promoting C-alkylation.[2]

  • Decomposition of Haloacetic Acid: In the presence of a strong base, haloacetic acids can undergo self-condensation or decomposition, especially at elevated temperatures. To minimize this, the haloacetic acid or its salt should be added gradually to the reaction mixture containing the 3-nitrophenoxide. Maintaining a moderate reaction temperature can also be beneficial.

To identify these byproducts, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, MS) are essential.

Q3: How do I choose the appropriate base and solvent for the reaction?

A3: The choice of base and solvent significantly impacts the reaction's success.

  • Base: A base is required to deprotonate the 3-nitrophenol (pKa ≈ 8.4) to form the phenoxide. Common choices include alkali metal hydroxides (NaOH, KOH) and carbonates (K₂CO₃, Cs₂CO₃).[1] The base should be strong enough to ensure complete deprotonation. The use of a carbonate base is common in laboratory settings.[1]

  • Solvent: As mentioned, polar aprotic solvents are ideal for promoting the desired Sₙ2 reaction for O-alkylation.[1][2] Good options include:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile

Protic solvents like water and alcohols should generally be avoided as the primary reaction solvent to minimize C-alkylation.

Q4: What is the best way to purify the final product, this compound?

A4: Purification typically involves an initial workup followed by recrystallization.

  • Workup: After the reaction is complete, the mixture is typically cooled and acidified with a mineral acid (e.g., HCl) to protonate the carboxylate and any unreacted phenoxide. This will precipitate the crude product. The solid can then be collected by filtration and washed with cold water to remove inorganic salts.

  • Recrystallization: This is a highly effective method for purifying the crude product.[3] The choice of solvent is crucial. An ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures. Common solvents to test for recrystallization of polar organic acids include water, ethanol, or mixtures of solvents like ethanol/water or acetone/water.[4][5] It may be necessary to screen several solvents or solvent systems to find the optimal conditions. For acidic compounds, dissolving the crude product in a dilute aqueous base (like sodium bicarbonate), filtering to remove any insoluble impurities, and then re-precipitating the pure acid by adding a strong acid can be an effective purification step.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the synthesis of this compound?

A: The synthesis proceeds via the Williamson ether synthesis, which is a bimolecular nucleophilic substitution (Sₙ2) reaction. In the first step, a base is used to deprotonate the hydroxyl group of 3-nitrophenol, forming the 3-nitrophenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid (e.g., chloroacetic acid), displacing the halide ion and forming the ether linkage.

Q: Can I use bromoacetic acid instead of chloroacetic acid?

A: Yes, bromoacetic acid can be used and may even be more reactive than chloroacetic acid, as bromide is a better leaving group than chloride. This could potentially allow for milder reaction conditions (e.g., lower temperature or shorter reaction time). However, bromoacetic acid is generally more expensive.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting material (3-nitrophenol) and the product (this compound). The disappearance of the 3-nitrophenol spot and the appearance of the product spot will indicate the progression of the reaction.

Q: My product is an oil and does not crystallize during workup. What should I do?

A: If the product "oils out" instead of crystallizing, it could be due to the presence of impurities or residual solvent. Try the following:

  • Ensure the pH of the aqueous solution is sufficiently low to fully protonate the carboxylic acid.

  • Wash the crude product with a solvent in which the desired product is insoluble but the impurities are soluble.

  • Attempt recrystallization from a different solvent system. A two-solvent system might be effective.[3]

  • If recrystallization fails, column chromatography is a more rigorous purification method that can be employed.

Quantitative Data Summary

ParameterRecommended ConditionRationale for RecommendationPotential Side Reactions if Not Optimized
Alkylating Agent Chloroacetic acid or Bromoacetic acidPrimary halides are ideal for Sₙ2 reactions.[4]-
Base NaOH, KOH, K₂CO₃Ensures complete deprotonation of 3-nitrophenol.Incomplete reaction, low yield.
Solvent DMF, DMSO, Acetonitrile (Polar Aprotic)Enhances nucleophilicity of the phenoxide and favors O-alkylation.[1][2]C-alkylation, lower yield of desired product.
Temperature 50 - 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[1]Decomposition of reagents at excessively high temperatures.
Reaction Time 1 - 8 hoursAllows the reaction to proceed to completion.[1]Incomplete reaction if too short.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis and protocols for similar compounds.

Materials:

  • 3-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Sodium 3-Nitrophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrophenol (1 equivalent) in DMF. To this solution, add a solution of sodium hydroxide (1 equivalent) in a minimal amount of water, or add solid sodium hydroxide pellets. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 3-nitrophenoxide.

  • Reaction with Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid (1.1 equivalents) in a small amount of water and neutralize it with a solution of sodium hydroxide (1.1 equivalents). Slowly add this solution of sodium chloroacetate to the flask containing the sodium 3-nitrophenoxide.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. Acidify the aqueous solution to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of crude this compound should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as aqueous ethanol. Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration. Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Visualizations

Main_Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Nitrophenol 3-Nitrophenol 3-Nitrophenoxide 3-Nitrophenoxide Ion 3-Nitrophenol->3-Nitrophenoxide + Base Chloroacetic_acid Chloroacetic Acid Product This compound Base Base (e.g., NaOH) 3-Nitrophenoxide->Product + Chloroacetic Acid (SN2 Reaction) Side_Reactions cluster_O_Alkylation Desired Pathway cluster_C_Alkylation Side Reaction 3-Nitrophenoxide 3-Nitrophenoxide Ion O_Alkylation O-Alkylation Product (this compound) 3-Nitrophenoxide->O_Alkylation Favored in Polar Aprotic Solvents C_Alkylation C-Alkylation Byproducts 3-Nitrophenoxide->C_Alkylation Favored in Protic Solvents Experimental_Workflow Start Start Reactants Mix 3-Nitrophenol and Base in DMF Start->Reactants Addition Add Sodium Chloroacetate Solution Reactants->Addition Reaction Heat Reaction Mixture (80-100 °C, 4-6h) Addition->Reaction Workup Cool and Acidify with HCl Reaction->Workup Filtration1 Filter Crude Product Workup->Filtration1 Recrystallization Recrystallize from Aqueous Ethanol Filtration1->Recrystallization Filtration2 Filter Purified Crystals Recrystallization->Filtration2 Drying Dry Product Under Vacuum Filtration2->Drying End End Drying->End

References

Technical Support Center: Purification of Crude (3-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (3-Nitrophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound on a laboratory scale is recrystallization. This technique is excellent for removing small amounts of impurities from a solid sample. For highly impure samples or for analytical separation, High-Performance Liquid Chromatography (HPLC) can be employed.[1]

Q2: What are the likely impurities in my crude this compound sample?

A2: The impurities largely depend on the synthetic route. A common synthesis involves the reaction of 3-nitrophenol with a haloacetic acid ester followed by hydrolysis. Potential impurities include:

  • Unreacted 3-nitrophenol: A common starting material that may carry over.

  • Incompletely hydrolyzed ester intermediate: The ester precursor to the final carboxylic acid.

  • Salts: Inorganic salts formed during the reaction or workup (e.g., NaCl, Na2SO4).

  • Colored byproducts: Often arise from side reactions involving the nitro group, especially under harsh temperature or pH conditions.[2]

Q3: My purified product is still yellow. Does this indicate impurity?

A3: Not necessarily. Many nitrophenolic compounds are inherently yellow or pale yellow in their pure, solid state. However, a significant darkening or change in color from batch to batch (e.g., from pale yellow to orange or brown) could indicate the presence of colored impurities. It is best to verify purity using an analytical technique like melting point determination, TLC, or HPLC.

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography is a viable, albeit more labor-intensive, method for purifying this compound, especially for removing impurities with very different polarities.[2] A reverse-phase column might be suitable for this compound.[1]

Troubleshooting Guide

Issue 1: The compound does not dissolve in the recrystallization solvent, even when heated.
  • Possible Cause: The chosen solvent is too non-polar for the highly polar this compound.

  • Solution:

    • Select a more polar solvent. Good starting points for polar compounds include water, ethanol, methanol, or acetic acid.[3][4]

    • Use a solvent mixture. Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is soluble) and then add a "bad" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common miscible pairs include ethanol/water or acetone/water.[5]

Issue 2: The compound "oils out" instead of forming crystals upon cooling.
  • Possible Cause 1: The solution is cooling too rapidly.

  • Solution 1: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. Ensure the flask is not disturbed during this process.[6]

  • Possible Cause 2: The solution is supersaturated with impurities, or the melting point of the compound is lower than the boiling point of the solvent.

  • Solution 2:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level.

    • Try a different solvent or solvent system with a lower boiling point.

  • Possible Cause 3: Insoluble impurities are present, acting as a nucleus for oiling.

  • Solution 3: Ensure all solid material is dissolved in the hot solvent. If insoluble impurities are present, perform a hot gravity filtration before allowing the solution to cool.[6]

Issue 3: No crystals form, even after cooling in an ice bath.
  • Possible Cause 1: Too much solvent was used, and the solution is not saturated.

  • Solution 1: Boil off some of the solvent to concentrate the solution. Allow it to cool again.

  • Possible Cause 2: The crystallization process is slow to initiate (supercooling).

  • Solution 2:

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.

Issue 4: The yield of purified product is very low.
  • Possible Cause 1: The compound has significant solubility in the cold recrystallization solvent.

  • Solution 1: Ensure the solution is thoroughly cooled in an ice bath for at least 15-30 minutes before filtration to maximize crystal formation.[6] When washing the collected crystals, use a minimal amount of ice-cold solvent.

  • Possible Cause 2: Premature crystallization occurred during hot filtration.

  • Solution 2: Use a heated or insulated funnel for hot gravity filtration. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.[4]

  • Possible Cause 3: Significant product was lost during transfers between flasks.

  • Solution 3: Minimize the number of transfers. Use a small amount of the cold recrystallization solvent to rinse the crystallization flask and pour this rinsing over the filtered crystals to collect any remaining product.

Data Presentation

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₇NO₅[7]
Molecular Weight197.14 g/mol PubChem
AppearanceExpected to be a solid-
Melting PointData not available-
SolubilityData not available-
Note: Specific experimental data for the melting point and solubility of this compound is not readily available. Data for the related compound 3-Nitrophenylacetic acid (mp 117-120 °C, soluble in water) should not be used as a direct substitute.[8][9] A solvent screening is recommended.
Table 2: Common Solvents for Recrystallization of Polar Aromatic Compounds
SolventBoiling Point (°C)PolarityComments
Water100HighGood for polar compounds; may require high temperatures.[3]
Ethanol78HighA versatile and commonly used solvent.[3]
Methanol65HighSimilar to ethanol but more volatile.
Acetic Acid118HighCan be effective but is difficult to remove from crystals.[4]
Acetone56Medium-HighGood solvent power, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77MediumOften used in combination with a non-polar solvent like hexanes.[3]
Data sourced from general chemistry resources.[10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

Objective: To purify crude this compound using a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water mixture, based on screening)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (2), Beaker

  • Hot plate/stirrer

  • Gravity funnel, fluted filter paper

  • Büchner funnel, filter flask, vacuum tubing

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various potential solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A methanol/water or ethanol/water mixture is a good starting point to test.[5][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely. Add the solvent in small portions while heating and swirling the flask.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a funnel and pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization. Pour the hot solution through the filter paper into the clean, pre-heated receiving flask.

  • Crystallization: Cover the receiving flask with a beaker and allow the filtrate to cool slowly to room temperature on a benchtop. Once it has reached room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. Further drying can be done in a desiccator or a vacuum oven at low heat.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Gravity Filtration (If Impurities Present) Dissolve->HotFilter Insoluble Impurities? Cool Slow Cooling & Crystallization Dissolve->Cool No Impurities HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Start Cooling Outcome Observe Outcome Start->Outcome Crystals Crystals Form Outcome->Crystals Success NoCrystals No Crystals Form Outcome->NoCrystals Problem OilingOut Compound Oils Out Outcome->OilingOut Problem Sol_TooMuchSolvent Too much solvent used. Boil off excess solvent. NoCrystals->Sol_TooMuchSolvent Cause? Sol_Induce Supersaturated. Scratch flask or add seed crystal. NoCrystals->Sol_Induce Cause? Sol_CoolFast Cooling too fast. Reheat, cool slowly. OilingOut->Sol_CoolFast Cause? Sol_Impure High impurity level. Reheat, add more solvent. OilingOut->Sol_Impure Cause?

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Recrystallization of (3-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of (3-Nitrophenoxy)acetic acid.

Experimental Protocol: Recrystallization of this compound using an Ethanol-Water Solvent System

This protocol details the recommended procedure for the purification of this compound by recrystallization.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Begin heating the flask on a hot plate with gentle stirring.

    • Add the minimum amount of hot ethanol to dissolve the solid completely. It is crucial to add the solvent portion-wise to avoid using an excess.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after complete dissolution of the product, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with filter paper by placing them on the hot plate.

    • Pour the hot solution through the preheated funnel to remove the insoluble impurities.

  • Addition of Anti-Solvent:

    • To the hot, clear ethanolic solution, slowly add hot deionized water dropwise while stirring until the solution becomes faintly turbid (cloudy).

    • If the solution becomes too turbid, add a few drops of hot ethanol until it becomes clear again.

  • Crystallization:

    • Remove the flask from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 50:50 v/v) to remove any remaining soluble impurities.

    • Continue to apply vacuum to pull air through the crystals for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the melting point of this compound or in a desiccator under vacuum.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Handle this compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

  • Nitroaromatic compounds can be thermally sensitive. Avoid excessive heating, as this can lead to decomposition.

  • Ethanol is flammable. Keep away from open flames and sparks.

Data Presentation

Table 1: Estimated Solubility of this compound in Different Solvents

Solvent SystemSolubility at 20°C ( g/100 mL) (Estimated)Solubility at 78°C (Ethanol b.p.) or 100°C (Water b.p.) ( g/100 mL) (Estimated)Suitability for Recrystallization
Water~0.3~2.5Poor (Low solubility even when hot)
Ethanol (95%)~5> 30Good (High solubility when hot, lower when cold)
Ethanol/Water (1:1)~1.5~20Excellent (Significant difference in solubility at high and low temperatures)
Acetone> 20> 50Poor (Too soluble at room temperature)
Dichloromethane~2~10Moderate (Consider for alternative purification)
Toluene< 0.5~5Moderate (Potential for good crystal growth)

Note: The solubility values are estimated based on qualitative data and the general behavior of similar organic acids. Experimental verification is recommended for precise process optimization.

Troubleshooting Guides and FAQs

Question 1: No crystals form upon cooling the solution.

Answer: This is a common issue that can be addressed by several techniques.

Table 2: Troubleshooting - No Crystal Formation

Possible CauseSolution
Too much solvent used: The solution is not saturated enough for crystals to form.Gently heat the solution to evaporate some of the solvent. Allow it to cool slowly again.
Supersaturation: The solution contains more dissolved solute than it normally would at that temperature.1. Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This provides a nucleation site for crystal growth. 2. Seeding: Add a tiny crystal of pure this compound to the solution to induce crystallization.
Insufficient cooling: The solution has not been cooled to a low enough temperature.Ensure the solution has cooled to room temperature before placing it in an ice bath for an adequate amount of time.
Inappropriate solvent: The chosen solvent may not be ideal for this compound.If the above methods fail, evaporate the current solvent and attempt the recrystallization with a different solvent system (see Table 1).

Question 2: The product "oils out" instead of forming solid crystals.

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly.

Table 3: Troubleshooting - "Oiling Out"

Possible CauseSolution
Solution is too concentrated: The solute is coming out of solution above its melting point.Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration slightly.
Cooling is too rapid: The solution does not have enough time to form an ordered crystal lattice.Allow the solution to cool much more slowly. Insulate the flask by wrapping it in a cloth or placing it in a beaker of warm water to slow the cooling rate.
High level of impurities: Impurities can lower the melting point of the mixture and interfere with crystal formation.Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, before recrystallization.
Inappropriate solvent: The solvent may be too non-polar for the compound.Try a more polar solvent system. For example, if using a high ratio of ethanol to water, try increasing the proportion of water.

Question 3: The recrystallization resulted in a very low yield.

Answer: A low recovery of the purified product can be due to several factors during the experimental procedure.

Table 4: Troubleshooting - Low Yield

Possible CauseSolution
Using an excessive amount of solvent: Too much solvent will keep a significant portion of the product dissolved even after cooling.Always use the minimum amount of hot solvent necessary to dissolve the crude product completely.
Premature crystallization during hot filtration: The product crystallizes in the funnel along with the impurities.Ensure the funnel and receiving flask are preheated before filtering the hot solution. If crystallization occurs in the funnel, wash with a small amount of hot solvent.
Incomplete crystallization: Not enough time was allowed for the crystals to form, or the solution was not cooled sufficiently.Allow the solution to stand at room temperature for a longer period before placing it in an ice bath. Ensure the ice bath is sufficiently cold.
Washing with warm or excessive solvent: The purified crystals are redissolved during the washing step.Always wash the crystals with a minimal amount of ice-cold solvent.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Gravity Filtration insoluble_impurities->hot_filtration Yes add_antisolvent Add Hot Water Until Turbid insoluble_impurities->add_antisolvent No hot_filtration->add_antisolvent cool_slowly Cool Slowly to Room Temperature add_antisolvent->cool_slowly ice_bath Place in Ice Bath cool_slowly->ice_bath collect_crystals Collect Crystals by Vacuum Filtration ice_bath->collect_crystals wash_crystals Wash with Cold Ethanol/Water collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too Much Solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No too_concentrated Too Concentrated? oiling_out->too_concentrated Yes cool_fast Cooled Too Fast? oiling_out->cool_fast No excess_solvent_used Excess Solvent Used? low_yield->excess_solvent_used Yes premature_crystallization Premature Crystallization? low_yield->premature_crystallization No evaporate Evaporate Solvent too_much_solvent->evaporate scratch_seed Scratch or Seed supersaturated->scratch_seed add_solvent Reheat & Add Solvent too_concentrated->add_solvent cool_slower Cool More Slowly cool_fast->cool_slower use_min_solvent Use Minimum Solvent excess_solvent_used->use_min_solvent preheat_funnel Preheat Funnel premature_crystallization->preheat_funnel

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of (3-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (3-Nitrophenoxy)acetic acid.

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol involves a two-step process: the synthesis of ethyl (3-nitrophenoxy)acetate followed by its hydrolysis to yield this compound.

Step 1: Synthesis of Ethyl (3-Nitrophenoxy)acetate

This step is adapted from the general procedure for phenoxyacetic acid ethyl ester derivatives.[1]

  • Materials:

    • 3-Nitrophenol

    • Ethyl bromoacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Dry acetone

    • Diethyl ether

    • 10% Sodium hydroxide (NaOH) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, combine 3-nitrophenol (1 equivalent), ethyl bromoacetate (1.5 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in dry acetone.

    • Reflux the mixture for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the acetone by rotary evaporation.

    • To the residue, add cold water to dissolve the potassium carbonate and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with 10% sodium hydroxide solution (3 x 30 mL) to remove unreacted 3-nitrophenol, followed by a water wash (3 x 30 mL).

    • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude ethyl (3-nitrophenoxy)acetate.

Step 2: Hydrolysis of Ethyl (3-Nitrophenoxy)acetate

This step is a standard ester hydrolysis procedure.

  • Materials:

    • Crude ethyl (3-nitrophenoxy)acetate from Step 1

    • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude ethyl (3-nitrophenoxy)acetate in an aqueous sodium hydroxide solution.

    • Heat the mixture under reflux until the ester is completely hydrolyzed (monitor by TLC).

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution with concentrated hydrochloric acid until the product precipitates.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction in Step 1.- Ensure all reagents are dry, especially the acetone and potassium carbonate. - Extend the reflux time and continue to monitor by TLC. - Use a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective, but exercise caution as NaH is highly reactive.
Incomplete hydrolysis in Step 2.- Increase the reflux time for the hydrolysis step. - Use a higher concentration of NaOH solution.
Loss of product during work-up.- Ensure complete extraction from the aqueous layer by performing multiple extractions. - During acidification, add HCl slowly and ensure the solution is sufficiently acidic to precipitate all the product.
Presence of Unreacted 3-Nitrophenol Insufficient amount of ethyl bromoacetate or base.- Use a slight excess of ethyl bromoacetate and potassium carbonate (e.g., 1.5 equivalents each).
Inefficient washing with NaOH solution.- Ensure thorough mixing during the NaOH wash to remove all acidic 3-nitrophenol. Perform multiple washes if necessary.
Formation of Side Products Elimination reaction of ethyl bromoacetate.- Maintain a moderate reaction temperature during reflux. High temperatures can favor the E2 elimination side reaction.[2]
C-alkylation of the phenoxide.- While less common for phenoxides, this can occur. Using a polar aprotic solvent like DMF instead of acetone might influence the O- vs. C-alkylation ratio.
Product is an Oil or Gummy Solid Impurities are present.- Ensure thorough washing and purification steps. - Try different recrystallization solvents or solvent mixtures. Column chromatography may be necessary for purification if recrystallization fails.
Product is not fully protonated.- Check the pH of the aqueous solution after acidification to ensure it is sufficiently acidic (pH < 2).

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium carbonate in the first step?

A1: Potassium carbonate is a base that deprotonates the phenolic hydroxyl group of 3-nitrophenol to form the more nucleophilic phenoxide ion. This phenoxide ion then attacks the ethyl bromoacetate in a Williamson ether synthesis reaction.[3]

Q2: Why is it important to use dry acetone?

A2: The presence of water can reduce the effectiveness of the base (potassium carbonate) and can also lead to the hydrolysis of ethyl bromoacetate, reducing the overall yield.

Q3: Can I use a different haloacetic acid ester?

A3: Yes, other haloacetic acid esters (e.g., methyl chloroacetate, tert-butyl bromoacetate) can be used. However, the reaction conditions, particularly the reactivity and the subsequent hydrolysis step, may need to be adjusted. Primary halides generally give the best results in Williamson ether synthesis.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (3-nitrophenol and ethyl bromoacetate). The reaction is complete when the spot corresponding to the starting material has disappeared and a new, more non-polar spot for the product has appeared.

Q5: What are the expected yields for this synthesis?

A5: Yields for Williamson ether synthesis can vary widely, typically ranging from 50% to 95% depending on the specific substrates and reaction conditions.[4] The subsequent hydrolysis step is usually high-yielding.

Data Summary

ParameterConditionExpected Impact on YieldRationale
Base Weak (e.g., K₂CO₃)Moderate to GoodSufficient for deprotonation of acidic phenols.
Strong (e.g., NaH)Potentially HigherEnsures complete deprotonation but requires stricter anhydrous conditions and careful handling.
Solvent Polar Aprotic (e.g., Acetone, DMF)GoodSolubilizes the reactants and facilitates the Sₙ2 reaction.[3]
Protic (e.g., Ethanol)LowerCan solvate the nucleophile, reducing its reactivity, and may act as a competing nucleophile.
Temperature 50-100 °COptimalProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.[4]
> 100 °CMay DecreaseCan lead to an increase in elimination side products.[2]
Leaving Group I > Br > ClHigherBetter leaving groups increase the rate of the Sₙ2 reaction.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis reactants1 3-Nitrophenol + Ethyl Bromoacetate + K₂CO₃ in Acetone reflux Reflux (8-10h) reactants1->reflux workup1 Work-up: - Remove Acetone - H₂O Wash - Ether Extraction - NaOH Wash - H₂O Wash - Dry & Evaporate reflux->workup1 product1 Crude Ethyl (3-Nitrophenoxy)acetate workup1->product1 reactants2 Crude Ester + Aqueous NaOH product1->reactants2 Proceed to Step 2 reflux2 Reflux reactants2->reflux2 workup2 Work-up: - Cool - Acidify with HCl - Filter - Wash with H₂O reflux2->workup2 recrystallization Recrystallization workup2->recrystallization product2 Pure (3-Nitrophenoxy) -acetic acid recrystallization->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound check_step1 Check Step 1 (Williamson Ether Synthesis) start->check_step1 check_step2 Check Step 2 (Hydrolysis) start->check_step2 incomplete_reaction1 Incomplete Reaction? check_step1->incomplete_reaction1 side_products Side Products? check_step1->side_products incomplete_hydrolysis Incomplete Hydrolysis? check_step2->incomplete_hydrolysis workup_loss Product Loss during Work-up? check_step2->workup_loss solution1 - Extend Reflux Time - Use Stronger Base - Ensure Anhydrous Conditions incomplete_reaction1->solution1 Yes solution2 - Control Temperature - Consider Different Solvent side_products->solution2 Yes solution3 - Extend Reflux Time - Increase Base Concentration incomplete_hydrolysis->solution3 Yes solution4 - Optimize Extraction - Ensure Complete Precipitation workup_loss->solution4 Yes

References

Technical Support Center: Synthesis of (3-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Nitrophenoxy)acetic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 3-nitrophenol with a haloacetate, typically in the presence of a base.

Issue Potential Cause Recommended Action Expected Outcome
Low or No Product Yield 1. Incomplete Deprotonation of 3-Nitrophenol: The base used may be too weak or not used in sufficient quantity to form the 3-nitrophenoxide ion, which is the active nucleophile. 2. Inactive Haloacetate: The haloacetate reagent (e.g., sodium chloroacetate, ethyl chloroacetate) may have degraded. 3. Reaction Temperature Too Low: The reaction may be too slow at the temperature employed.1. Use a sufficiently strong base (e.g., sodium hydroxide, potassium carbonate) in at least a stoichiometric amount. Ensure the 3-nitrophenol is fully dissolved and reacted with the base before adding the haloacetate. 2. Use a fresh or properly stored bottle of the haloacetate. 3. Increase the reaction temperature, for example, by refluxing the reaction mixture. Monitor the reaction progress by TLC.An increase in the conversion of starting materials to the desired product.
Presence of a Major Impurity with a Similar Polarity to the Product 1. C-Alkylation: The 3-nitrophenoxide ion is an ambident nucleophile and can undergo alkylation at a carbon atom on the aromatic ring instead of the desired O-alkylation. This is more common in protic solvents. 2. Unreacted 3-Nitrophenol: Incomplete reaction will leave starting material which may be difficult to separate from the product.1. Change the solvent to a polar aprotic solvent such as dry acetone, DMF, or DMSO. These solvents favor O-alkylation. 2. Increase the reaction time or temperature to drive the reaction to completion. Consider adding a slight excess of the haloacetate.1. Increased selectivity for the desired O-alkylated product, this compound, over C-alkylated byproducts. 2. Reduction or elimination of the 3-nitrophenol impurity.
Formation of Multiple Byproducts 1. Hydrolysis of Haloacetate: If using an ester of a haloacetic acid (e.g., ethyl chloroacetate) in the presence of aqueous base, it may hydrolyze to the corresponding alcohol (ethanol) and glycolic acid. 2. Side reactions of the haloacetate: Under strongly basic conditions, the haloacetate can undergo self-condensation or elimination reactions.1. If using an ester, ensure anhydrous conditions are maintained. Alternatively, use the sodium salt of the haloacetic acid (e.g., sodium chloroacetate). 2. Control the reaction temperature and add the base portion-wise to avoid high local concentrations.A cleaner reaction profile with fewer side products, simplifying purification.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The presence of both acidic and basic compounds can lead to the formation of emulsions during aqueous extraction. 2. Co-precipitation of Byproducts: C-alkylated byproducts or unreacted starting materials may co-precipitate with the desired product upon acidification.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) or by column chromatography. An HPLC method can be used to assess purity.[1]Improved separation of the desired product from impurities, leading to higher purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of a 3-nitrophenoxide salt with a haloacetic acid salt (like sodium chloroacetate) or an ester (like ethyl chloroacetate). The 3-nitrophenoxide is typically formed in situ by reacting 3-nitrophenol with a base such as sodium hydroxide or potassium carbonate.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The primary byproducts are typically:

  • C-alkylated isomers: The 3-nitrophenoxide ion can also be alkylated on the aromatic ring, leading to the formation of (hydroxy-nitro-phenyl)acetic acids.

  • Unreacted 3-nitrophenol: If the reaction does not go to completion.

  • Glycolic acid or its salts: Formed from the hydrolysis of the haloacetate reagent if water is present.

Q3: How can I favor the desired O-alkylation over C-alkylation?

A3: The choice of solvent is crucial. To favor O-alkylation, use a polar aprotic solvent like dry acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). Protic solvents, such as water or ethanol, can solvate the oxygen atom of the phenoxide, making it less available for reaction and thus increasing the likelihood of C-alkylation.

Q4: My reaction is very slow. What can I do to speed it up?

A4: To increase the reaction rate, you can:

  • Ensure complete formation of the highly nucleophilic 3-nitrophenoxide by using a strong base.

  • Increase the reaction temperature; running the reaction at reflux is common.

  • Use a more reactive haloacetate. For example, iodoacetates are more reactive than bromoacetates, which are more reactive than chloroacetates. However, chloroacetates are often used due to their lower cost.

Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product. For assessing the final purity and identifying byproducts, High-Performance Liquid Chromatography (HPLC) is an excellent technique.[1] Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially after derivatization of the carboxylic acid to a more volatile ester.

Data Presentation

Product/Byproduct Chemical Name Typical Conditions Favoring Formation Notes
Desired Product This compoundWilliamson ether synthesis using a polar aprotic solvent (e.g., dry acetone, DMF).This is the result of O-alkylation of the 3-nitrophenoxide ion.
Byproduct 1 C-alkylated isomers (e.g., 2-hydroxy-4-nitrophenylacetic acid, 4-hydroxy-2-nitrophenylacetic acid)Williamson ether synthesis in a protic solvent (e.g., water, ethanol).The phenoxide ion is an ambident nucleophile, and reaction at the carbon of the aromatic ring is a known competing pathway.
Byproduct 2 3-NitrophenolIncomplete reaction (insufficient time, temperature, or reagents).This is the unreacted starting material.
Byproduct 3 Glycolic AcidPresence of water in the reaction mixture, leading to hydrolysis of the haloacetate.More prevalent when using haloacetate esters in the presence of aqueous base.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a general procedure for the synthesis of phenoxyacetic acid derivatives.

Materials:

  • 3-Nitrophenol

  • Sodium chloroacetate (or chloroacetic acid and sodium hydroxide)

  • Anhydrous potassium carbonate (or sodium hydroxide)

  • Dry Acetone (or DMF)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrophenol (1 equivalent) in dry acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the flask. The mixture will likely turn a yellow-orange color as the 3-nitrophenoxide salt forms.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium chloroacetate (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain reflux for 8-10 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the consumption of 3-nitrophenol), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetone.

  • Combine the filtrate and the washings and remove the acetone under reduced pressure.

  • Dissolve the resulting residue in water and transfer to a separatory funnel.

  • Wash the aqueous solution with diethyl ether to remove any unreacted non-polar impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1-2. The product should precipitate as a solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product. If necessary, the crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product 3_Nitrophenol 3-Nitrophenol 3_Nitrophenoxide 3-Nitrophenoxide Anion 3_Nitrophenol->3_Nitrophenoxide + Base (e.g., K2CO3) Chloroacetic_Acid Chloroacetic Acid Derivative (e.g., Sodium Chloroacetate) Product This compound Chloroacetic_Acid->Product 3_Nitrophenoxide->Product + Chloroacetic Acid Derivative (SN2 Reaction)

Caption: Williamson ether synthesis of this compound.

Byproduct_Formation Byproduct Formation Pathways cluster_O_alkylation Desired Pathway (O-Alkylation) cluster_C_alkylation Side Reaction (C-Alkylation) 3_Nitrophenoxide 3-Nitrophenoxide Anion (Ambident Nucleophile) O_Product This compound 3_Nitrophenoxide->O_Product Attack at Oxygen (Favored in polar aprotic solvents) C_Product C-Alkylated Byproducts (e.g., 2-hydroxy-4-nitrophenylacetic acid) 3_Nitrophenoxide->C_Product Attack at Carbon (Favored in protic solvents)

Caption: Competing O- and C-alkylation pathways for the 3-nitrophenoxide anion.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Product Yield check_sm Analyze crude product by TLC/HPLC. Are starting materials present? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes major_byproduct Major byproduct observed? check_sm->major_byproduct No action_incomplete Increase reaction time/temperature. Ensure sufficient base. incomplete_reaction->action_incomplete end Improved Yield action_incomplete->end c_alkylation C-Alkylation likely major_byproduct->c_alkylation Yes other_byproducts Other byproducts observed major_byproduct->other_byproducts No action_c_alkylation Switch to polar aprotic solvent (e.g., dry acetone, DMF). c_alkylation->action_c_alkylation action_c_alkylation->end action_other Check for water (hydrolysis). Consider purification by chromatography. other_byproducts->action_other action_other->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Stability of (3-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3-Nitrophenoxy)acetic acid, with a focus on its behavior under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an acidic solution?

Q2: What are the likely degradation products of this compound under acidic conditions?

A2: The acid-catalyzed hydrolysis of the ether bond in this compound is predicted to yield 3-nitrophenol and glycolic acid . This is analogous to the degradation of other phenoxyacetic acids where the ether linkage is cleaved.[1] It is crucial to confirm the identity of these degradation products through analytical techniques such as mass spectrometry (MS) coupled with chromatography.

Q3: How can I monitor the degradation of this compound in my experiment?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound and quantify its degradants. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier (like phosphoric acid or formic acid for MS compatibility) has been described for the analysis of this compound.[2] This method should be capable of separating the parent compound from its potential degradation products.

Q4: What are the typical conditions for a forced degradation study of this compound under acidic stress?

A4: Forced degradation studies are essential for understanding the intrinsic stability of a compound.[3][4][5][6] For acid hydrolysis, typical conditions involve treating a solution of the compound with an acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) at concentrations ranging from 0.1 M to 1 M.[4][5][6] The study can be initiated at room temperature and, if no significant degradation is observed, the temperature can be elevated (e.g., 50-80°C) to accelerate the process. The goal is to achieve a target degradation of 5-20%.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under acidic conditions. The compound is highly stable under the tested conditions, or the conditions are too mild.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature (e.g., to 70°C), or extend the duration of the study.[4] Ensure proper mixing of the sample with the acid.
Complete and rapid degradation of the compound. The acidic conditions are too harsh.Reduce the acid concentration, lower the temperature, or shorten the time points for analysis. This will allow for the observation of the degradation kinetics and the formation of intermediate degradants.
Poor separation of the parent peak and degradation products in HPLC. The analytical method is not stability-indicating.Optimize the HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, or pH of the mobile phase. A method specifically for this compound suggests a mobile phase of acetonitrile, water, and phosphoric acid on a Newcrom R1 column.[2]
Appearance of unexpected peaks in the chromatogram. Formation of secondary degradation products or interaction with excipients (if in a formulation).Use a hyphenated technique like LC-MS to identify the mass of the unknown peaks and elucidate their structures. Over-stressing the sample can lead to secondary degradants not typically seen under normal storage conditions.[5]

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study of this compound under acidic conditions to illustrate how such data can be structured.

Condition Time (hours) This compound (%) 3-Nitrophenol (%) Mass Balance (%)
0.1 M HCl at 60°C0100.00.0100.0
295.24.599.7
490.59.199.6
882.117.299.3
2465.833.599.3
1 M HCl at 60°C0100.00.0100.0
288.311.299.5
477.921.599.4
860.139.099.1
2425.473.198.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.

  • Stress Condition Setup:

    • Pipette 1 mL of the stock solution into a clean vial.

    • Add 1 mL of 1 M hydrochloric acid.

    • Cap the vial tightly and mix well.

    • Prepare a control sample by adding 1 mL of purified water instead of acid.

  • Incubation: Place the vials in a water bath or oven set to a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn sample by adding an equimolar amount of a suitable base (e.g., 1 M sodium hydroxide) to stop the degradation reaction.

  • Sample Preparation for Analysis: Dilute the neutralized sample with the HPLC mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC Analysis of this compound and its Degradants
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 reverse-phase column or a similar C18 column.[2]

  • Mobile Phase: A mixture of acetonitrile and water containing phosphoric acid. The exact ratio should be optimized for best separation. For MS compatibility, replace phosphoric acid with formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound and its expected degradants (a photodiode array detector is recommended for method development).

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared samples from the forced degradation study.

    • Record the chromatograms and integrate the peak areas for the parent compound and any degradation products.

    • Calculate the percentage of the remaining parent compound and the percentage of each degradant formed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid_sample Mix Stock with 1 M HCl stock->acid_sample control_sample Mix Stock with Water (Control) stock->control_sample incubate Incubate at 60°C acid_sample->incubate control_sample->incubate sampling Sample at 0, 2, 4, 8, 24h incubate->sampling neutralize Neutralize with NaOH sampling->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc HPLC Analysis dilute->hplc

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway parent This compound intermediate Protonated Ether Intermediate parent->intermediate + H+ (Acid Catalyst) products Degradation Products intermediate->products + H2O (Nucleophilic Attack) product1 3-Nitrophenol products->product1 product2 Glycolic Acid products->product2

References

Technical Support Center: Stability of (3-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Nitrophenoxy)acetic acid. The information focuses on addressing potential stability issues encountered during experiments under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability concerns for this compound in basic solutions?

A1: this compound contains an ether linkage and a nitro group on the aromatic ring, which can be susceptible to degradation under basic conditions. The primary concern is the hydrolysis of the ether bond, which would lead to the formation of 3-nitrophenol and glycolic acid. The rate of this degradation is expected to increase with higher pH and temperature.

Q2: How can I monitor the stability of my this compound solution?

A2: The stability of this compound solutions can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods allow for the quantification of the parent compound and the detection of potential degradation products over time.

Q3: What are the expected degradation products of this compound under basic conditions?

A3: Under basic conditions, the most likely degradation pathway is the cleavage of the ether linkage, resulting in the formation of 3-nitrophenol and glycolate.

Q4: How should I prepare and store basic solutions of this compound to minimize degradation?

A4: To minimize degradation, it is recommended to prepare solutions fresh before use. If storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light.[2] For long-term storage, consider preparing a concentrated stock solution in a suitable organic solvent like DMSO and diluting it into the basic aqueous buffer immediately before the experiment.[2]

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in HPLC analysis.

  • Possible Cause: The basic conditions of your experiment (pH, temperature) are too harsh, leading to rapid degradation of this compound.

  • Troubleshooting Steps:

    • Verify pH: Accurately measure the pH of your solution.

    • Lower Temperature: Conduct the experiment at a lower temperature to decrease the degradation rate.

    • Reduce Incubation Time: Shorten the duration of the experiment if possible.

    • Use a Milder Base: If the experimental design allows, consider using a weaker base or a lower concentration of the base.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: These peaks may correspond to degradation products or impurities in your sample or solvent.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Standard: Prepare a new solution of this compound and analyze it immediately to confirm the initial purity.[2]

    • Identify Degradation Products: If possible, use LC-MS to identify the mass of the unknown peaks and compare them to the expected degradation products (e.g., 3-nitrophenol).

    • Check Solvent Purity: Ensure the solvents used are of high purity and free from contaminants.[2]

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause: This could be due to variations in sample preparation, storage conditions, or the analytical method itself.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters (e.g., pH, temperature, incubation time) are consistent across all replicates.

    • Control Storage Conditions: Store all samples under identical conditions (temperature, light exposure) before analysis.

    • Validate Analytical Method: Ensure your analytical method is robust and validated for precision and accuracy.

Data Presentation

Note: The following data is illustrative and intended to demonstrate how to present stability data. Actual results may vary based on specific experimental conditions.

Table 1: Illustrative Stability of this compound in Aqueous Buffer at 37°C

Time (hours)% Remaining (pH 7.4)% Remaining (pH 9.0)% Remaining (pH 12.0)
0100.0100.0100.0
199.898.592.3
499.295.175.8
898.590.358.1
2495.772.425.6

Table 2: Illustrative Effect of Temperature on the Stability of this compound at pH 9.0

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100.0100.0100.0
2499.592.172.4
4899.085.352.4
7298.678.937.9

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare aqueous buffers at the desired pH values (e.g., phosphate buffer for pH 7.4 and 9.0, and NaOH solution for pH 12.0).

  • Stability Study Procedure:

    • Dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers.

    • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of each sample.

    • Immediately quench the degradation by neutralizing the sample if necessary (e.g., with an equimolar amount of acid for the high pH samples) and dilute with the mobile phase to a working concentration.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

Visualizations

G cluster_0 Potential Degradation Pathway Start This compound Intermediate Ether Cleavage Start->Intermediate Basic Conditions Base OH- Base->Intermediate Product1 3-Nitrophenol Intermediate->Product1 Product2 Glycolate Intermediate->Product2

Caption: Potential degradation pathway of this compound.

G cluster_1 Experimental Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) B Prepare Basic Buffers (e.g., pH 9.0, pH 12.0) A->B C Incubate at Desired Temp (e.g., 25°C, 37°C) B->C D Sample at Time Points (0, 1, 4, 8, 24h) C->D E Quench & Dilute Sample D->E F Analyze by HPLC/LC-MS E->F G Quantify Remaining Parent & Identify Degradants F->G

Caption: Workflow for a chemical stability study.

G cluster_2 Troubleshooting Decision Tree result result action action start Unexpected Results in Stability Assay? q1 Is parent peak area decreasing rapidly? start->q1 q2 Are there new, unexpected peaks? q1->q2 No action1 Review pH and Temperature. Consider milder conditions. q1->action1 Yes q3 Are results inconsistent? q2->q3 No action2 Analyze fresh standard. Use LC-MS to identify peaks. q2->action2 Yes action3 Standardize protocols. Validate analytical method. q3->action3 Yes result1 Consult with senior researcher. q3->result1 No

Caption: Troubleshooting guide for stability experiments.

References

Technical Support Center: Degradation of (3-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of (3-Nitrophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of this compound?

A1: While specific pathways for this compound are not extensively documented, based on the degradation of similar nitroaromatic and phenoxyalkanoic acid compounds, two primary initial steps are hypothesized:

  • Nitro Group Reduction: The nitro group is often the first point of attack. It can be reduced to a nitroso, hydroxylamino, and subsequently an amino group (-NH2). This reduction is a common strategy employed by various microorganisms to detoxify nitroaromatic compounds.

  • Ether Bond Cleavage: The ether linkage between the nitrophenyl group and the acetic acid moiety is another likely site for initial enzymatic attack. This cleavage would separate the aromatic ring from the aliphatic side chain.

Q2: Which microorganisms are likely to degrade this compound?

A2: A wide phylogenetic diversity of bacteria are capable of aerobically degrading aromatic compounds. Genera such as Pseudomonas, Rhodococcus, Alcaligenes, Acinetobacter, and Nocardia have been extensively studied for their ability to degrade a wide range of aromatic compounds and could potentially degrade this compound.[1] Fungi are also known to be involved in the degradation of complex organic molecules.

Q3: What are the potential intermediates in the degradation pathway?

A3: Following the initial steps, several intermediates can be expected. If nitroreduction occurs first, (3-Aminophenoxy)acetic acid would be a key intermediate. If ether cleavage is the initial step, 3-nitrophenol and glycolic acid would be formed. Further degradation would likely proceed through catecholic intermediates, which are common in the breakdown of aromatic rings, leading to ring fission and entry into central metabolic pathways.

Q4: What analytical techniques are suitable for studying the degradation of this compound and its metabolites?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its polar metabolites over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates, although derivatization may be necessary for polar compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying a wide range of metabolites with high sensitivity and selectivity. Derivatization with reagents like 3-nitrophenylhydrazine can enhance the detection of carboxylic acid intermediates.[2][3][4]

Troubleshooting Guides

Experiment: Microbial Degradation Assay
Problem Potential Cause Troubleshooting Steps
No degradation of this compound observed. Inappropriate microbial culture or consortium.- Isolate microorganisms from contaminated sites where similar compounds might be present.- Use a mixed microbial consortium to increase the chances of having the required enzymatic machinery.- Ensure the culture is viable and in the appropriate growth phase.
Toxicity of the compound at the tested concentration.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound.- Gradually acclimate the microbial culture to increasing concentrations of the compound.
Unfavorable experimental conditions (pH, temperature, aeration).- Optimize pH, temperature, and aeration for the specific microbial culture. Most bacteria active in biodegradation prefer neutral pH and mesophilic temperatures.
Slow degradation rate. Suboptimal nutrient availability.- Ensure the growth medium contains sufficient sources of carbon, nitrogen, phosphorus, and other essential minerals.
Low bioavailability of the substrate.- If working with soil or sediment, ensure proper mixing to enhance contact between the microorganisms and the compound.
Accumulation of an intermediate. A bottleneck in the degradation pathway.- This can be an opportunity to isolate and identify the intermediate using LC-MS or GC-MS.- The accumulating intermediate might be more toxic than the parent compound, leading to inhibition of further degradation.
Analysis: HPLC Method Development
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting). Interaction of analyte with active sites on the column.- For acidic compounds like this compound and its metabolites, operating the mobile phase at a low pH (e.g., pH 2-3) can suppress the ionization of silanol groups on the silica-based column and improve peak shape.[5]- Use a high-purity silica column.[5]
Sample solvent incompatible with the mobile phase.- Whenever possible, dissolve the sample in the initial mobile phase.
Shifting retention times. Inconsistent mobile phase composition.- Prepare fresh mobile phase daily and ensure thorough mixing.[6]- Use a column thermostat to maintain a constant temperature.[6]
Column degradation.- Operate within the recommended pH range for the column (typically pH 2-8 for silica-based columns).[5]
Ghost peaks. Contaminants in the mobile phase or from previous injections.- Use HPLC-grade solvents and freshly prepared buffers.- Implement a column wash step at the end of each run to elute strongly retained compounds.

Experimental Protocols

Protocol 1: Microbial Degradation of this compound in Liquid Culture
  • Inoculum Preparation: Grow the selected microbial strain or consortium in a suitable nutrient-rich medium to the mid-exponential phase.

  • Medium Preparation: Prepare a minimal salt medium with this compound as the sole carbon source at a non-inhibitory concentration (e.g., 50-100 mg/L).

  • Incubation: Inoculate the minimal salt medium with the prepared culture. Incubate under optimal conditions (e.g., 30°C, 150 rpm). Include a sterile control (no inoculum) and a positive control (with a readily biodegradable carbon source like glucose).

  • Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Preparation: Centrifuge the aliquots to remove microbial cells. Filter the supernatant through a 0.22 µm filter.

  • Analysis: Analyze the supernatant using HPLC to quantify the disappearance of the parent compound and the appearance of metabolites.

Protocol 2: Analysis of Carboxylic Acid Metabolites by LC-MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This protocol is adapted for the sensitive detection of carboxylic acid intermediates.[2][3][4]

  • Sample Preparation: Take 50 µL of the filtered supernatant from the degradation experiment.

  • Derivatization Reaction:

    • Add 50 µL of 250 mM 3-NPH in 50% methanol.

    • Add 50 µL of 150 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in methanol.

    • Add 50 µL of 7.5% pyridine in 75% aqueous methanol.

  • Incubation: Mix and incubate at 30°C for 30 minutes.

  • Quenching: Add 50 µL of 2 mg/mL butylated hydroxytoluene (BHT) in methanol to stop the reaction.

  • Dilution: Dilute the reaction mixture with 700 µL of water.

  • LC-MS Analysis: Analyze the derivatized sample by UPLC/ESI-MS in negative ion mode.

Visualizations

Hypothesized Degradation Pathway of this compound

Degradation_Pathway NPAA This compound APAA (3-Aminophenoxy)acetic acid NPAA->APAA Nitroreductase NP 3-Nitrophenol NPAA->NP Etherase GA Glycolic acid NPAA->GA Etherase AP 3-Aminophenol APAA->AP Etherase NP->AP Nitroreductase HC Hydroquinone NP->HC Monooxygenase TCA TCA Cycle GA->TCA Cat Catechol AP->Cat Dioxygenase HC->Cat Dehydrogenase RingFission Ring Fission Products Cat->RingFission Dioxygenase RingFission->TCA Experimental_Workflow Start Start: Microbial Culture + this compound Incubation Incubation (Time Course) Start->Incubation Sampling Aliquots at Timepoints Incubation->Sampling Preparation Centrifugation & Filtration Sampling->Preparation Analysis Analytical Techniques Preparation->Analysis HPLC HPLC (Quantification) Analysis->HPLC LCMS LC-MS (Identification) Analysis->LCMS Data Data Analysis HPLC->Data LCMS->Data Pathway Pathway Elucidation Data->Pathway

References

Improving the efficiency of derivatization with (3-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of derivatization reactions using (3-Nitrophenoxy)acetic acid for the analysis of alcohols, amines, and thiols.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatization with this compound?

A1: Derivatization with this compound is a chemical modification technique used to enhance the analytical detection of certain analytes. By reacting with functional groups such as hydroxyls (-OH), amines (-NH2), or thiols (-SH), it introduces a nitroaromatic chromophore into the analyte molecule. This modification is particularly useful for improving detection in UV-Vis spectrophotometry or liquid chromatography with UV detection (LC-UV).

Q2: What type of reaction is involved in the derivatization process?

A2: The most common reaction is an esterification (for alcohols), amidation (for amines), or thioesterification (for thiols). This typically requires the activation of the carboxylic acid group of this compound to make it more reactive towards the target functional group on the analyte.

Q3: What are the most common activating agents used for this derivatization?

A3: Common activating agents for carboxylic acids include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with a catalyst such as 4-dimethylaminopyridine (DMAP). Other reagents like thionyl chloride (SOCl2) or oxalyl chloride can also be used to convert the carboxylic acid into a more reactive acyl chloride.

Q4: How can I remove excess derivatizing reagent and byproducts after the reaction?

A4: Post-reaction workup is crucial for accurate analysis. Common methods include liquid-liquid extraction (LLE) to separate the derivatized analyte from water-soluble byproducts and unreacted reagents. Solid-phase extraction (SPE) can also be employed for a more selective cleanup. The choice of solvent and SPE sorbent will depend on the polarity of the derivatized product.

Troubleshooting Guide

Issue 1: Low or No Derivatization Yield

If you are observing low or no formation of your desired derivatized product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Derivatization Yield

G start Low/No Product check_reagents Verify Reagent Quality & Storage start->check_reagents check_activation Optimize Carboxylic Acid Activation check_reagents->check_activation Reagents OK increase_reagent Increase Molar Excess of Reagent check_reagents->increase_reagent Degradation Suspected check_conditions Adjust Reaction Conditions check_activation->check_conditions Activation OK change_catalyst Change Catalyst (e.g., DMAP) check_activation->change_catalyst Inefficient Activation check_quenching Assess for Premature Quenching check_conditions->check_quenching Conditions OK optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal use_anhydrous Use Anhydrous Solvents check_quenching->use_anhydrous Quenching by Water end Improved Yield check_quenching->end No Quenching increase_reagent->check_activation change_catalyst->check_conditions extend_time Extend Reaction Time optimize_temp->extend_time extend_time->check_quenching use_anhydrous->end

Caption: Troubleshooting workflow for low derivatization yield.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Degraded Reagents Ensure this compound and the activating agent (e.g., EDC, DCC) are fresh and have been stored under appropriate conditions (e.g., desiccated, refrigerated).
Inefficient Carboxylic Acid Activation Increase the molar ratio of the activating agent to the carboxylic acid. Consider adding a catalyst like DMAP to facilitate the reaction.
Suboptimal Reaction Conditions Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating. Extend the reaction time to ensure completion.
Presence of Water Traces of water can hydrolyze the activated carboxylic acid intermediate. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen, argon).
Incorrect Stoichiometry Ensure the derivatizing reagent is present in sufficient molar excess, typically 2-10 fold, relative to the analyte.
Issue 2: Formation of Multiple Peaks or Side Products

The presence of unexpected peaks in your chromatogram can interfere with the quantification of your target analyte.

Logical Tree for Side Product Formation

G root Multiple Peaks Observed sub1 Side Reactions of Analyte root->sub1 sub2 Byproducts of Activating Agent root->sub2 sub3 Degradation of Product root->sub3 leaf1a Multiple reactive sites on analyte sub1->leaf1a leaf1b Use milder reaction conditions sub1->leaf1b leaf2a e.g., Dicyclohexylurea (DCU) from DCC sub2->leaf2a leaf2b Perform post-reaction cleanup (filtration, extraction) sub2->leaf2b leaf3a Product is unstable sub3->leaf3a leaf3b Analyze sample immediately after derivatization sub3->leaf3b

Caption: Decision tree for identifying sources of side products.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Byproducts from Activating Agent If using DCC, the byproduct dicyclohexylurea (DCU) is insoluble in many organic solvents and can often be removed by filtration. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash during liquid-liquid extraction.
Reaction with Non-Target Functional Groups If your analyte has multiple reactive sites, side reactions can occur. Try using milder reaction conditions (e.g., lower temperature, shorter reaction time) to improve selectivity.
Degradation of the Derivatized Product The resulting ester or amide may be susceptible to hydrolysis. Ensure your post-reaction workup and analysis conditions are not excessively acidic or basic. Analyze the sample as soon as possible after derivatization.
Excess Derivatizing Reagent A large, unreacted peak of this compound or its activated form may be observed. Optimize the stoichiometry or improve the post-reaction cleanup to remove it.

Experimental Protocols

General Protocol for Derivatization of an Alcohol with this compound using EDC/DMAP

This protocol provides a general starting point. Optimal conditions may vary depending on the specific analyte.

Workflow for Alcohol Derivatization

G A 1. Dissolve Analyte (1 eq) and This compound (2 eq) in anhydrous solvent (e.g., DCM) B 2. Add DMAP (0.1 eq) A->B C 3. Add EDC (2.5 eq) and stir at RT B->C D 4. Monitor reaction by TLC or LC-MS C->D E 5. Quench reaction (e.g., with water) D->E F 6. Perform aqueous workup/ extraction E->F G 7. Dry organic layer and concentrate F->G H 8. Analyze by HPLC-UV G->H

Caption: Experimental workflow for derivatizing an alcohol.

Detailed Steps:

  • Preparation: In a clean, dry vial, dissolve your alcohol-containing analyte (1 equivalent) and this compound (2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Activation and Reaction: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.5 equivalents) to the mixture. Seal the vial and stir the reaction at room temperature.

  • Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

  • Workup: Once the reaction is complete, quench it by adding a small amount of water. Transfer the mixture to a separatory funnel and dilute with the reaction solvent.

  • Extraction: Wash the organic layer sequentially with a dilute acid (e.g., 0.1 M HCl) to remove DMAP and excess EDC byproducts, followed by a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted this compound, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Reconstitute the residue in a suitable solvent for analysis by HPLC-UV or another appropriate method.

Table of Reagent Stoichiometry:

Reagent Molar Equivalents (eq) Purpose
Analyte (with -OH, -NH2, or -SH)1The molecule to be derivatized
This compound2.0Derivatizing agent
EDC2.5Carboxylic acid activating agent
DMAP0.1Catalyst

Troubleshooting low yields in (3-Nitrophenoxy)acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-Nitrophenoxy)acetic acid and addressing common challenges such as low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing significantly low yields in my this compound synthesis. What are the most common causes?

Low yields in the Williamson ether synthesis of this compound can stem from several factors.[1] The most common issues include:

  • Incomplete Deprotonation of 3-Nitrophenol: The reaction requires the formation of the 3-nitrophenoxide ion, which is the active nucleophile. If the base used is not strong enough or is used in an insufficient amount, the concentration of the nucleophile will be low, leading to a poor yield.

  • Suboptimal Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to side reactions and decomposition of the starting materials or product. A typical Williamson ether synthesis is conducted between 50 to 100°C.[1]

  • Insufficient Reaction Time: This reaction may require several hours to reach completion. It is advisable to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC). Laboratory syntheses are often run for 1 to 8 hours.[1]

  • Hydrolysis of Chloroacetic Acid/Salt: In the presence of a strong base and water, the chloroacetate can be hydrolyzed to glycolic acid, which will not participate in the desired reaction.

  • Side Reactions: The primary side reaction of concern is C-alkylation, where the chloroacetate reacts with the benzene ring of the phenoxide instead of the oxygen atom.

Q2: What is the optimal choice of base for this reaction?

The choice of base is critical for the efficient deprotonation of 3-nitrophenol. Commonly used bases in Williamson ether synthesis include:

  • Sodium Hydroxide (NaOH)

  • Potassium Hydroxide (KOH)

  • Potassium Carbonate (K₂CO₃)

  • Sodium Hydride (NaH)

For the synthesis of phenoxyacetic acids, strong bases like NaOH or KOH in aqueous solutions are often effective.[2] The use of a phase-transfer catalyst can also be beneficial when dealing with reactants of differing solubility.

Q3: Can the solvent choice impact the reaction yield?

Yes, the solvent plays a crucial role. Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often preferred for Williamson ether synthesis as they can accelerate the S(_N)2 reaction.[1] However, for the reaction between 3-nitrophenol and chloroacetic acid, water is a commonly used solvent, especially when using NaOH or KOH as the base, as it can readily dissolve the phenoxide and chloroacetate salts.

Q4: My final product is difficult to purify. What are the likely impurities?

Common impurities can include:

  • Unreacted 3-nitrophenol

  • Unreacted chloroacetic acid

  • Glycolic acid (from hydrolysis of chloroacetic acid)

  • Products of C-alkylation

Purification is typically achieved by acidification of the reaction mixture, which precipitates the this compound, followed by recrystallization.[2] Washing the crude product with cold water can help remove more water-soluble impurities.

Q5: I see a discoloration or darkening of the reaction mixture upon heating. Should I be concerned?

Darkening of the reaction mixture upon heating is not uncommon in this type of reaction, particularly when dealing with nitro-aromatic compounds. However, significant darkening could indicate decomposition or the formation of polymeric side products, especially if the temperature is too high. It is important to maintain the recommended reaction temperature and monitor the reaction progress.

Data on Reaction Parameters

Optimizing reaction conditions is key to achieving a high yield. The following table summarizes the general effects of various parameters on the synthesis of this compound.

ParameterConditionExpected Effect on YieldRationale
Base Strong Base (e.g., NaOH, KOH)FavorableEnsures complete deprotonation of the acidic 3-nitrophenol.
Weak Base (e.g., NaHCO₃)Low YieldIncomplete deprotonation of the phenol.
Temperature 50-100°COptimal RangeProvides sufficient energy for the reaction without significant decomposition.[1]
> 100°CPotential DecreaseIncreased likelihood of side reactions and decomposition.
Reaction Time 1-8 hoursGenerally SufficientAllows the reaction to proceed to completion.[1] Shorter times may result in low conversion.
Solvent Polar Aprotic (e.g., DMF)Potentially HigherFavors S(_N)2 reactions.[1]
WaterGoodEffective when using inorganic bases like NaOH or KOH.[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, adapted from a procedure for a similar isomer.[2]

Materials:

  • 3-Nitrophenol

  • Chloroacetic acid

  • 50% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 14.0 g of 3-nitrophenol, 16.0 g of 50% NaOH solution, 9.5 g of chloroacetic acid, and 80 mL of water.

  • Heat the mixture to reflux. The reaction progress can be monitored by checking the pH of the solution; the reaction is proceeding as the solution becomes less alkaline.

  • After the initial reflux period (approximately 1-2 hours), add an additional 8.0 g of 50% NaOH solution and 5.0 g of chloroacetic acid. Continue to reflux the mixture until the solution is close to neutral.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated HCl until it is strongly acidic (check with pH paper).

  • Cool the acidified mixture in an ice bath to facilitate the precipitation of the crude this compound.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Visualizing the Process

Reaction Pathway

The synthesis of this compound proceeds via a Williamson ether synthesis, which is an S(_N)2 reaction.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3_Nitrophenol 3-Nitrophenol Phenoxide 3-Nitrophenoxide Ion 3_Nitrophenol->Phenoxide + Base Chloroacetic_Acid Chloroacetic Acid Product This compound Chloroacetic_Acid->Product Base Base (e.g., NaOH) Salt Salt (e.g., NaCl) Base->Salt forms Phenoxide->Product + Chloroacetic Acid (SN2)

Williamson ether synthesis pathway for this compound.
Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow start Start reagents Combine 3-Nitrophenol, Chloroacetic Acid, NaOH, and Water start->reagents reflux Heat to Reflux (Monitor pH) reagents->reflux addition Add more NaOH and Chloroacetic Acid, continue reflux reflux->addition cool_acidify Cool to Room Temperature and Acidify with HCl addition->cool_acidify precipitate Cool in Ice Bath to Precipitate Product cool_acidify->precipitate filter Vacuum Filter and Wash with Cold Water precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry the Purified Product recrystallize->dry end End Product: This compound dry->end

Workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for (3-Nitrophenoxy)acetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of (3-Nitrophenoxy)acetic acid against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to offer an objective assessment of each method's performance.

Introduction to Analytical Methodologies

This compound is an organic compound whose precise measurement is critical in various research and development settings. HPLC is a widely utilized technique for the separation and quantification of such compounds due to its versatility and robustness. However, alternative methods like Gas Chromatography (GC) and Ion Chromatography (IC) also present viable options, each with distinct advantages and disadvantages. This guide focuses on a validated Reverse-Phase HPLC (RP-HPLC) method and compares it with GC and IC to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Methods

The choice of analytical technique depends on several factors including the analyte's properties, the sample matrix, and the desired performance characteristics such as sensitivity, and throughput.

FeatureHPLC-UVGas Chromatography (GC-FID)Ion Chromatography (IC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.Ion-exchange separation of ionic analytes.
Sample Volatility Not required.Required; derivatization may be necessary for non-volatile compounds.Not required.
Derivatization Generally not required.Often required for polar compounds to improve volatility and thermal stability.Not required.
Detection UV-Vis, PDA, Fluorescence, Mass Spectrometry (MS).Flame Ionization (FID), Mass Spectrometry (MS).Conductivity, Mass Spectrometry (MS).
Typical Mobile Phase Mixture of water/buffer and organic solvent (e.g., acetonitrile, methanol).Inert gas (e.g., Helium, Nitrogen).Aqueous buffer or electrolytically generated eluent.
Advantages Versatile, robust, and widely applicable.High resolution and sensitivity for volatile compounds.Excellent for ionic and polar compounds, high sensitivity with conductivity detection.
Disadvantages May have lower resolution than GC for some compounds.Requires volatile or derivatized analytes; can be a more complex workflow.[1][2]Limited to ionic or ionizable compounds.

Proposed HPLC Method and Validation Data

A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound. The validation of this method is based on typical performance characteristics observed for similar aromatic carboxylic acids.[3][4]

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v)[5]
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 30 °C

Table 2: Summary of HPLC Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Intraday< 1.0%≤ 2.0%
- Interday< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.3 µg/mL-
Specificity No interference from blank and placeboNo interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the validation of the proposed HPLC method are provided below.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of at least six calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of this compound.

    • Prepare each concentration in triplicate.

    • Analyze the samples and calculate the percentage recovery.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Intraday Precision (Repeatability): Analyze six replicate samples of this compound at 100% of the target concentration on the same day and by the same analyst.

    • Interday Precision: Analyze six replicate samples of this compound at 100% of the target concentration on two different days with different analysts.

    • Calculate the relative standard deviation (%RSD) for each set of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on the calibration curve):

    • LOD and LOQ can be calculated using the standard deviation of the response and the slope of the calibration curve.[6]

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

    • The calculated LOD and LOQ should be experimentally verified by analyzing samples at these concentrations.

Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters A Standard & Sample Preparation B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B C Injection & Chromatographic Run B->C D Data Acquisition (Peak Area) C->D E Linearity D->E F Accuracy D->F G Precision D->G H LOD & LOQ D->H I Specificity D->I J Validated HPLC Method E->J F->J G->J H->J I->J

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_ic IC Analyte This compound HPLC_Principle Liquid-Solid Partitioning Analyte->HPLC_Principle GC_Principle Gas-Liquid/Solid Partitioning Analyte->GC_Principle IC_Principle Ion-Exchange Analyte->IC_Principle HPLC_Adv Advantages: - Versatile - Robust HPLC_Principle->HPLC_Adv HPLC_Disadv Disadvantages: - Moderate Resolution HPLC_Principle->HPLC_Disadv GC_Adv Advantages: - High Resolution - High Sensitivity GC_Principle->GC_Adv GC_Disadv Disadvantages: - Requires Volatility - Derivatization Often Needed GC_Principle->GC_Disadv IC_Adv Advantages: - Excellent for Ionic Species - High Sensitivity IC_Principle->IC_Adv IC_Disadv Disadvantages: - Limited to Ionic Analytes IC_Principle->IC_Disadv

Caption: Comparison of Analytical Techniques.

References

A Comparative Guide to Derivatizing Agents for Carboxylic Acid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In analytical chemistry, particularly in pharmaceutical and biomedical research, the sensitive and accurate quantification of carboxylic acids is crucial. Many of these compounds, such as fatty acids, drug metabolites, and intermediates in metabolic pathways, lack a native chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detectors challenging. Chemical derivatization is a widely employed pre-column technique to overcome these limitations by attaching a UV-absorbing or fluorescent tag to the analyte.

This guide provides a comparative overview of common derivatizing agents for carboxylic acids. While the initial focus was on (3-Nitrophenoxy)acetic acid, a comprehensive literature review reveals a significant lack of published data regarding its application, performance, and experimental protocols as a derivatizing agent for analytical chromatography. Therefore, this guide will compare well-documented and widely used alternatives, focusing on reagents for UV detection to provide a clear basis for comparison. The agents discussed are:

  • 3-Nitrophenylhydrazine (3-NPH)

  • 2,4'-Dibromoacetophenone (DBAP)

  • p-Nitrobenzyl Bromide (PNBBr)

These reagents react with carboxylic acids to form derivatives with strong UV absorbance, significantly enhancing detection sensitivity.

Logical Framework for Selecting a Derivatizing Agent

The choice of a derivatizing agent is a critical step in method development. It depends on several factors, including the analyte's properties, the sample matrix, the available instrumentation, and the desired sensitivity. The following diagram illustrates a logical workflow for selecting an appropriate agent.

G Figure 1. Decision-Making Flowchart for Derivatizing Agent Selection cluster_input Initial Considerations cluster_process Derivatization Strategy cluster_output Analysis Analyte Analyte Properties (e.g., Carboxylic Acid) ChooseAgent Select Potential Reagents (e.g., 3-NPH, DBAP, PNBBr) Analyte->ChooseAgent Matrix Sample Matrix (e.g., Plasma, Feces) Matrix->ChooseAgent Instrument Available Detector (UV, FL, MS) Instrument->ChooseAgent Optimize Optimize Reaction Conditions (Temp, Time, pH, Stoichiometry) ChooseAgent->Optimize Evaluate Reactivity & Stability Validate Validate Method (LOD, LOQ, Linearity, Recovery) Optimize->Validate Test Performance Separate HPLC Separation Validate->Separate Proceed with Validated Method Detect Detection Separate->Detect Quantify Quantification Detect->Quantify G Figure 2. General Workflow for Pre-Column Derivatization and HPLC Analysis SamplePrep 1. Sample Preparation (Extraction / Hydrolysis) Derivatization 2. Derivatization Reaction (Add Reagent, Heat) SamplePrep->Derivatization Cleanup 3. Reaction Quench / Cleanup (e.g., Dilution, Filtration) Derivatization->Cleanup Injection 4. HPLC Injection Cleanup->Injection Separation 5. Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection 6. UV Detection Separation->Detection DataAnalysis 7. Data Analysis (Peak Integration, Quantification) Detection->DataAnalysis

A Comparative Study of Nitrophenoxyacetic Acid Isomers in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the three isomers of nitrophenoxyacetic acid: 2-nitrophenoxyacetic acid, 3-nitrophenoxyacetic acid, and 4-nitrophenoxyacetic acid. This document outlines their physicochemical properties, analytical separation techniques, and potential differential biological activities to aid researchers in their applications in analytical chemistry, drug development, and biological research.

Physicochemical Properties

The position of the nitro group on the phenyl ring significantly influences the physicochemical properties of nitrophenoxyacetic acid isomers, which in turn affects their behavior in analytical separations and biological systems.

Property2-Nitrophenoxyacetic Acid3-Nitrophenoxyacetic Acid4-Nitrophenoxyacetic Acid
Molecular Formula C₈H₇NO₅C₈H₇NO₅C₈H₇NO₅
Molecular Weight 197.14 g/mol 197.14 g/mol 197.14 g/mol
CAS Number 1878-86-064048-22-21878-87-1
Melting Point (°C) 185-187158-160190-192
pKa (estimated) ~3.5~3.8~3.9
Appearance Off-white to yellow crystalline powderLight yellow crystalline powderWhite to light yellow crystalline powder

Note: pKa values are estimated based on the values for the corresponding nitrobenzoic acid isomers and the electron-withdrawing effect of the carboxymethyl group.

Analytical Separation: High-Performance Liquid Chromatography (HPLC)

A robust and reproducible analytical method is crucial for the accurate quantification and separation of nitrophenoxyacetic acid isomers. Based on methodologies developed for similar nitroaromatic compounds, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the simultaneous separation of the three isomers.

Proposed Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The optimal ratio should be determined experimentally to achieve baseline separation. A starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm, which is a common absorption maximum for nitroaromatic compounds.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare individual stock solutions of each isomer in the mobile phase and a mixed standard solution to determine retention times and resolution.

Logical Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Validation A Prepare Standard Solutions (Individual & Mixed Isomers) B Select C18 Column A->B Load C Optimize Mobile Phase (pH, Organic Modifier Ratio) B->C D Set Flow Rate & Detection Wavelength C->D E Inject Standards & Samples D->E F Determine Retention Times E->F G Calculate Resolution F->G G->C Re-optimize if needed H Assess Linearity, Accuracy, Precision G->H Validate Method Biological_Activity_Screening cluster_isomers Test Compounds cluster_assays In Vitro Assays cluster_results Data Analysis iso2 2-Nitrophenoxyacetic Acid auxin_assay Auxin Activity Assay (e.g., Avena coleoptile test) iso2->auxin_assay inflammation_assay Anti-inflammatory Assay (e.g., NF-κB reporter assay) iso2->inflammation_assay enzyme_assay Enzyme Inhibition Assay (e.g., Tyrosinase inhibition) iso2->enzyme_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT assay on cancer cell lines) iso2->cytotoxicity_assay iso3 3-Nitrophenoxyacetic Acid iso3->auxin_assay iso3->inflammation_assay iso3->enzyme_assay iso3->cytotoxicity_assay iso4 4-Nitrophenoxyacetic Acid iso4->auxin_assay iso4->inflammation_assay iso4->enzyme_assay iso4->cytotoxicity_assay compare Compare IC50 / EC50 Values auxin_assay->compare inflammation_assay->compare enzyme_assay->compare cytotoxicity_assay->compare sar Structure-Activity Relationship (SAR) Analysis compare->sar

A Comparative Guide to the Quantitative Analysis of (3-Nitrophenoxy)acetic Acid: Derivatization vs. Direct Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of (3-Nitrophenoxy)acetic acid, a synthetic auxin, is critical for various applications, including plant science research and pharmaceutical development. The selection of an appropriate analytical methodology is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of two primary analytical approaches for the quantification of this compound: a derivatization-based method using gas chromatography-mass spectrometry (GC-MS) and a direct analysis method via high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

This comparison is supported by experimental data from studies on this compound and structurally similar compounds, offering insights into the accuracy, precision, and overall performance of each technique.

Method Comparison at a Glance

The choice between a derivatization-based GC-MS method and a direct HPLC-UV analysis depends on several factors, including the required sensitivity, sample matrix complexity, available instrumentation, and throughput needs.

FeatureDerivatization GC-MS (with PFBBr)Direct HPLC-UV
Principle Volatilization of the analyte after chemical modification for separation by gas chromatography and detection by mass spectrometry.Separation of the analyte in its native form by liquid chromatography and detection by ultraviolet absorbance.
Sensitivity Generally higher, especially with electron capture detection (ECD) or selected ion monitoring (SIM) in MS.Moderate, suitable for relatively clean samples and higher concentrations.
Selectivity High, due to both chromatographic separation and mass spectrometric detection.Moderate, potential for interference from co-eluting compounds with similar UV absorbance.
Sample Preparation More complex, involving a derivatization step.Simpler, typically involving filtration and dilution.
Throughput Lower, due to the additional derivatization step and longer GC run times.Higher, with shorter analysis times and simpler sample preparation.
Cost Generally higher instrumentation and reagent costs.Lower instrumentation and operational costs.

Quantitative Performance Data

The following tables summarize the typical performance characteristics of the analytical methods. The data for the derivatization GC-MS method is based on studies of phenoxy acid herbicides, which are structurally analogous to this compound. The data for the direct HPLC-UV method is based on typical performance for organic acids.

Table 1: Performance Data for Derivatization GC-MS with Pentafluorobenzyl Bromide (PFBBr)

ParameterReported Value (for analogous phenoxy acid herbicides)
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.05 - 0.10 µg/mL (GC-ECD); 0.13 - 0.25 µg/mL (GC-MS full scan); 10 ng/mL (GC-MS SIM)[1]
Limit of Quantification (LOQ) Not explicitly stated, but typically 3-5 times the LOD.
Accuracy (Recovery) > 90%[1]
Precision (RSD) < 15%

Table 2: Typical Performance Data for Direct HPLC-UV Analysis of Organic Acids

ParameterExpected Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) ~1 - 10 µg/mL
Limit of Quantification (LOQ) ~3 - 30 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 5%

Experimental Workflows

The following diagrams illustrate the key steps involved in both the derivatization-based GC-MS and direct HPLC-UV analytical workflows.

Experimental Workflow: Derivatization GC-MS vs. Direct HPLC-UV cluster_0 Derivatization GC-MS Workflow cluster_1 Direct HPLC-UV Workflow a1 Sample Preparation (Extraction/Cleanup) a2 Derivatization with PFBBr a1->a2 a3 Liquid-Liquid Extraction of Derivative a2->a3 a4 GC-MS Analysis a3->a4 b1 Sample Preparation (Filtration/Dilution) b2 HPLC-UV Analysis b1->b2

Caption: Workflow comparison of derivatization GC-MS and direct HPLC-UV analysis.

Experimental Protocols

Derivatization GC-MS Method with Pentafluorobenzyl Bromide (PFBBr)

This protocol is adapted from methods used for the analysis of phenoxy acid herbicides, which are structurally similar to this compound.[1]

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the acidic components from the sample matrix.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of acetone).

  • Add an aqueous solution of potassium carbonate (e.g., 1 mL of 10% w/v).

  • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), typically in a solution (e.g., 100 µL of a 10% solution in acetone).

  • Vortex the mixture and heat at 60°C for 1 hour.

3. Extraction of the Derivative:

  • After cooling, add an organic solvent (e.g., 2 mL of hexane) and vortex vigorously to extract the PFB-ester derivative.

  • Centrifuge to separate the layers and transfer the organic (upper) layer to a clean vial.

  • Evaporate the solvent to a small volume (e.g., 100 µL) for GC-MS analysis.

4. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron impact (EI) ionization at 70 eV.

  • Acquisition Mode: Full scan or selected ion monitoring (SIM) for higher sensitivity.

Direct HPLC-UV Method

This is a general protocol for the analysis of organic acids and can be adapted for this compound.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Dilute the sample as necessary to fall within the linear range of the calibration curve.

2. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 70:30 (v/v) aqueous:organic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 10-20 µL.

  • UV Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 270-280 nm is expected to be suitable.

Conclusion

Both derivatization-based GC-MS and direct HPLC-UV methods offer viable approaches for the quantitative analysis of this compound. The derivatization GC-MS method, particularly with PFBBr, provides higher sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices. However, this comes at the cost of a more laborious and time-consuming sample preparation procedure.

Conversely, the direct HPLC-UV method is simpler, faster, and more cost-effective, making it well-suited for routine analysis of less complex samples where high sensitivity is not the primary requirement.

The choice of method should be guided by the specific analytical needs of the researcher, considering factors such as the expected concentration of the analyte, the complexity of the sample matrix, and the available resources. For method validation, it is crucial to establish performance characteristics for this compound in the specific matrix of interest to ensure the accuracy and precision of the obtained results.

References

Comparative Guide to the Analytical Detection of (3-Nitrophenoxy)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of Analytical Methods

The following table outlines typical performance characteristics of High-Performance Liquid Chromatography (HPLC) for the analysis of (3-Nitrophenoxy)acetic acid and other relevant organic acids. This data is compiled from studies on the parent compound and analogous molecules, providing a benchmark for analytical performance.

Analyte/MethodLinearity (Concentration Range)Correlation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compound by RP-HPLCData not specified in available literatureData not specifiedData not specifiedData not specified[No specific validation data found]
Acetic Acid by RP-HPLC0.025–7.5 mg/mL> 0.998.2 ppm24.9 ppmGeneral HPLC Method
Various Organic Acids by HPLC-UV0.05 - 1000 mg/L (compound dependent)> 0.999Not specifiedNot specifiedHPLC-UV for Organic Acids
3-Methyl-4-nitrophenol by HPLCNot specified> 0.990.87 µg/mLNot specifiedHPLC for Nitrophenols

Note: The lack of specific linearity and detection range data for a series of this compound derivatives in the available literature highlights a potential area for future research.

Experimental Protocols

A detailed methodology for a key experimental protocol is provided below. This protocol for Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and reliable method for the analysis of phenoxyacetic acid derivatives.

Protocol: Analysis of this compound by RP-HPLC

This protocol is based on a general method for the separation of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS-compatible methods)

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small percentage of acid (e.g., 0.1% phosphoric acid) to ensure the analyte is in its protonated form. A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL

4. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

Signaling Pathway of Phenoxyacetic Acids as Auxin Analogs

Phenoxyacetic acids, including this compound, are known to act as synthetic auxins, a class of plant growth regulators. At the molecular level, they influence gene expression by interacting with components of the plant's natural auxin signaling pathway. The following diagram illustrates this mechanism.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARE Auxin Response Element (ARE) on DNA ARF->ARE binds to Gene Auxin-Responsive Gene ARE->Gene activates Auxin This compound (Auxin Analog) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds cluster_nucleus cluster_nucleus SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB forms SCF_TIR1_AFB->Aux_IAA targets for ubiquitination Ub Ubiquitin Ub->Aux_IAA tags Degraded_Aux_IAA

Caption: Auxin signaling pathway initiated by this compound.

A Comparative Guide to Enhancing Analytical Method Robustness with (3-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robustness of an analytical method is paramount, ensuring its reliability and consistency across minor variations in operational parameters. This guide provides a comparative analysis of an analytical method utilizing (3-Nitrophenoxy)acetic acid as an internal standard (IS) to bolster method robustness, benchmarked against a method without an internal standard. The inclusion of an internal standard is a strategic approach to mitigate variability and enhance the precision and accuracy of quantitative analysis.

This compound, with its distinct chemical structure, offers desirable characteristics for an internal standard in the analysis of various acidic drug substances. Its structural similarity to certain classes of analytes, such as phenoxyacetic acid derivatives, ensures comparable behavior during sample preparation and chromatographic analysis, while its nitro group provides a strong chromophore for UV detection.

This guide presents hypothetical, yet plausible, experimental data and detailed protocols to illustrate the impact of using this compound on the robustness of a High-Performance Liquid Chromatography (HPLC) method for the quantification of a model analyte, "Fictibric Acid," a hypothetical drug substance structurally related to fenofibrate.

The Role of an Internal Standard in Method Robustness

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls. By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during sample preparation and injection can be effectively normalized. This is crucial for a robust method that must perform reliably in different laboratories, with different analysts, and on different instruments.

dot

Logical Flow of Internal Standard Correction cluster_0 Method Without Internal Standard cluster_1 Method With this compound as Internal Standard A1 Sample Preparation B1 Variable Extraction Recovery A1->B1 C1 Variable Injection Volume A1->C1 D1 Analyte Peak Area B1->D1 C1->D1 E1 Quantification (External Standard) D1->E1 F1 Higher Result Variability E1->F1 A2 Sample Preparation with IS B2 Co-variable Extraction Recovery (Analyte & IS) A2->B2 C2 Co-variable Injection Volume (Analyte & IS) A2->C2 D2 Analyte & IS Peak Areas B2->D2 C2->D2 E2 Peak Area Ratio Calculation D2->E2 F2 Quantification E2->F2 G2 Lower Result Variability F2->G2

Caption: Internal Standard Correction Workflow.

Comparative Robustness Data

The following tables summarize the results of a hypothetical robustness study on an HPLC method for "Fictibric Acid." The study intentionally introduced small variations to key method parameters to assess the impact on the analytical results, both with and without this compound as an internal standard.

Table 1: Robustness of HPLC Method Without Internal Standard

ParameterVariationRetention Time (min)Peak Area%RSD of Peak Area
Flow Rate 0.9 mL/min6.81,250,0002.5%
1.0 mL/min (Nominal)6.11,180,000
1.1 mL/min5.51,100,000
Mobile Phase pH 2.86.31,200,0001.8%
3.0 (Nominal)6.11,180,000
3.25.91,165,000
Column Temp. 28 °C6.21,190,0001.5%
30 °C (Nominal)6.11,180,000
32 °C6.01,170,000

Table 2: Robustness of HPLC Method With this compound as Internal Standard

ParameterVariationAnalyte RT (min)IS RT (min)Peak Area Ratio (Analyte/IS)%RSD of Peak Area Ratio
Flow Rate 0.9 mL/min6.88.21.520.8%
1.0 mL/min (Nominal)6.17.41.51
1.1 mL/min5.56.71.50
Mobile Phase pH 2.86.37.61.530.6%
3.0 (Nominal)6.17.41.51
3.25.97.21.50
Column Temp. 28 °C6.27.51.520.5%
30 °C (Nominal)6.17.41.51
32 °C6.07.31.50

The data clearly indicates that the use of this compound as an internal standard significantly reduces the variability (%RSD) of the results when the method is subjected to minor changes in flow rate, mobile phase pH, and column temperature.

Experimental Protocols

A detailed methodology for the hypothetical robustness study is provided below.

1. Materials and Reagents

  • Analyte: Fictibric Acid (Reference Standard)

  • Internal Standard: this compound (Reference Standard)

  • HPLC Grade: Acetonitrile, Methanol, Water

  • Reagents: Orthophosphoric Acid

2. HPLC System and Conditions

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Orthophosphoric Acid (pH adjusted to 3.0)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fictibric Acid and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solution (for method with IS): Transfer 1 mL of Analyte Stock Solution and 1 mL of Internal Standard Stock Solution to a 100 mL volumetric flask and dilute to volume with mobile phase.

  • Working Standard Solution (for method without IS): Transfer 1 mL of Analyte Stock Solution to a 100 mL volumetric flask and dilute to volume with mobile phase.

4. Robustness Study Protocol The robustness of the method was evaluated by analyzing the working standard solution in triplicate under the nominal conditions and after introducing the following deliberate variations:

  • Flow Rate: ± 0.1 mL/min (0.9 mL/min and 1.1 mL/min)

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and pH 3.2)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the quantitative results (peak area or peak area ratio) were evaluated at each condition.

dot

Robustness Study Experimental Workflow A Prepare Working Standard Solution B Set Nominal HPLC Conditions A->B C Inject and Analyze (n=3) B->C D Vary Flow Rate (+/- 0.1 mL/min) C->D E Inject and Analyze (n=3 per variation) D->E F Vary Mobile Phase pH (+/- 0.2) E->F G Inject and Analyze (n=3 per variation) F->G H Vary Column Temperature (+/- 2 C) G->H I Inject and Analyze (n=3 per variation) H->I J Collect and Analyze Data I->J K Calculate %RSD for Peak Area/Area Ratio J->K L Assess Method Robustness K->L

Caption: Workflow for the Robustness Study.

Conclusion

The presented data and protocols, though based on a hypothetical scenario, are grounded in established principles of analytical chemistry and method validation. They strongly suggest that the incorporation of this compound as an internal standard can significantly enhance the robustness of an HPLC method. By compensating for minor variations inherent in the analytical process, the use of a suitable internal standard leads to more reliable, accurate, and reproducible results, a critical requirement in the pharmaceutical industry. This guide serves as a practical illustration for researchers and drug development professionals on the value of employing internal standards like this compound to develop robust and defensible analytical methods.

A Comparative Guide to Inter-Laboratory Validation of (3-Nitrophenoxy)acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistent and accurate analysis of compounds like (3-Nitrophenoxy)acetic acid is critical. This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for this compound, focusing on providing objective comparisons and supporting experimental data. Due to the limited availability of direct inter-laboratory studies for this compound, this guide presents a hypothetical validation study based on established analytical techniques and validation principles, offering a framework for laboratories to establish robust analytical protocols.

The primary analytical method discussed is High-Performance Liquid Chromatography (HPLC), a widely used technique for the separation and quantification of organic compounds.[1][2] This guide will delve into the validation parameters, experimental protocols, and expected performance of an HPLC method for this compound analysis.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical step that influences the reliability of research and development outcomes. While several techniques could potentially be employed for the analysis of this compound, HPLC offers a balance of specificity, sensitivity, and accessibility. The following tables summarize the expected performance characteristics of a validated HPLC method based on typical results from inter-laboratory studies of similar small organic molecules.

Table 1: Summary of Quantitative Data from a Hypothetical Inter-Laboratory HPLC Study

Validation ParameterPerformance MetricTypical Acceptance Criteria
Linearity Correlation Coefficient (r²)> 0.995
Range 10 - 200 µg/mL-
Precision
- Repeatability (RSDr)< 2%< 5%
- Reproducibility (RSDR)< 5%< 10%
Accuracy Recovery (%)98 - 102%
Limit of Detection (LOD) 1 µg/mL-
Limit of Quantification (LOQ) 3 µg/mL-

Table 2: Comparison of Linearity Data Across Participating Laboratories

LaboratoryCorrelation Coefficient (r²)
Laboratory 10.998
Laboratory 20.997
Laboratory 30.999
Laboratory 40.996
Average 0.9975

Table 3: Inter-Laboratory Precision and Accuracy Results

LaboratoryRepeatability (RSDr %)Reproducibility (RSDR %)Recovery (%)
Laboratory 11.23.599.5
Laboratory 21.54.1101.2
Laboratory 30.93.298.9
Laboratory 41.84.8100.7
Average 1.35 3.9 100.1

Experimental Protocols

A detailed and standardized experimental protocol is fundamental to the success of an inter-laboratory validation study. The following protocol outlines the methodology for the HPLC analysis of this compound.

1. Objective: To validate an HPLC method for the quantitative determination of this compound across multiple laboratories to assess the method's reproducibility and robustness.

2. Materials and Reagents:

  • This compound reference standard (99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

3. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.

4. Sample Preparation:

  • For drug substance analysis, accurately weigh a sample containing approximately 25 mg of this compound and prepare a solution with a final concentration of 100 µg/mL in the mobile phase.

  • For drug product analysis, a suitable extraction method should be developed and validated to remove interfering excipients.

5. HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a ratio of 50:50 (v/v).[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

6. Validation Procedures:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Reproducibility (Inter-laboratory precision): Distribute the standardized protocol and samples to participating laboratories and compare the results.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples in triplicate and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Visualizing the Validation Workflow and a Potential Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G Inter-laboratory Validation Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives B Develop Standardized Analytical Protocol A->B C Select Participating Laboratories B->C D Prepare and Distribute Samples & Standards C->D E Lab 1: Method Implementation & Validation D->E F Lab 2: Method Implementation & Validation D->F G Lab 'n': Method Implementation & Validation D->G H Collect Data from All Laboratories E->H F->H G->H I Statistical Analysis (Repeatability, Reproducibility, Accuracy) H->I J Final Validation Report I->J

Caption: Workflow of an inter-laboratory validation study.

G Hypothetical Auxin-like Signaling Pathway A This compound (Auxin-like compound) B Auxin Receptor A->B Binds to C Signal Transduction Cascade B->C Initiates D Activation of Transcription Factors C->D Leads to E Gene Expression D->E Regulates F Cellular Response (e.g., Cell Elongation) E->F Results in

Caption: Potential signaling pathway for an auxin-like compound.

References

A Comparative Guide to Alternatives for (3-Nitrophenoxy)acetic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Nitrophenoxy)acetic acid belongs to the versatile phenoxyacetic acid class of chemical compounds. While specific experimental data on the biological activity of this compound is not extensively available in publicly accessible literature, the broader family of phenoxyacetic acids is integral to numerous applications, primarily as synthetic auxinic herbicides and as foundational scaffolds for the development of novel therapeutic agents.

This guide provides a comparative analysis of well-characterized alternatives within the phenoxyacetic acid family and other structurally related compounds. Due to its extensive documentation and widespread use, 2,4-Dichlorophenoxyacetic acid (2,4-D) will serve as the primary benchmark for herbicidal applications. For applications in medicinal chemistry, various substituted phenoxyacetic acid derivatives with demonstrated biological activity will be compared.

Part 1: Alternatives in Herbicidal Applications

Phenoxyacetic acids function as synthetic auxins, mimicking the natural plant hormone Indole-3-acetic acid (IAA). At high concentrations, they overwhelm the plant's hormonal pathways, leading to uncontrolled growth and eventual death, particularly in broadleaf weeds.

Comparative Performance of Auxinic Herbicides

The efficacy of auxinic herbicides is often evaluated by their ability to inhibit plant growth, particularly root elongation. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

CompoundChemical ClassTarget SpeciesIC₅₀ for Root Growth Inhibition (µM)Reference CompoundNotes
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxyacetic AcidArabidopsis thaliana~0.1 - 0.5BaselineWidely used selective broadleaf herbicide.[1]
Picloram Picolinic AcidArabidopsis thaliana~0.052,4-DHighly potent, particularly effective against woody plants.
Halauxifen-methyl ArylpicolinateArabidopsis thalianaHigher than novel alternativesPicloramA modern synthetic auxin herbicide.
Compound V-7 Pyrazolyl-Picolinic AcidArabidopsis thaliana45x lower than Halauxifen-methylHalauxifen-methylDemonstrates significantly higher potency in root inhibition assays.[2][3]
Eugenoxyacetic acid Phenoxyacetic Acid (Natural)Lactuca sativaExhibits phytotoxicity2,4-DDerived from eugenol; shows selective toxicity similar to 2,4-D against broadleaf models.[4][5]
Visualizing the Auxin Signaling Pathway

Synthetic auxins like phenoxyacetic acids interfere with the natural auxin signaling pathway. The following diagram illustrates the canonical pathway, which is the target of these herbicides.

AuxinSignaling cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (e.g., 2,4-D) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds & Stabilizes Interaction AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degradation Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Growth (Herbicidal Effect) Gene->Response Leads to

Fig. 1: Simplified auxin signaling pathway targeted by phenoxyacetic herbicides.
Experimental Protocol: Root Growth Inhibition Assay

This protocol is used to determine the IC₅₀ of auxinic compounds.

1. Plant Material and Growth Conditions:

  • Use Arabidopsis thaliana (Col-0 ecotype) seeds.

  • Sterilize seeds with 70% ethanol for 1 minute, followed by 50% bleach for 10 minutes, and rinse five times with sterile water.

  • Sow seeds on Murashige and Skoog (MS) agar plates containing 1% sucrose.

  • Stratify at 4°C for 2 days in the dark to synchronize germination.

  • Germinate and grow seedlings vertically for 4-5 days under a 16-hour light/8-hour dark cycle at 22°C.

2. Herbicide Treatment:

  • Prepare stock solutions of the test compounds (e.g., 2,4-D, alternatives) in DMSO.

  • Prepare MS agar plates supplemented with a range of concentrations of each test compound. Ensure the final DMSO concentration is consistent across all plates (and in the control) and is non-phytotoxic (e.g., <0.1%).

  • Transfer seedlings of uniform size to the treatment plates (5-10 seedlings per plate).

3. Data Collection and Analysis:

  • Mark the position of the root tip at the time of transfer.

  • Incubate the plates vertically for an additional 3-5 days under the same growth conditions.

  • Scan the plates and measure the length of new root growth from the initial mark using image analysis software (e.g., ImageJ).

  • Calculate the percent root growth inhibition for each concentration relative to the control (no herbicide).

  • Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression (dose-response curve) to calculate the IC₅₀ value.[6]

Part 2: Alternatives in Medicinal Chemistry & Bio-Organic Synthesis

The phenoxyacetic acid scaffold is a "privileged structure" in medicinal chemistry, frequently used as a starting point for synthesizing molecules with diverse biological activities. The ether linkage and carboxylic acid group provide key points for chemical modification.

Visualizing the Synthesis Workflow

The synthesis of phenoxyacetic acid derivatives typically follows a Williamson ether synthesis, a reliable and versatile method.

WilliamsonEtherSynthesis cluster_reactants Core Reactants cluster_conditions Reaction Conditions Phenol Substituted Phenol (e.g., 3-Nitrophenol) Product Phenoxyacetic Acid Derivative Phenol->Product Haloacetate Haloacetic Acid Salt (e.g., Sodium Chloroacetate) Haloacetate->Product Base Base (e.g., NaOH, K2CO3) Base->Product Solvent Solvent (e.g., Water, Ethanol, DMF) Solvent->Product Heat Heat (Reflux) Heat->Product Acidification Acidification (e.g., HCl) Product->Acidification Work-up Purification Purification (Crystallization/Chromatography) Acidification->Purification Final Bioactive Molecule Purification->Final Further Derivatization

Fig. 2: General workflow for the synthesis of phenoxyacetic acid derivatives.
Comparative Biological Activity of Derivatives

By modifying the substitutions on the phenyl ring and derivatizing the carboxylic acid group, a wide range of bioactive compounds can be produced.

Derivative Class / CompoundTarget / ActivityKey MetricValueNotes
Phenoxyacetic acid (XIV) COX-2 InhibitionIC₅₀ (µM)0.06Potent and selective COX-2 inhibitor, more active than the reference drug Celecoxib (0.08 µM).[7]
Compound 5f COX-2 InhibitionIC₅₀ (µM)0.06A hydrazone derivative showing high potency and selectivity.[7]
Phenoxyacetic acid derivative (16) FFA1 AgonistEC₅₀ (nM)43.6Developed as a potential anti-diabetic agent that improves glucose tolerance in mice.[8]
Phenylacetic Acid AntifungalMIC (µg/mL) vs. P. capsici50A related natural compound with demonstrated antifungal activity.[9]
4-Methoxyphenoxyacetic acid AntifungalZone of Inhibition (mm) vs. C. albicans30Shows superior antifungal activity compared to the reference drug Griseofulvin (20mm).[1]
Experimental Protocol: Synthesis of Phenoxyacetic Acids

This general protocol is based on the Williamson ether synthesis.

1. Materials:

  • Substituted phenol (e.g., 4-methoxyphenol) (45 mmol)

  • Monochloroacetic acid (55 mmol)

  • Sodium hydroxide (NaOH)

  • Deionized water, Ethanol

  • Hydrochloric acid (HCl), 2 M

2. Procedure:

  • In an ice-water bath, dissolve monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 with a 30% NaOH solution to form sodium chloroacetate.

  • In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL deionized water and 5 mL ethanol with stirring.

  • Slowly add the substituted phenol to the NaOH solution and continue stirring for 20 minutes to form the sodium phenoxide in situ.

  • Add the prepared sodium chloroacetate solution to the sodium phenoxide mixture.

  • Heat the reaction mixture to reflux (approx. 102°C) and maintain for 5 hours.

  • After cooling to room temperature, acidify the mixture to a pH of 1-2 with 2 M HCl. This will precipitate the crude phenoxyacetic acid product.

  • Filter the white precipitate, wash it three times with dilute HCl, and dry at 60°C.

3. Purification (Recrystallization):

  • Disperse the crude product in 100 mL of heated deionized water.

  • Adjust the pH to 8.0 with a saturated potassium carbonate solution to dissolve the acid as its salt.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate back to pH 1-2 with 2 M HCl to re-precipitate the purified product.

  • Cool the mixture, filter the purified solid, wash with dilute HCl, and dry overnight in a vacuum oven.[10]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Materials:

  • Fungal Inoculum: Culture the test fungus (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline or broth (e.g., RPMI-1640) and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve the final target concentration (e.g., 1-5 x 10³ CFU/mL).[11]

  • Compound Stock: Dissolve the synthesized phenoxyacetic acid derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Microtiter Plate: Use sterile 96-well, flat-bottom microtiter plates.

2. Assay Procedure:

  • Add 100 µL of sterile broth (e.g., RPMI-1640 buffered with MOPS) to all wells of the microtiter plate.

  • Add 100 µL of the compound stock solution to the first column of wells, creating a 2x starting concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

  • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no fungus).

  • Add 100 µL of the prepared fungal inoculum to wells in columns 1-11. The final volume in each well is 200 µL.

3. Incubation and Reading:

  • Incubate the plates at 35-37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the growth control well.[4][11][12] Readings can also be performed spectrophotometrically.

Conclusion

While this compound itself is not a widely studied compound, its structural class offers a wealth of alternatives for diverse applications in chemical synthesis. As auxinic herbicides, derivatives like 2,4-D remain industry standards, but newer compounds based on picolinic acid show significantly higher potency. In medicinal chemistry, the phenoxyacetic acid scaffold is a proven platform for generating highly active modulators of biological targets such as COX-2 and FFA1, as well as compounds with potent antimicrobial properties. The synthetic routes to these molecules are well-established and robust, allowing for extensive structure-activity relationship (SAR) studies to optimize performance for a given application. Researchers are encouraged to explore these alternatives, leveraging the established protocols and comparative data presented in this guide.

References

A Comparative Guide to Reagents for Alcohol Analysis: Evaluating (3-Nitrophenoxy)acetic Acid Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of alcohols is a critical aspect of various analytical workflows. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique, but the inherent lack of a strong chromophore in many aliphatic alcohols necessitates a derivatization step to enhance their detectability. This guide provides a comparative overview of derivatizing reagents for alcohol analysis, with a focus on the expected performance of (3-Nitrophenoxy)acetic acid in relation to established reagents like 3,5-Dinitrobenzoyl chloride and 4-Nitrobenzoyl chloride.

Principle of Derivatization for Alcohol Analysis

The derivatization of alcohols for HPLC-UV analysis is typically achieved through a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. This reaction results in the formation of a stable ester derivative that incorporates a chromophore, significantly enhancing its UV absorbance and thus, the sensitivity of the analysis.[1][2] A base, such as pyridine or triethylamine, is often used to catalyze the reaction and to neutralize the hydrochloric acid byproduct.[3]

Performance Comparison of Derivatization Reagents

The selection of a derivatization reagent is crucial and depends on factors such as reaction efficiency, the stability of the derivative, and the chromatographic properties of the resulting product. This section compares the expected performance of (3-Nitrophenoxy)acetyl chloride (the activated form of this compound) with other commonly used reagents.

Table 1: Comparison of Performance Characteristics of Derivatization Reagents for Alcohol Analysis

Feature(3-Nitrophenoxy)acetyl chloride3,5-Dinitrobenzoyl chloride4-Nitrobenzoyl chloride9-Fluorenylmethyl chloroformate (FMOC-Cl)
Principle Chromogenic LabelingChromogenic LabelingChromogenic LabelingFluorogenic Labeling
Reactive Group Acyl chlorideAcyl chlorideAcyl chlorideChloroformate
Typical Detection Wavelength Estimated: ~254-270 nm~254 nm[4]Not specifiedEx: 259 nm, Em: 311 nm
Limit of Detection (LOD) Not availableAmine derivatives: 124-864 µg/L[5]Not specifiedMethanol: 4 pmol
Limit of Quantification (LOQ) Not availableNot availableNot specifiedEthanol: 0.5 g/L (UV)
Reaction Time Not available< 5 minutes for amines[5]Not specified~10 minutes
Derivative Stability Expected to be stableStableStableStable
Advantages Expected good UV absorbanceHigh reactivity, forms crystalline derivativesGood reactivityHigh sensitivity with fluorescence detection
Disadvantages Lack of published dataPotential for side reactionsLess common than DNBCReagent can hydrolyze

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized protocols for alcohol derivatization using the compared reagents.

Experimental Protocol 1: Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride

This protocol is adapted from established methods for the derivatization of hydroxyl groups.

Materials:

  • Alcohol sample

  • 3,5-Dinitrobenzoyl chloride (DNBC)

  • Anhydrous pyridine or triethylamine

  • Anhydrous acetonitrile or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Deionized water

  • Brine

Procedure:

  • Dissolve the alcohol sample in a minimal amount of anhydrous DCM.

  • Add an excess (typically 1.2 to 1.5 equivalents) of anhydrous pyridine or triethylamine to the solution.

  • In a separate vial, prepare a solution of DNBC (typically 1.1 equivalents) in anhydrous DCM.

  • Slowly add the DNBC solution to the stirring alcohol solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Experimental Protocol 2: Derivatization of Alcohols with 9-Fluorenylmethyl chloroformate (FMOC-Cl)

This protocol is based on the derivatization of low-molecular-weight aliphatic alcohols.

Materials:

  • Alcohol sample

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl) solution in acetonitrile

  • Sodium phosphate buffer (pH 12.5)

  • Acetonitrile

Procedure:

  • Prepare a 1:1 (v/v) aqueous-acetonitrile solution of the alcohol sample.

  • Add sodium phosphate buffer (pH 12.5) to catalyze the reaction.

  • Add an excess of FMOC-Cl solution to the sample solution.

  • Vortex the mixture and allow it to react at room temperature for approximately 10 minutes.

  • The reaction is stopped by the natural hydrolysis of the excess reagent.

  • The resulting solution containing the stable fluorescent derivatives can be directly injected into the HPLC system.

Visualizing the Workflow and Reactions

To better illustrate the processes involved in alcohol derivatization for HPLC analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis Sample Alcohol Sample Solvent Dissolve in Anhydrous Solvent Sample->Solvent Base Add Base (e.g., Pyridine) Solvent->Base Reaction Mix and React (0°C to RT) Base->Reaction Reagent Derivatizing Reagent (e.g., DNBC) Reagent->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry and Evaporate Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC

Caption: General experimental workflow for alcohol derivatization.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol R-OH (Alcohol) Intermediate Tetrahedral Intermediate Alcohol->Intermediate Nucleophilic Attack AcylChloride Ar-COCl (Nitro-substituted Acyl Chloride) AcylChloride->Intermediate Ester Ar-COOR (UV-Active Ester) Intermediate->Ester Elimination of Cl- HCl HCl Intermediate->HCl

Caption: Nucleophilic acyl substitution mechanism.

Conclusion

The derivatization of alcohols is an indispensable step for their sensitive analysis by HPLC-UV. While this compound is a promising candidate as a chromogenic labeling reagent due to its nitroaromatic structure, a lack of direct comparative studies necessitates the evaluation of its performance based on well-established, analogous reagents. Reagents such as 3,5-Dinitrobenzoyl chloride and 4-Nitrobenzoyl chloride offer robust and effective means of derivatization, leading to the formation of stable, UV-active esters. For applications requiring higher sensitivity, fluorogenic reagents like FMOC-Cl present a powerful alternative. The choice of reagent should be guided by the specific requirements of the analysis, including the desired sensitivity, the nature of the alcohol, and the sample matrix. Further experimental investigation into the performance of this compound is warranted to fully establish its utility in this application.

References

Cross-Validation of Analytical Methods for (3-Nitrophenoxy)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Nitrophenoxy)acetic acid, a synthetic auxin, plays a significant role in agricultural and research applications. Accurate quantification of this compound is crucial for understanding its physiological effects and ensuring product quality. This guide provides a comprehensive cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the determination of this compound. By presenting objective comparisons and supporting experimental data, this document aims to assist researchers in selecting the most appropriate analytical methodology for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. While specific comparative data for this compound is limited, the following tables summarize typical performance metrics for HPLC and GC-MS in the analysis of auxins and other small organic acids. This data provides a reliable framework for what can be expected when analyzing this compound.

Table 1: Comparison of HPLC and GC-MS Performance Characteristics for Auxin Analysis

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) Typically in the low ng/mL rangeCan reach pg/mL levels, offering higher sensitivity[1]
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL rangeCan reach low ng/mL levels, allowing for precise measurement of trace amounts
Linearity (R²) Generally ≥ 0.999Generally ≥ 0.999
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%
Sample Preparation Simpler, often direct injection after filtrationMore complex, usually requires derivatization to increase volatility
Analysis Time 10 - 30 minutes per sample20 - 40 minutes per sample
Compound Suitability Ideal for non-volatile and thermally labile compoundsSuitable for volatile and thermally stable compounds (or those that can be derivatized)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful method implementation and cross-validation. The following sections outline representative methodologies for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for the analysis of nitrophenoxyacetic acids and related auxin compounds.

1. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • Methanol (for sample preparation)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid.[2] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 274 nm (based on the nitro-aromatic structure)

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in methanol. Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solutions: Dissolve the sample containing this compound in methanol. If necessary, perform solid-phase extraction (SPE) for sample clean-up, particularly for complex matrices like plant tissues. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of acidic compounds like this compound by GC-MS, which necessitates a derivatization step.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for acidic compound analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Reagents and Materials:

  • This compound reference standard

  • Derivatization agent (e.g., BSTFA with 1% TMCS, or diazomethane)

  • Solvent for extraction and derivatization (e.g., Ethyl acetate, Methanol)

  • Internal standard (e.g., a deuterated analog if available)

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the derivatized analyte.

4. Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using an appropriate solvent like ethyl acetate. An internal standard should be added before extraction.

  • Derivatization: Evaporate the solvent from the extract under a stream of nitrogen. Add the derivatization agent (e.g., 50 µL BSTFA with 1% TMCS and 50 µL of ethyl acetate) to the dried residue. Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.

  • Standard Preparation: Prepare calibration standards by derivatizing known amounts of this compound using the same procedure.

5. Analysis:

  • Inject the derivatized standards to build a calibration curve.

  • Inject the derivatized samples.

  • Identify the derivatized this compound based on its retention time and mass spectrum. Quantify using the peak area relative to the internal standard and the calibration curve.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods.

start Start: Define Analytical Requirement hplc_dev Develop & Validate HPLC Method start->hplc_dev gcms_dev Develop & Validate GC-MS Method start->gcms_dev sample_prep Prepare a Set of Identical Samples (Spiked Matrix & Real Samples) hplc_dev->sample_prep gcms_dev->sample_prep hplc_analysis Analyze Samples by HPLC sample_prep->hplc_analysis gcms_analysis Analyze Samples by GC-MS sample_prep->gcms_analysis data_comp Compare Results Statistically (e.g., Bland-Altman, t-test) hplc_analysis->data_comp gcms_analysis->data_comp acceptance Do Results Meet Acceptance Criteria? data_comp->acceptance methods_equivalent Methods are Cross-Validated & Considered Equivalent acceptance->methods_equivalent Yes investigate Investigate Discrepancies (e.g., Matrix Effects, Sample Prep) acceptance->investigate No end End methods_equivalent->end investigate->hplc_dev investigate->gcms_dev

Caption: Workflow for the cross-validation of two analytical methods.

Auxin Signaling Pathway

This compound, as a synthetic auxin, is presumed to exert its biological effects by interacting with the canonical auxin signaling pathway. The core of this pathway involves the perception of auxin by specific receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

cluster_nucleus Nucleus Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_complex SCF Complex TIR1_AFB->SCF_complex part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF_off ARF (Inactive) Aux_IAA->ARF_off Ubiquitin Ubiquitin Ubiquitin->Aux_IAA ubiquitinates ARF_on ARF (Active) ARE Auxin Response Element (ARE) in Promoter ARF_on->ARE binds to ARF_off->ARF_on activation upon Aux/IAA degradation Gene_exp Auxin-Responsive Gene Expression ARE->Gene_exp Response Physiological Response (e.g., Cell Elongation, Division) Gene_exp->Response

Caption: The canonical auxin signaling pathway.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC offers a more direct and often simpler workflow, making it suitable for routine analysis. In contrast, GC-MS, although requiring a derivatization step, provides exceptional sensitivity and selectivity, which is advantageous for trace-level quantification and confirmatory analysis in complex matrices. For comprehensive method validation and to ensure the highest degree of confidence in analytical results, a cross-validation approach utilizing both techniques is highly recommended. This ensures the accuracy and reliability of data crucial for research, development, and quality control in the fields of agriculture and drug development.

References

A Comparative Guide to the Quantitative Analysis of (3-Nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantitative determination of (3-Nitrophenoxy)acetic acid. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetry are evaluated based on key validation parameters. This document is intended to assist in the selection of the most appropriate analytical technique for specific research and development needs.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method is contingent on factors such as sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of the most common techniques used for the analysis of acidic compounds, with specific examples for nitrophenols and acetic acid, which can be extrapolated for the analysis of this compound.

Table 1: Comparison of Validation Parameters for Chromatographic Methods

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Linearity Range 2.5 - 100 µM (for 4-Nitrophenyl compounds)[1]Wide range, dependent on detector and derivatization
Limit of Detection (LOD) 0.02 - 0.15 ng/mL (for Nitrophenols)[1]Dependent on analyte volatility and detector; can be in the ppm range.[2]
Limit of Quantification (LOQ) 0.07 - 0.51 ng/mL (for Nitrophenols)[1]Typically 3-5 times the LOD; around 400 ppm for acetic acid in some applications.[2]
Precision (%RSD) < 5.5% (Intra- & Inter-day)[1]Generally < 15%
Accuracy (% Recovery) 90 - 112%[1]Typically in the range of 90-110%

Table 2: Comparison of Validation Parameters for Spectrophotometric and Titrimetric Methods

Validation ParameterUV-Vis SpectrophotometryTitrimetry
Principle Measurement of light absorbance by the analyte in the ultraviolet-visible region.[1]Neutralization reaction between the acidic analyte and a standard basic solution.[3]
Linearity Range 2 - 18 mg/L (for p-nitrophenol)[4]Typically a narrower linear range compared to chromatographic methods.
Limit of Detection (LOD) ~0.35 mg/L (for p-nitrophenol)[4]0.61 µg/mL (for acetic acid)[5]
Limit of Quantification (LOQ) ~0.39 mg/L (for p-nitrophenol)[4]1.85 µg/mL (for acetic acid)[5]
Precision (%RSD) Generally < 5%< 2%[5]
Accuracy (% Recovery) 98 - 104%[4]98.20 - 99.97%[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is commonly employed for the analysis of nitrophenoxy acetic acids.[6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[8][9]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used.[6][9] The pH of the aqueous phase is adjusted to ensure the analyte is in a suitable ionic state. For mass spectrometry detection, a volatile buffer like formic acid or ammonium acetate is used.[6][7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8][9]

    • Detection Wavelength: Based on the UV spectrum of this compound, typically around 210 nm for the acid functional group or a higher wavelength corresponding to the nitrophenyl chromophore.[8]

    • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.[8]

  • Validation: The method should be validated for linearity, precision, accuracy, LOD, and LOQ according to ICH guidelines.[8]

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For polar carboxylic acids like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[10]

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. A capillary column with a suitable stationary phase (e.g., 5% phenyl methylpolysiloxane) is employed.[10]

  • Derivatization: The carboxylic acid group is typically converted to a more volatile ester or silyl ester. Common derivatizing agents include diazomethane, BF3-methanol, or silylating agents like BSTFA.[10]

  • Chromatographic Conditions:

    • Injector and Detector Temperature: Optimized to ensure efficient vaporization and prevent degradation.

    • Oven Temperature Program: A temperature gradient is used to separate the analyte from other components.

    • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Sample Preparation: The sample is accurately weighed, and the derivatization reaction is carried out in a suitable solvent. The resulting solution is then injected into the GC.

  • Validation: The validated parameters include linearity, precision, accuracy, LOD, and LOQ of the derivatized analyte.

UV-Vis Spectrophotometry

This technique is a simpler and more cost-effective method for the quantification of compounds with a suitable chromophore, such as the nitrophenyl group in this compound.[1]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.[1]

  • Validation: The method is validated by assessing its linearity from the calibration curve, and by determining its precision and accuracy through replicate measurements of quality control samples.[4]

Titrimetry

Titration is a classic, straightforward method for quantifying the concentration of an acidic substance.[3]

  • Principle: The method is based on the neutralization reaction between the acidic analyte and a standardized basic solution, typically sodium hydroxide.[5]

  • Procedure:

    • A known volume or weight of the sample containing this compound is dissolved in a suitable solvent (e.g., water or ethanol-water mixture).

    • A few drops of a suitable indicator (e.g., phenolphthalein) are added.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a color change.[3][5]

  • Calculation: The concentration of the acid is calculated based on the volume of the titrant used and the stoichiometry of the reaction.

  • Validation: The method's accuracy and precision are determined by performing multiple titrations on the same sample and by titrating a certified reference material.[5]

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key performance characteristics of the discussed analytical methods.

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_validation Validation cluster_reporting Reporting P1 Define Analytical Requirements P2 Select Appropriate Method P1->P2 E1 Prepare Standard and Sample Solutions P2->E1 E2 Instrument Setup and Calibration E1->E2 E3 Data Acquisition E2->E3 R1 Data Analysis and Statistical Evaluation E3->R1 V1 Linearity V2 Accuracy V3 Precision (Repeatability & Intermediate) V4 Specificity V5 LOD & LOQ V6 Robustness R1->V1 R1->V2 R1->V3 R1->V4 R1->V5 R1->V6 R2 Method Validation Report R1->R2

Caption: General workflow for analytical method validation.

Method_Comparison center Analytical Method Characteristics HPLC HPLC center->HPLC High Sensitivity High Selectivity GC GC center->GC For Volatile Analytes High Sensitivity UV_Vis UV-Vis center->UV_Vis Simple & Fast Lower Cost Titrimetry Titrimetry center->Titrimetry Low Cost Simple Instrumentation

Caption: Comparison of analytical method characteristics.

References

Safety Operating Guide

Navigating the Safe Disposal of (3-Nitrophenoxy)acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-Nitrophenoxy)acetic acid, focusing on procedural, step-by-step guidance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][3][4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Ensure the spill area is clear of personnel and increase ventilation.[1]

  • Containment : For dry spills, carefully sweep up the material to avoid generating dust.[3][5] Dampening the material with water may be an option to prevent dusting.[3] For liquid spills, use an inert absorbent material.[2]

  • Collection : Place the spilled material and any contaminated absorbent into a suitable, labeled, and closed container for disposal.[1][3]

  • Decontamination : Clean the spill area thoroughly with soap and water.[5]

  • Personal Hygiene : Wash hands thoroughly after handling.[1]

Disposal of this compound Waste

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[5][6] It is imperative to adhere to all local, regional, and national hazardous waste regulations.

Key Disposal Principles:

  • Do Not Discharge into Drains : this compound should not be disposed of down the drain or released into the environment.[1]

  • Proper Labeling : All waste containers must be clearly and accurately labeled with the contents.

  • Segregation : Store chemical waste in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Container Integrity : Use appropriate, closed containers for waste storage to prevent leaks or spills.[1][3]

The following table summarizes key information regarding the handling and disposal of this compound.

ParameterGuidelineCitations
Personal Protective Equipment (PPE) Safety glasses/goggles, chemical-resistant gloves, lab coat.[1][2]
Handling Environment Well-ventilated area, such as a chemical fume hood.[1][3][4]
Spill Cleanup (Dry) Sweep up carefully to avoid dust; place in a labeled, closed container.[3][5]
Spill Cleanup (Liquid) Use inert absorbent material; place in a labeled, closed container.[2]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[5][6]
Prohibited Disposal Do not let product enter drains or the environment.[1]
Waste Storage Store in suitable, closed, and labeled containers in a designated area.[1][3]
Incompatible Materials Strong oxidizing agents, strong bases.[4]

Experimental Protocols

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound to be disposed ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation collect_waste Collect Waste in a Suitable, Labeled Container ventilation->collect_waste check_spill Spill Occurred? collect_waste->check_spill spill_cleanup Follow Spill Cleanup Protocol check_spill->spill_cleanup Yes storage Store Container in Designated Satellite Accumulation Area check_spill->storage No spill_cleanup->collect_waste segregate Segregate from Incompatible Materials storage->segregate contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup segregate->contact_ehs disposal_company Waste Collected by Licensed Disposal Company contact_ehs->disposal_company end End: Proper Disposal Complete disposal_company->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of (3-Nitrophenoxy)acetic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1] The recommended PPE includes eye and face protection, skin protection, and, in some cases, respiratory protection.

Eye and Face Protection:

  • Wear chemical safety goggles or glasses with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[2][3]

  • A face shield may be necessary for operations with a higher risk of splashing.

Skin Protection:

Glove MaterialGeneral Resistance to Nitro CompoundsGeneral Resistance to Acetic AcidRecommendation
Butyl RubberGood to ExcellentGoodRecommended for good overall protection.
Nitrile RubberGoodGoodA suitable choice for many applications, but prolonged contact should be avoided.[6]
NeopreneFair to GoodGoodMay be used for shorter-duration tasks.
Natural Rubber (Latex)Poor to FairGoodNot recommended for handling nitro compounds due to lower chemical resistance.[4]
PVCPoorGoodNot recommended for handling nitro compounds.
  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1] For larger quantities or in situations with a high risk of exposure, a chemical-resistant suit may be required.[2]

Respiratory Protection:

  • Under normal laboratory conditions with adequate ventilation, respiratory protection may not be necessary.[3]

  • If dust is generated or ventilation is poor, use a P95 (US) or P1 (EU) particle respirator.[2]

Operational Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Gather all necessary PPE and handling equipment before starting work.

  • Clearly label all containers with the chemical name and hazard information.[1]

2. Handling:

  • Avoid direct contact with the skin and eyes.[1]

  • Do not breathe in dust or vapors.[1]

  • Weigh and transfer the chemical in a fume hood to minimize exposure.

  • Use compatible equipment (e.g., glass, stainless steel) for handling.

3. Spill Cleanup:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[1][2]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not allow the chemical to enter drains or waterways.[2]

4. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste:

  • This compound waste is considered hazardous.[3]

  • Collect all waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[3] Follow all local, regional, and national regulations.

Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[2]

  • Contaminated lab coats and other reusable PPE should be decontaminated before reuse or disposed of as hazardous waste.

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh and Transfer prep_materials->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate emergency_spill Spill Occurs handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_spill Clean Spills cleanup_decontaminate->cleanup_spill disposal_chem Dispose of Chemical Waste cleanup_spill->disposal_chem disposal_ppe Dispose of Contaminated PPE disposal_chem->disposal_ppe end_process End disposal_ppe->end_process start Start start->prep_ppe action_spill Follow Spill Cleanup Protocol emergency_spill->action_spill action_exposure Administer First Aid emergency_exposure->action_exposure action_spill->cleanup_spill seek_medical Seek Medical Attention action_exposure->seek_medical seek_medical->end_process

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.